Methacetin-methoxy-13C
説明
Structure
3D Structure
特性
IUPAC Name |
N-(4-(113C)methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298070 | |
| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72156-70-8 | |
| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72156-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacetin methoxy-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072156708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacetin methoxy-C-13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacetin-methoxy-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACETIN METHOXY-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR3G0X81D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Methacetin-methoxy-13C Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of Methacetin-methoxy-13C, a critical substrate used in non-invasive liver function tests. The document details the biochemical mechanism, presents quantitative data from in-vitro studies, and outlines the experimental protocols necessary for replicating and expanding upon this research.
Introduction
This compound (N-(4-methoxyphenyl)acetamide with a carbon-13 labeled methoxy group) is primarily used as a probe for the in-vivo assessment of cytochrome P450 1A2 (CYP1A2) activity, a key enzyme in hepatic drug metabolism. The rate at which an individual metabolizes this compound provides a quantitative measure of their liver's microsomal function. This is most commonly assessed through the 13C-Methacetin Breath Test (MBT), where the appearance of 13CO2 in the exhaled breath is monitored over time.
Biochemical Mechanism of Metabolism
The primary metabolic fate of this compound is hepatic O-dealkylation, a reaction almost exclusively catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme. This process occurs in the endoplasmic reticulum of hepatocytes.
The reaction proceeds through the formation of an unstable hemiacetal intermediate. The activated oxygen within the CYP1A2 active site attacks the carbon of the 13C-labeled methyl group of methacetin. This intermediate then spontaneously decomposes to yield two main products: paracetamol (acetaminophen) and 13C-labeled formaldehyde. The 13C-formaldehyde is rapidly oxidized in the liver to 13CO2, which then enters the bicarbonate pool and is subsequently exhaled.
The overall reaction can be summarized as follows:
This compound + O2 + NADPH + H+ --(CYP1A2)--> Paracetamol + 13C-Formaldehyde + NADP+ + H2O
13C-Formaldehyde --(Formaldehyde Dehydrogenase)--> 13CO2
Quantitative Data
The kinetics of methacetin metabolism are crucial for understanding its use as a probe substrate. While specific kinetic data for this compound is not as widely published as for its close analog, phenacetin (which undergoes a similar CYP1A2-mediated O-dealkylation), the data for phenacetin provides a strong surrogate for understanding the enzymatic process.
Table 1: Michaelis-Menten Kinetic Parameters for Phenacetin O-deethylation by CYP1A2
| Parameter | Value Range | Notes |
| Apparent Km (µM) | 17.7 - 68 | Michaelis-Menten kinetics generally describe the oxidation of phenacetin.[1] Some studies suggest a two-site kinetic model may be more appropriate in certain liver samples.[1] |
| Vmax (nmol/min/mg protein) | Varies significantly | Varies up to eleven-fold between different human liver samples.[1] |
| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | Varies | The low-Km enzyme accounts for the majority of the intrinsic clearance.[1] |
Table 2: Catalytic Efficiency of CYP1A1 and CYP1A2 for Phenacetin O-deethylation
| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (µM-1min-1) |
| CYP1A1 | 1.8 ± 0.1 | 145 ± 15 | 0.012 |
| CYP1A2 | 4.5 ± 0.2 | 18 ± 2 | 0.25 |
Data adapted from in-vitro studies with purified enzymes.[2]
Experimental Protocols
In-Vitro CYP1A2 Enzyme Kinetics Assay (using Phenacetin as substrate)
This protocol outlines a typical in-vitro experiment to determine the kinetic parameters of CYP1A2-mediated metabolism.
Objective: To determine the Km and Vmax of phenacetin O-deethylation by human liver microsomes or recombinant CYP1A2.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP1A2
-
Phenacetin
-
Acetaminophen (paracetamol) standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for HPLC analysis (e.g., 4-acetamidophenol)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation:
-
Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the phenacetin stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the HLM or recombinant CYP1A2 suspension in buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Incubation:
-
In microcentrifuge tubes, pre-incubate the HLMs or recombinant enzyme, buffer, and each concentration of phenacetin at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC with UV detection to quantify the amount of acetaminophen formed.
-
Prepare a standard curve of acetaminophen with the internal standard for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of acetaminophen formation (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the phenacetin concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
13C-Methacetin Breath Test (MBT) - Clinical Protocol
This protocol describes the standard procedure for the clinical assessment of liver function using the 13C-Methacetin Breath Test.
Patient Preparation:
-
Patients should fast for at least 8 hours prior to the test.
-
Smoking should be avoided for at least one hour before the test.
-
Carbonated beverages should be avoided on the day of the test.
Procedure:
-
Baseline Sample: Collect a baseline breath sample into a collection bag or tube.
-
Substrate Administration: The patient drinks a solution of 75 mg of this compound dissolved in 100-200 mL of water.
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 10-15 minutes) for a period of 60 to 120 minutes.
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
-
Data Analysis: The results are typically expressed as the percentage of the administered 13C dose recovered per hour (%PDR) or the cumulative percentage of the dose recovered (cPDR) over a specific time period (e.g., cPDR30 for 30 minutes).
Conclusion
The metabolism of this compound is a well-characterized process primarily driven by the hepatic enzyme CYP1A2. The O-dealkylation reaction leads to the formation of paracetamol and 13CO2, the latter of which can be non-invasively measured in the breath. This provides a direct and quantitative assessment of liver microsomal function. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working in the fields of hepatology, drug metabolism, and pharmacokinetics.
References
Methacetin-methoxy-¹³C as a Probe for CYP1A2 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme predominantly expressed in the liver, playing a pivotal role in the metabolism of numerous therapeutic drugs, procarcinogens, and endogenous compounds. The significant inter-individual variability in CYP1A2 activity, influenced by genetic polymorphisms, environmental factors, and co-administered drugs, underscores the necessity for accurate and reliable methods to assess its function. This technical guide provides a comprehensive overview of methacetin labeled with carbon-13 in its methoxy group (methacetin-methoxy-¹³C) as a probe for in vivo phenotyping of CYP1A2 activity. The ¹³C-Methacetin Breath Test (MBT) is a non-invasive, dynamic assay that quantitatively measures the metabolic capacity of CYP1A2.
Biochemical Pathway of ¹³C-Methacetin Metabolism
Methacetin undergoes O-demethylation, a reaction primarily catalyzed by CYP1A2, to form acetaminophen and a ¹³C-labeled carbon dioxide (¹³CO₂) molecule. This ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and subsequently exhaled. The rate and extent of ¹³CO₂ exhalation directly reflect the enzymatic activity of CYP1A2 in the liver.
Experimental Protocols
Patient Preparation
Consistent patient preparation is crucial for accurate and reproducible results. The following steps should be strictly adhered to:
-
Fasting: Patients should fast for a minimum of 8 hours prior to the test.
-
Abstinence from Smoking: Smoking should be avoided for at least one hour before the test as it can induce CYP1A2 activity.[1]
-
Dietary Restrictions: Patients should refrain from consuming carbonated beverages and foods that may interfere with breath sample analysis.[1]
¹³C-Methacetin Breath Test (MBT) Procedure
The standard protocol for the ¹³C-MBT involves the following steps:
-
Baseline Breath Sample: A baseline breath sample is collected before the administration of ¹³C-methacetin.
-
Administration of ¹³C-Methacetin: A standard oral dose of 75 mg of ¹³C-methacetin dissolved in 100 ml of water is administered to the patient.[1]
-
Post-Dose Breath Sample Collection: Breath samples are collected at regular intervals. A common collection schedule includes samples at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-administration.[2] For a simplified 2-point measurement, samples are taken at baseline and 15 minutes.[3]
-
Sample Analysis: The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂ using either non-dispersive infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).
Data Analysis
The primary parameters derived from the ¹³C-MBT are the Delta Over Baseline (DOB) and the Cumulative Percentage Dose Recovery (cPDR).
The DOB value represents the change in the ¹³CO₂/¹²CO₂ ratio from baseline and is calculated using the following formula[3]:
DOB (‰) = (¹³CO₂/¹²CO₂ ratio in sample x - ¹³CO₂/¹²CO₂ ratio in baseline sample)
The cPDR represents the cumulative amount of the administered ¹³C dose recovered in the breath over a specific time period. It is a key indicator of the overall metabolic capacity. The calculation of cPDR involves integrating the rate of ¹³CO₂ excretion over time. While the precise algorithm can vary depending on the analytical software, the fundamental principle involves calculating the area under the curve of the ¹³CO₂ exhalation rate.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies using the ¹³C-Methacetin Breath Test to assess CYP1A2 activity in different populations.
Table 1: ¹³C-MBT Results in Healthy vs. Cirrhotic Patients
| Parameter | Healthy Controls | Cirrhosis (Child-Pugh A) | Cirrhosis (Child-Pugh B) | Cirrhosis (Child-Pugh C) |
| ¹³CO₂ Peak Percent Dose (%) | 20.3 ± 3.5 | 7.5 ± 1.8 | 6.5 ± 3.3 | 4.5 ± 1.3 |
| Time to Peak (min) | 20 | 20 or 80 | 40 | - |
| cPDR at 120 min (%) | 31.2 ± 4.5 | 13.8 ± 3.7 | 8.2 ± 2.2 | 2.4 ± 0.8 |
Data from Wan et al.[2]
Table 2: Validation of a Simplified 2-Point ¹³C-MBT for Diagnosing Cirrhosis
| Parameter | Cut-off Value (<) | Sensitivity (%) | Specificity (%) |
| DOB at 15 min (‰) | 14.6 | 92.6 | 94.1 |
Data from Schneider et al.[3]
Factors Influencing CYP1A2 Activity and Methacetin Metabolism
The activity of CYP1A2 is highly variable and can be influenced by a range of endogenous and exogenous factors. Understanding these factors is crucial for the accurate interpretation of ¹³C-MBT results.
Table 3: Common Inducers and Inhibitors of CYP1A2
| Factor | Effect on CYP1A2 Activity | Examples |
| Inducers | Increase | Tobacco smoke, Cruciferous vegetables (e.g., broccoli, Brussels sprouts), Grilled meats, Carbamazepine, Omeprazole, Phenobarbital, Phenytoin, Rifampin, Ritonavir |
| Inhibitors | Decrease | Fluvoxamine, Ciprofloxacin, Enoxacin, Cimetidine, Oral contraceptives |
Data from various sources.[4][5]
Comparison with Caffeine as a CYP1A2 Probe
Caffeine is another widely used probe for assessing CYP1A2 activity. Both methacetin and caffeine have their advantages and disadvantages.
Table 4: Comparison of Methacetin and Caffeine as In Vivo CYP1A2 Probes
| Feature | Methacetin (¹³C-Breath Test) | Caffeine (Metabolic Ratio) |
| Method | Breath test measuring ¹³CO₂ exhalation | Measurement of caffeine and its metabolites in plasma, saliva, or urine |
| Administration | Oral dose of ¹³C-labeled compound | Oral dose of caffeine |
| Metabolism | Primarily O-demethylation by CYP1A2 | N3-demethylation to paraxanthine is a key CYP1A2-mediated step |
| Advantages | Non-invasive, provides a dynamic measure of liver function, rapid results possible | Well-established, can be assessed from various biological matrices |
| Disadvantages | Requires specialized equipment for ¹³CO₂ analysis | Complex metabolism involving other enzymes, results can be influenced by renal function and other factors[6] |
While both are effective probes, the choice between them may depend on the specific research question, available resources, and the study population. In vitro studies have shown that phenacetin (the parent compound of methacetin) is metabolized with a significantly higher efficiency by CYP1A2 compared to CYP1A1.[1]
Conclusion
The ¹³C-Methacetin Breath Test is a valuable and non-invasive tool for the quantitative assessment of in vivo CYP1A2 activity. Its ability to provide a dynamic measure of hepatic metabolic function makes it particularly useful in clinical research and drug development. For reliable and reproducible results, it is imperative to adhere to standardized experimental protocols and to consider the various factors that can influence CYP1A2 expression and activity. The data presented in this guide, including quantitative results and detailed methodologies, provide a solid foundation for researchers and scientists to effectively utilize methacetin-methoxy-¹³C as a probe for CYP1A2 phenotyping.
References
- 1. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
The Chemical Landscape of Methacetin-methoxy-13C: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, and analytical methodologies of Methacetin-methoxy-13C, a critical isotopic tracer in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, metabolic fate, and application in liver function assessment.
Core Chemical Properties and Structure
This compound, systematically named N-(4-(methoxy-13C)phenyl)acetamide, is a stable isotope-labeled analog of the analgesic compound methacetin. The incorporation of a carbon-13 isotope at the methoxy position allows for its use as a non-radioactive tracer in metabolic studies.
Structural and Molecular Information
The foundational structure of this compound is an acetamide derivative of anisidine, with the key feature being the 13C-labeled methyl group attached to the phenolic oxygen.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | N-(4-(methoxy-13C)phenyl)acetamide |
| CAS Number | 72156-70-8 |
| Molecular Formula | C₉H₁₁NO₂ (with ¹³C at the methoxy carbon) |
| Molecular Weight | 166.18 g/mol |
| SMILES String | CC(=O)Nc1ccc(O[13CH3])cc1[1] |
| InChI Key | XVAIDCNLVLTVFM-VQEHIDDOSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Melting Point | 128-130 °C[1] |
| Appearance | Solid |
| Isotopic Purity | ≥99 atom % ¹³C[1] |
| Chemical Purity | ≥98% |
| Solubility | Information not widely available, but likely soluble in organic solvents like methanol and chloroform. |
| XLogP3 | 1.1 |
Synthesis and Manufacturing
The synthesis of this compound involves the introduction of a ¹³C-labeled methyl group onto a precursor molecule. A common and efficient method for this is the Mitsunobu reaction.
Synthetic Pathway Overview
A plausible synthetic route involves the O-alkylation of a suitable phenolic precursor with ¹³C-labeled methanol.
Caption: A logical workflow illustrating the synthesis of this compound.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
N-(4-hydroxyphenyl)acetamide (paracetamol)
-
¹³C-Methanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-hydroxyphenyl)acetamide and triphenylphosphine in anhydrous THF.
-
Add ¹³C-Methanol to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled and stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated and purified using column chromatography to isolate the desired product, this compound.
Metabolic Pathway and Mechanism of Action
The primary application of this compound lies in its role as a probe for liver function, specifically the activity of the cytochrome P450 enzyme CYP1A2.
Hepatic Metabolism
In the liver, this compound undergoes O-dealkylation, a metabolic process catalyzed by CYP1A2. This reaction cleaves the ¹³C-methyl group, leading to the formation of paracetamol (acetaminophen) and ¹³CO₂.[2] The rate of ¹³CO₂ exhalation in the breath is directly proportional to the metabolic activity of CYP1A2 in the liver.
Caption: The metabolic fate of this compound in the liver.
Experimental Application: The ¹³C-Methacetin Breath Test
The ¹³C-Methacetin Breath Test is a non-invasive diagnostic tool used to quantitatively assess liver function.
Experimental Workflow
The test involves the administration of this compound to a patient and the subsequent measurement of ¹³CO₂ in their exhaled breath over a specific period.
Caption: A step-by-step workflow for the ¹³C-Methacetin Breath Test.
Detailed Experimental Protocol
Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the test.
-
Smoking and consumption of carbonated beverages should be avoided for at least 1 hour before the test.
Test Administration:
-
A baseline breath sample is collected from the patient into a designated collection bag or tube.
-
The patient ingests a 75 mg dose of this compound dissolved in approximately 200 mL of water.
-
Breath samples are collected at regular intervals, for example, at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.
Sample Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).
Data Interpretation:
-
The results are often expressed as the percentage dose of ¹³C recovered per hour or as a cumulative percentage of ¹³C recovered over the entire test period. These values correlate with the metabolic capacity of the liver.
Spectroscopic Data
The structural confirmation and purity assessment of this compound are typically performed using various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations |
| ¹³C NMR | The spectrum will show a characteristic peak for the ¹³C-enriched methoxy carbon, shifted from the natural abundance signal. |
| ¹H NMR | The proton spectrum will be consistent with the structure of methacetin, showing signals for the acetyl methyl protons, the aromatic protons, and the methoxy protons. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the molecular weight of the ¹³C-labeled compound (166.18). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O-C stretch (ether). |
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in a clinical diagnostic setting. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, hepatology, and analytical chemistry.
References
An In-depth Technical Guide to the Pharmacokinetics of Oral ¹³C-Labeled Methacetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of orally administered ¹³C-labeled methacetin. It focuses on its application as a non-invasive probe for assessing hepatic microsomal function, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme. This document details the metabolic basis, experimental protocols, key pharmacokinetic parameters, and presents quantitative data from various studies.
Introduction: ¹³C-Methacetin as a Probe for Liver Function
¹³C-methacetin is a stable, non-radioactive isotope-labeled compound used in dynamic liver function tests.[1] The ¹³C-Methacetin Breath Test (MBT) is a semi-quantitative method that assesses the metabolic capacity of the liver's microsomal system.[2][3] Its primary application is to determine the enzymatic activity of cytochrome P450, particularly the CYP1A2 isoenzyme, which is responsible for the metabolism of numerous xenobiotics and whose activity can be diminished in chronic liver diseases.[2][4] Following oral administration, ¹³C-methacetin is absorbed and transported to the liver, where it is metabolized. The rate of this metabolism provides a dynamic measure of the liver's functional reserve.[2][5]
Metabolic Pathway and Pharmacokinetic Principles
Upon oral ingestion, ¹³C-methacetin is absorbed from the gastrointestinal tract and enters the portal circulation, leading to the liver.[2][6] In the hepatocytes, it undergoes extensive first-pass O-dealkylation, a reaction catalyzed exclusively by the CYP1A2 enzyme.[7][8] This rate-limiting step cleaves the ¹³C-labeled methyl group to form ¹³C-formaldehyde, which is further oxidized to ¹³C-labeled carbon dioxide (¹³CO₂).[1] The other product of this reaction is acetaminophen (paracetamol).[1][5] The resulting ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and subsequently eliminated in the exhaled air.[2][6] The analysis of the ¹³CO₂/¹²CO₂ ratio in breath samples over time allows for the quantification of CYP1A2 metabolic activity.[9]
Experimental Protocols
The successful implementation of the ¹³C-Methacetin Breath Test relies on standardized procedures for subject preparation, sample collection, and analysis.
3.1 Subject Preparation and Dosing A standard protocol involves several key preparatory steps to ensure the accuracy of the test results. These are summarized in the table below.
| Step | Procedure | Rationale & Notes |
| Fasting | The patient should be in a fasted state for at least 8-12 hours prior to the test.[7][10] | To minimize variability in gastrointestinal absorption and basal CO₂ production. |
| Abstinence | Smoking should be avoided for at least one hour before the test.[7] Strong inhibitors of CYP1A2 (e.g., ciprofloxacin, fluvoxamine) should be avoided.[1] | Smoking and certain drugs can alter CYP1A2 activity, directly impacting test results. |
| Dietary Restrictions | Avoid carbonated drinks and certain fruits (e.g., pineapple, kiwi) for 48 hours prior to the test.[7][10] | To prevent interference with basal ¹³CO₂ levels. |
| Resting Period | A 30-minute rest in a sitting position is recommended before starting the test.[10] | To establish a stable baseline metabolic rate. |
| Dosing | A standard dose of 75 mg of ¹³C-methacetin is dissolved in approximately 100-200 ml of water or unsweetened tea and administered orally.[7][10][11] | This dose has been shown to be safe and effective for assessing liver function without toxicity.[5][7] |
3.2 Breath Sample Collection and Analysis The workflow for sample collection and subsequent analysis is critical for deriving meaningful pharmacokinetic data.
Breath samples are collected in specialized bags at baseline (before ingestion) and then at regular intervals post-ingestion.[2] A common sampling schedule involves collection every 10 minutes for the first hour and every 20 minutes for the second hour.[10] The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled air is then measured. The gold standard for this analysis is Isotope Ratio Mass Spectrometry (IRMS), though more practical infrared spectroscopy methods are widely used in clinical settings.[1]
Pharmacokinetic Parameters and Quantitative Data
The raw data from the breath analysis is used to calculate several key pharmacokinetic parameters that reflect the liver's metabolic capacity.
4.1 Key Pharmacokinetic Parameters The primary outputs of the ¹³C-MBT are not traditional plasma concentrations but rather measures of ¹³CO₂ exhalation kinetics.
| Parameter | Abbreviation | Description |
| Delta Over Baseline | DOB | The change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath from the baseline measurement, typically expressed in delta (‰) units.[11] |
| Percent Dose Recovery | PDR | The momentary rate of ¹³CO₂ elimination, representing the percentage of the administered ¹³C dose exhaled per hour (% dose/h). The peak PDR is a key indicator of maximum metabolic rate.[3] |
| Cumulative Percent Dose Recovered | %CD or cPDR | The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over a specific time interval (e.g., %CD at 120 minutes).[2] This is considered a highly reproducible parameter.[12] |
| Time to Peak | TTP or Tmax | The time elapsed from the administration of ¹³C-methacetin to the point of maximum ¹³CO₂ elimination (peak PDR).[2][10] |
4.2 Quantitative Data in Healthy Adults The following table summarizes pharmacokinetic parameters observed in studies with healthy adult volunteers, establishing a baseline for normal liver function.
| Parameter | Value (Mean ± SD or Median [95% CI]) | Study Population | Citation |
| AUC₀₋₆₀ (% dose) | 20.80 ± 0.99 | 20 healthy volunteers | [13] |
| PDR Peak (% dose/h) | 34.60 ± 2.75 | 20 healthy volunteers | [13] |
| %CD at 120 min | 26.0 [23.2 - 27.0] | Healthy participants | [11] |
| DOB at 15 min (‰) | 20.2 [16.3 - 21.0] | Healthy participants | [11] |
| Tmax (min) | Peak values for 88% of participants occurred within 20 minutes. | Healthy participants | [11] |
4.3 Quantitative Data in Patients with Liver Conditions The ¹³C-MBT is sensitive to changes in liver function, with metabolic parameters declining as the severity of liver disease increases.
| Parameter | Value (Mean) | Patient Population | Comparison | Citation |
| PDR Peak (%/hour) | 2.3 | Non-survivors (ALF/ALI) | Significantly lower than survivors (9.1%/hour). | [3] |
| MBT cPDR at 30 min | 7.55 | Patients with significant fibrosis | Significantly lower than non-significant fibrosis (12.64). | [14] |
| Metabolism Kinetics | >30% decrease | Patients with liver steatosis | Compared to control group. | [8] |
| Metabolism Kinetics | >65% decrease | Patients with steatohepatitis | Compared to control group. | [8] |
ALF: Acute Liver Failure; ALI: Acute Liver Injury
Conclusion
The oral ¹³C-methacetin breath test is a robust, non-invasive tool for the quantitative assessment of hepatic CYP1A2 activity. The pharmacokinetics are characterized by rapid absorption and first-pass metabolism, with the rate of ¹³CO₂ exhalation serving as a direct proxy for liver function. Standardized protocols and well-defined parameters such as cumulative percent dose recovered (%CD) and peak dose recovery (PDR) allow for reproducible and clinically meaningful evaluation of liver functional reserve. The data clearly indicates a significant decline in metabolic capacity in patients with various liver diseases, highlighting the diagnostic and prognostic value of this dynamic test in clinical and research settings.
References
- 1. primescholars.com [primescholars.com]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kibion.se [kibion.se]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. physoc.org [physoc.org]
- 12. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of 13C-Methacetin and 13C-Octanoate Breath Test for the Evaluation of Nonalcoholic Steatohepatitis | MDPI [mdpi.com]
A Technical Guide to Methacetin-methoxy-13C as an Isotopic Tracer for CYP1A2 Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacetin-methoxy-13C is a stable, non-radioactive isotopic tracer used in a dynamic breath test to quantitatively assess the metabolic capacity of the hepatic microsomal enzyme, cytochrome P450 1A2 (CYP1A2).[1][2] This test, known as the 13C-Methacetin Breath Test (MBT), provides a non-invasive means to evaluate functional liver mass.[2][3] The principle of the test lies in the specific metabolism of methacetin by CYP1A2. The enzyme O-dealkylates the 13C-labeled methoxy group of methacetin, producing acetaminophen and 13CO2.[3][4] The rate of 13CO2 exhalation in the breath is directly proportional to the activity of CYP1A2, thus providing a real-time measurement of a specific aspect of liver function.[5] This guide provides an in-depth overview of the metabolic pathway, experimental protocols, and data interpretation associated with the use of this compound as an isotopic tracer.
Metabolic Pathway of this compound
The core of the 13C-Methacetin Breath Test is the targeted metabolic conversion of the tracer by a specific enzyme. After oral or intravenous administration, this compound is absorbed and transported to the liver.[1] In the hepatocytes, the cytochrome P450 isoenzyme CYP1A2 exclusively metabolizes the tracer through O-demethylation.[6] This reaction cleaves the 13C-labeled methyl group, which is then oxidized to 13CO2. The 13CO2 enters the bicarbonate pool in the blood and is subsequently exhaled. The other product of this reaction is acetaminophen, which is further metabolized and excreted in the urine.[7] The measurement of the ratio of 13CO2 to 12CO2 in the exhaled breath over time allows for the quantification of CYP1A2 activity.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The 13C-Methacetin Breath Test can be performed using various protocols, with the oral administration being the most common. Below is a generalized protocol for the oral 13C-Methacetin Breath Test.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 8 hours prior to the test.[4]
-
Abstinence from Smoking: Smoking should be avoided for at least one hour before the test.[4]
-
Dietary Restrictions: Patients should avoid consuming carbonated beverages and certain fruits like pineapple and kiwi for 48 hours before the test.[4][7]
-
Oxygen Supplementation: Oxygen supplementation should be avoided as it can interfere with the 13CO2 measurement.[4]
Test Procedure
-
Baseline Breath Sample: A baseline breath sample is collected from the patient before the administration of the tracer.[3][4]
-
Tracer Administration: A standard dose of 75 mg of this compound is dissolved in 100-200 ml of water and ingested by the patient.[3][4]
-
Breath Sample Collection: Breath samples are collected at regular intervals over a period of 60 to 120 minutes. A common collection schedule is at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.[3]
-
Sample Analysis: The collected breath samples are analyzed to determine the ratio of 13CO2 to 12CO2. This can be done using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).[3]
Quantitative Data Summary
The results of the 13C-Methacetin Breath Test are typically reported using several key parameters. The table below summarizes some of the quantitative data from studies involving healthy subjects and patients with liver disease.
| Parameter | Healthy Controls | Patients with Chronic Hepatitis C | Patients with Liver Cirrhosis | Reference |
| DOB at 20 min (%) | 22.06 ± 2.4 | 16.2 ± 4.2 | - | [3] |
| %dose/h at 20 min | 28.6 | 17.8 | - | [3] |
| Cumulative % dose at 60 min | 20.4 ± 2.6 | 13.8 ± 4.7 | - | [3] |
| Cumulative % dose at 120 min | > 37.3% (normal) | - | Significantly reduced | [1] |
| Time to Peak (TTP) (min) | - | - | Reflects kinetics of the process | [1] |
| LiMAx (µg/kg/h) | 425 ± 67 | - | - | [6] |
DOB: Delta Over Baseline; LiMAx: Liver Maximum Capacity
Experimental Workflow
The entire process of conducting a 13C-Methacetin Breath Test, from patient preparation to data analysis, can be visualized as a sequential workflow.
Caption: Experimental workflow for the 13C-Methacetin Breath Test.
Applications in Research and Drug Development
The 13C-Methacetin Breath Test is a valuable tool in various research and clinical settings:
-
Staging of Liver Fibrosis: The test can help in the non-invasive staging of liver fibrosis in patients with chronic liver diseases such as hepatitis C.[3]
-
Assessment of Liver Function: It provides a quantitative measure of the functional reserve of the liver, which is crucial for predicting outcomes and managing patients with liver disease.[1][5]
-
Drug Development: In drug development, the test can be used to assess the potential for drug-induced liver injury by measuring changes in CYP1A2 activity. It can also be used to study the effects of new chemical entities on drug-metabolizing enzymes.
-
Monitoring Treatment Efficacy: The test can be used to monitor the effectiveness of treatments for liver disease by assessing changes in liver function over time.
Conclusion
This compound serves as a safe and effective isotopic tracer for the quantitative assessment of CYP1A2 activity, a key indicator of hepatic microsomal function. The 13C-Methacetin Breath Test provides a non-invasive, dynamic, and reliable method for evaluating liver function in a variety of clinical and research contexts. Its ability to provide real-time data on metabolic capacity makes it a powerful tool for diagnosing and managing liver disease, as well as for advancing drug development programs.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kibion.se [kibion.se]
- 5. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Technical Guide to Methacetin-methoxy-13C for In Vivo Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of liver function is critical in the diagnosis, management, and prognostication of liver diseases, as well as in the development of new therapeutics. While standard biochemical tests provide static markers of liver injury, dynamic tests offer a quantitative measure of the liver's functional reserve. The ¹³C-Methacetin Breath Test (MBT) has emerged as a well-described, non-invasive, and reliable tool for assessing the microsomal function of the liver.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of Methacetin-methoxy-¹³C for in vivo liver function assessment.
Core Principle: Metabolism of ¹³C-Methacetin
The MBT relies on the hepatic metabolism of ¹³C-labeled methacetin (N-[4-methoxy-¹³C-phenyl]-acetamid).[3] Following administration, methacetin is absorbed and transported to the liver via the portal circulation.[1][3] In the hepatocytes, it undergoes O-demethylation, a reaction primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[3][4][5] This metabolic process cleaves the ¹³C-labeled methyl group, which is then converted to ¹³CO₂.[1][3][4][6] The resulting ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and subsequently exhaled.[3] The rate and amount of exhaled ¹³CO₂ are directly proportional to the functional capacity of the hepatic CYP1A2 enzyme system, thus providing a quantitative measure of microsomal liver function.[1][3]
The metabolic pathway is visualized in the diagram below.
Experimental Protocols
The ¹³C-Methacetin Breath Test can be performed using either oral or intravenous administration of the substrate. The choice of administration route can influence the test kinetics.[7][8]
Standard Oral ¹³C-Methacetin Breath Test Protocol
This is the most common protocol for the MBT.
Patient Preparation:
-
Patients should fast for a minimum of 8 hours prior to the test.[4]
-
Smoking should be avoided for at least one hour before the test.[4]
-
Consumption of carbonated beverages should be avoided before the test.[4]
-
Oxygen supplementation should be discontinued as it can interfere with ¹³CO₂ measurements by non-dispersive infrared spectroscopy (NDIRS).[4]
-
Subjects should rest in a sitting position for at least 30 minutes before the test.[9]
Test Procedure:
-
Baseline Breath Sample: A baseline (zero-time) breath sample is collected from the patient.[4][10]
-
Substrate Administration: The patient ingests 75 mg of ¹³C-Methacetin dissolved in 100 mL of water.[4][10]
-
Breath Sample Collection: End-expiratory breath samples are collected at specific time intervals. A standard collection schedule involves sampling at 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-ingestion.[10] Some protocols may use intervals of 10 minutes for the first hour and 20 minutes for the second hour.[9]
-
Sample Analysis: The collected breath samples are analyzed to determine the ¹³CO₂:¹²CO₂ ratio using either isotope ratio mass spectrometry (IRMS) or NDIRS.[1][6][11]
Shortened Protocol: Research has shown that a shortened test with a single breath sample collected at 15 minutes after ingestion may be sufficient for an accurate assessment of liver function in healthy individuals.[10]
Intravenous ¹³C-Methacetin Breath Test (LiMAx Test) Protocol
The intravenous administration of ¹³C-Methacetin, often referred to as the LiMAx (Liver Maximum Capacity) test, bypasses potential variability in gastrointestinal absorption.[7][8]
Patient Preparation:
-
Patients should be in a fasting state for at least 3 hours.[12]
-
Patients should be in a supine and quiet state during the test.[12]
-
No other medications or infusions should be administered shortly before or during the measurement.[12]
Test Procedure:
-
Baseline Measurement: A baseline ¹³CO₂/¹²CO₂ ratio is established.
-
Substrate Administration: ¹³C-Methacetin is administered intravenously as a bolus, typically at a dose of 2 mg/kg body weight.[13]
-
Continuous Breath Analysis: The exhaled ¹³CO₂/¹²CO₂ ratio is measured in real-time using a specialized device.[12]
The general workflow for conducting a ¹³C-Methacetin Breath Test is illustrated below.
Data Presentation and Interpretation
The results of the ¹³C-Methacetin Breath Test are typically expressed using several key parameters.
-
Delta Over Baseline (DOB): This represents the change in the ¹³CO₂:¹²CO₂ ratio in exhaled breath from the baseline measurement.[10]
-
Percent Cumulative Dose Recovered (%CD): This is the percentage of the administered ¹³C-methacetin dose that is recovered as ¹³CO₂ in the exhaled air over a specific time period.[1]
-
Time to Peak (TTP): This is the time taken to reach the maximum rate of ¹³CO₂ exhalation.[1]
-
Liver Maximum Capacity (LiMAx): For the intravenous test, this value represents the maximum liver function capacity. In healthy volunteers, the normal range for LiMAx is reported as 425 ± 67 µg/kg/h.[14]
The relationship between liver function and the expected test outcomes is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing reference values for healthy individuals and patients with different stages of liver disease.
Table 1: ¹³C-Methacetin Breath Test Parameters in Healthy Adults
| Parameter | Value | Study Population | Reference |
| Median DOB at 15 min | 20.2 (95% CI: 16.3 - 21.0) | 26 healthy adults | |
| Median Cumulative Dose (%CD) at 120 min | 26.0% (95% CI: 23.2% - 27.0%) | 26 healthy adults | |
| Median Peak ¹³CO₂ Elimination Rate (PDRmax) | 30% - 40% of administered dose per hour | Healthy adults | [3] |
| Cumulative Recovery at 30 min (cPDR30) | 10% - 15% | Healthy adults | [3] |
| 1-hour Cumulative ¹³C Recovery (AUC₀₋₆₀) | 20.80% ± 0.99% dose (first admin) | 20 healthy volunteers | [15] |
| 1-hour Cumulative ¹³C Recovery (AUC₀₋₆₀) | 22.27% ± 0.98% dose (second admin after 18 days) | 20 healthy volunteers | [15] |
| LiMAx Value | 425 ± 67 µg/kg/h (Range: 311-575 µg/kg/h) | Healthy volunteers | [14] |
Table 2: ¹³C-Methacetin Breath Test Parameters in Patients with Liver Disease
| Parameter | Value | Patient Population | Condition | Reference |
| DOB at 20 min | 16.2% | 115 patients with Chronic Hepatitis C (CHC) | CHC | [16] |
| DOB at 20 min | 21.06% | 55 healthy controls | Healthy | [16] |
| Metabolization Speed (dose/h at 20 min) | 17.80 | 115 patients with CHC | CHC | [16] |
| Metabolization Speed (dose/h at 20 min) | 28.6 | 55 healthy controls | Healthy | [16] |
| Cumulative Recovery at 60 min (%CD) | 13.8% | 115 patients with CHC | CHC | [16] |
| Cumulative Recovery at 60 min (%CD) | 20.4% | 55 healthy controls | Healthy | [16] |
| Cumulative Recovery at 30 min (cPDR30) | ≈ 1% | Cirrhotic patients | Cirrhosis | [3] |
| 40-min Cumulative Recovery Threshold for Cirrhosis | < 0.35% | Patients with cirrhosis | Cirrhosis | [3] |
| Optimal DOB at 20 min cut-off for advanced fibrosis (F≥3) | 15.2% | CHC patients | Advanced Fibrosis | [16] |
| LiMAx Value (pSCS group) | 57.0 µg/kg/h | Porcine livers after prolonged static cold storage | Ischemia-Reperfusion Injury | [17] |
| LiMAx Value (control group) | 182.0 µg/kg/h | Porcine livers (control) | Healthy | [17] |
Clinical and Research Applications
The ¹³C-Methacetin Breath Test has a wide range of applications in both clinical practice and research:
-
Staging of Liver Fibrosis: The test can help differentiate between different stages of liver fibrosis, particularly in patients with chronic viral hepatitis.[11][16]
-
Assessment of Cirrhosis: The MBT is a reliable tool for diagnosing cirrhosis and assessing its severity, correlating well with the Child-Pugh score.[3][4][16]
-
Prognostication: The test has prognostic value in predicting clinical outcomes, including hepatic decompensation and survival in patients with cirrhosis.[6]
-
Monitoring Liver Function: The MBT can be used to monitor changes in liver function over time or in response to therapeutic interventions.[4]
-
Preoperative Assessment: In the context of liver surgery, the LiMAx test is used for preoperative risk assessment to determine the functional reserve of the future liver remnant.[7][12]
-
Drug Development: The test can be a valuable tool in drug development to assess potential hepatotoxicity or to study the impact of new drugs on liver metabolism.
Limitations and Considerations
Despite its utility, there are several factors that can influence the results of the ¹³C-Methacetin Breath Test:
-
CYP1A2 Inducers and Inhibitors: Co-administration of drugs that induce or inhibit CYP1A2 can affect methacetin metabolism and alter test results. Strong inhibitors like ciprofloxacin or fluvoxamine can influence the outcome.[6]
-
Variability in Protocols: Differences in dosing, sampling times, and analytical methods across studies can limit the direct comparability of results.[3] Standardization of protocols is essential for broader clinical integration.[3]
-
Bicarbonate Pool: The transport of ¹³CO₂ from the liver to the lungs is influenced by the body's bicarbonate pool, which can introduce a delay in the appearance of the tracer in the breath.[13]
Conclusion
The ¹³C-Methacetin Breath Test is a powerful and non-invasive tool for the quantitative assessment of in vivo liver function. Its ability to measure the metabolic capacity of the CYP1A2 enzyme system provides valuable insights into the functional reserve of the liver. With standardized protocols and a clear understanding of its principles and limitations, the MBT can be effectively utilized by researchers, scientists, and drug development professionals to advance our understanding of liver disease and to facilitate the development of novel therapies.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kibion.se [kibion.se]
- 5. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A novel variant of the 13C-methacetin liver function breath test that eliminates the confounding effect of individual differences in systemic CO2 kinetics | springermedizin.de [springermedizin.de]
- 9. scispace.com [scispace.com]
- 10. physoc.org [physoc.org]
- 11. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noninvasive 13C-methacetin Liver Function Breath Test as a Tool for Functional Assessment During Normothermic Machine Perfusion of Porcine Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Methacetin-methoxy-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Methacetin-methoxy-13C (N-(4-[13C]methoxyphenyl)acetamide), a crucial isotopically labeled compound for research, particularly in the development of diagnostic tools like the 13C-methacetin breath test for liver function assessment.[1][2][3] This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and purification workflows.
Introduction
This compound is a stable isotope-labeled analog of methacetin. The incorporation of the heavy carbon isotope (13C) in the methoxy group allows for its use as a tracer in metabolic studies.[3][4] When administered, the 13C-labeled methyl group is cleaved by hepatic cytochrome P450 enzymes (specifically CYP1A2) as part of the body's natural metabolic process.[2][3] The resulting 13CO2 is then exhaled and can be precisely measured, providing a dynamic and non-invasive assessment of liver function.[2][5][6] The synthesis and subsequent purification of high-purity this compound are therefore critical for the accuracy and reliability of these diagnostic tests.
Synthesis of this compound
The primary synthetic routes for this compound involve the O-alkylation of a precursor molecule, p-acetamidophenol (acetaminophen), with a 13C-labeled methylating agent. Two prominent methods are detailed below: O-alkylation using [13C]methyl iodide and a lesser-common approach utilizing a Mitsunobu reaction with [13C]methanol.
O-Alkylation with [13C]Methyl Iodide
This is a widely used and efficient method for the synthesis of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group of p-acetamidophenol to form a phenoxide, which then acts as a nucleophile to attack the 13C-labeled methyl iodide.
Reaction Scheme:
p-Acetamidophenol + [13C]Methyl Iodide → this compound + HI
A base, such as potassium carbonate, is typically used to facilitate the deprotonation of the phenol.[7]
Experimental Protocol:
-
Reactant Preparation: To a solution of p-acetamidophenol in a suitable solvent (e.g., acetone, DMF), add a molar excess of a base like potassium carbonate.
-
Addition of Labeled Reagent: Introduce [13C]methyl iodide to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 70°C) for a period ranging from a few hours to overnight to ensure complete reaction.[7]
-
Work-up: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.
Mitsunobu Reaction with [13C]Methanol
An alternative approach involves the use of the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile. In this case, p-acetamidophenol acts as the pronucleophile and [13C]methanol is the alcohol.
Experimental Protocol:
-
Reactant Mixture: Dissolve p-acetamidophenol, [13C]methanol, and triphenylphosphine (PPh3) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Initiation of Reaction: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.
-
Purification: The crude product is typically purified using column chromatography to separate the desired product from the triphenylphosphine oxide and other byproducts.
Purification of this compound
Purification is a critical step to ensure the high chemical and isotopic purity required for research applications. The primary methods for purifying crude this compound are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixture, ethyl acetate/hexane).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes the reported yields and purity levels for the synthesis of this compound from various sources.
| Synthesis Method | Starting Materials | Reagents | Yield (%) | Purity (%) | Reference |
| O-Alkylation | p-Acetamidophenol, [13C]Methyl Iodide | Potassium Carbonate | 97.8 | 99.6 (wt. %) | [7] |
| Mitsunobu Reaction | p-Acetamidophenol, [13C]Methanol | DEAD, PPh3 | 63 | >99 | [1] |
| O-Alkylation | p-Acetamidophenol, Trimethyl Phosphate | Potassium Carbonate | 60 | Not Specified | [8] |
| O-Alkylation | p-Acetamidophenol, [11C]Methyl Iodide | Base | 34.6 ± 4.7 | 99.3 ± 0.4 | [7] |
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the 13C label.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the incorporation of the 13C isotope.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Methods
Caption: Key synthetic approaches for this compound.
References
- 1. Synthesis of Methacetin-Methoxy-<sup>13</sup>C and its Analogue [tws.xml-journal.net]
- 2. primescholars.com [primescholars.com]
- 3. methacetin-(methoxy-(13)C) | C9H11NO2 | CID 9793926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel variant of the 13C-methacetin liver function breath test that eliminates the confounding effect of individual differences in systemic CO2 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
Methacetin-methoxy-13C: A Technical Guide to its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and toxicological profile of Methacetin-methoxy-13C, a stable isotope-labeled compound primarily utilized as a diagnostic agent. The document consolidates available data on its safety classifications, metabolic pathways, and pharmacokinetic properties. Detailed experimental protocols for its principal application, the 13C-Methacetin Breath Test (MBT), are also presented. It is important to note that while the safety of this compound in the context of the MBT is well-established, comprehensive toxicological data, particularly from preclinical studies, are not extensively available in the public domain. This guide aims to serve as a foundational resource for professionals in research and drug development.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of methacetin.[1] Its primary and well-documented application is as a probe for assessing the function of the hepatic microsomal system, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] This is achieved through the non-invasive 13C-Methacetin Breath Test (MBT), which provides a quantitative measure of the liver's metabolic capacity.[2]
Safety and Toxicology
The safety information for this compound is predominantly derived from its clinical use in the MBT, where it is administered as a single, low oral dose.
Acute Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as having acute oral toxicity.[1] Specific quantitative data from preclinical studies, such as the median lethal dose (LD50), are not publicly available.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Other Toxicological Endpoints
A comprehensive review of publicly accessible literature and databases reveals a lack of available data for the following toxicological endpoints for this compound:
-
Chronic toxicity
-
Reproductive and developmental toxicity
-
Genotoxicity
-
Carcinogenicity
The absence of such data is likely attributable to the specific application of this compound as a diagnostic agent, which involves infrequent, low-dose administration, as opposed to chronic dosing often associated with therapeutic agents.
Metabolism and Pharmacokinetics
Metabolic Pathway
Upon oral administration, this compound is absorbed from the gastrointestinal tract and subsequently metabolized in the liver.[2][3] The core metabolic process is the O-demethylation of the 13C-labeled methoxy group, a reaction catalyzed exclusively by the CYP1A2 isoenzyme.[2] This metabolic conversion yields two primary metabolites: acetaminophen (paracetamol) and 13C-labeled carbon dioxide (13CO2).[1][2] The resulting 13CO2 diffuses into the bloodstream, is transported to the lungs, and is then expelled in the exhaled air.[2][3]
Pharmacokinetic Parameters
Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters from animal studies, are not widely available. In humans, the rate and extent of 13CO2 exhalation serve as a proxy for the in-vivo activity of CYP1A2 and overall liver function.
Experimental Protocols: The 13C-Methacetin Breath Test (MBT)
The MBT is the standardized experimental protocol for the clinical use of this compound. It is a dynamic liver function test.
Experimental Workflow
The workflow for the MBT is a multi-step process that begins with patient preparation and concludes with the analysis of liver function.
Methodological Details
The successful implementation of the MBT relies on adherence to a standardized protocol. Key parameters are summarized below.
Table 2: Summary of 13C-Methacetin Breath Test Protocol
| Parameter | Specification | Notes |
| Patient Status | Fasting for a minimum of 8 hours.[4] | Ensures that extraneous CO2 production from food metabolism does not interfere with the test results. |
| Substrate & Dosage | 75 mg of this compound dissolved in water.[5] | This is the standard adult dose for assessing liver function. |
| Route of Administration | Oral.[3] | |
| Sample Collection | Collection of a baseline breath sample prior to substrate ingestion. Subsequent collection of breath samples at regular intervals (e.g., every 10-15 minutes) for a total duration of 60 to 120 minutes.[3][6] | Samples are collected in specialized bags. |
| Analytical Instrumentation | Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[2][3] | These instruments measure the ratio of 13CO2 to 12CO2 in the exhaled breath. |
| Key Outcome Measures | Percent Dose Recovered (PDR): The percentage of the administered 13C dose exhaled as 13CO2 per hour.[2]Cumulative Percent Dose Recovered (cPDR): The cumulative percentage of the 13C dose recovered over a specified time, such as 30 or 60 minutes.[2] | These values are indicative of the rate and extent of hepatic metabolism. |
| Confounding Factors | Smoking and co-administration of drugs that induce or inhibit CYP1A2 (e.g., ciprofloxacin, fluvoxamine) can affect the results.[4][6] | A thorough patient history is essential to ensure accurate interpretation of the test. |
Conclusion
This compound is a diagnostic agent characterized by a favorable safety profile within its intended clinical application, the 13C-Methacetin Breath Test. While it is classified as "harmful if swallowed" from a regulatory standpoint, the low doses used in the MBT are considered safe and non-toxic.[3][7] The compound's utility is derived from its specific and efficient metabolism by hepatic CYP1A2. For professionals in drug development and research, it is crucial to recognize the existing gaps in the public toxicological database for this compound, particularly concerning chronic exposure and reproductive/developmental effects. The information presented in this guide, including the detailed experimental protocol for the MBT, provides a solid foundation for understanding the current state of knowledge on the safety and toxicology of this compound.
References
- 1. methacetin-(methoxy-(13)C) | C9H11NO2 | CID 9793926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. 13C-Methacetin metabolism in patients with cirrhosis: relation to disease severity, haemoglobin content and oxygen supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Utility of a 13C-methacetin breath test in evaluating hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to Novel Applications of ¹³C Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
The use of stable, non-radioactive isotopes has revolutionized our understanding of complex biological systems. Among these, Carbon-13 (¹³C) has emerged as a particularly powerful tool, enabling researchers to trace the metabolic fate of molecules with exceptional precision. This in-depth technical guide explores the core principles and novel applications of ¹³C stable isotopes in metabolic research and pharmaceutical development. We provide detailed methodologies for key experiments, present quantitative data in a clear, comparative format, and visualize complex biological processes to facilitate a deeper understanding of this transformative technology.
Core Principles of ¹³C Isotopic Labeling
The fundamental concept behind ¹³C isotopic labeling is the replacement of the naturally abundant, lighter carbon isotope (¹²C) with the heavier, stable ¹³C isotope in a molecule of interest.[1] This "labeled" molecule is chemically identical to its unlabeled counterpart and is therefore processed by cells in the same manner.[2] However, the increased mass imparted by the ¹³C atom allows for its detection and quantification by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
By providing cells or organisms with a ¹³C-enriched substrate, such as glucose or an amino acid, researchers can track the journey of the ¹³C atoms as they are incorporated into various metabolic pathways.[1] This allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and a deeper understanding of cellular physiology in both healthy and diseased states.[2][3]
Key Applications and Experimental Methodologies
The versatility of ¹³C stable isotopes has led to their application in a wide array of research areas, from fundamental cell biology to clinical diagnostics and drug development.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][4] By measuring the incorporation and distribution of ¹³C from a labeled substrate into downstream metabolites, ¹³C-MFA provides a detailed map of cellular metabolism.[1][4] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer.[1][5]
This protocol provides a generalized procedure for conducting a ¹³C-MFA experiment with adherent mammalian cells using [U-¹³C₆]-glucose as the tracer.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (DMEM lacking glucose)
-
[U-¹³C₆]-glucose
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol/water solution
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard, unlabeled culture medium until they reach approximately 70-80% confluency.
-
Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately replace it with the custom ¹³C-labeling medium supplemented with [U-¹³C₆]-glucose and dFBS.
-
Isotopic Steady-State Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state, typically at least five to six cell doubling times.
-
Quenching Metabolic Activity:
-
At the desired time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS, aspirating completely and quickly.
-
Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well.
-
Use a cell scraper to scrape the cells into the cold solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Sample Collection:
-
Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis by MS or NMR.
-
The output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for various metabolites, which shows the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).[6][7] The table below presents hypothetical MID data for key metabolites in cancer cells cultured with [U-¹³C₆]-glucose, illustrating how different pathways contribute to their production.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Predominant Labeling Source(s) |
| Glucose-6-Phosphate | 5% | 2% | 3% | 5% | 10% | 15% | 60% | Direct labeling from [U-¹³C₆]-glucose |
| Lactate | 40% | 5% | 5% | 50% | - | - | - | Glycolysis |
| Citrate | 10% | 5% | 45% | 5% | 25% | 5% | 5% | TCA Cycle from glycolysis-derived acetyl-CoA |
| Malate | 15% | 10% | 20% | 35% | 15% | 5% | - | TCA Cycle, Anaplerosis |
| Ribose-5-Phosphate | 20% | 15% | 10% | 10% | 20% | 25% | - | Pentose Phosphate Pathway |
M+n represents the mass isotopologue with 'n' ¹³C atoms.
Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that uses stable isotope-labeled amino acids to metabolically label proteins.[8][9] In a typical experiment, two populations of cells are cultured in media containing either the natural ("light") or a ¹³C-labeled ("heavy") essential amino acid, commonly lysine and arginine.[2] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions, combined, and the proteins analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs.[11]
This protocol outlines the general steps for a standard two-condition (duplex) SILAC experiment.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM/RPMI-1640 medium deficient in lysine and arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media by supplementing the base medium with the respective light and heavy amino acids and dFBS.
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., the "heavy" population) while the other serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells in a suitable lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
The primary quantitative output of a SILAC experiment is the ratio of the abundance of a protein in the "heavy" labeled sample relative to the "light" labeled sample. The table below shows hypothetical SILAC data for proteins involved in a signaling pathway, demonstrating the effect of a drug treatment.
| Protein | Gene | SILAC Ratio (Heavy/Light) | Log₂(SILAC Ratio) | Regulation |
| Protein Kinase B | AKT1 | 0.45 | -1.15 | Down-regulated |
| mTOR | MTOR | 0.52 | -0.94 | Down-regulated |
| 4E-BP1 | EIF4EBP1 | 2.10 | 1.07 | Up-regulated |
| S6 Kinase | RPS6KB1 | 0.48 | -1.06 | Down-regulated |
| Glycogen Synthase Kinase-3 | GSK3B | 1.95 | 0.96 | Up-regulated |
Experimental Workflow for SILAC-based Quantitative Proteomics
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
¹³C-Urea Breath Test for Helicobacter pylori Detection
The ¹³C-Urea Breath Test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases.[3][12] The test relies on the high urease activity of H. pylori. The patient ingests a solution containing ¹³C-labeled urea. If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia and ¹³CO₂. The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in the patient's breath before and after ingesting the urea, clinicians can determine the presence of the infection.[12]
This protocol provides a general overview of the ¹³C-Urea Breath Test procedure.
Patient Preparation:
-
Patients should fast for at least 6 hours before the test.[13]
-
Antibiotics and bismuth-containing products should be discontinued for at least 4 weeks prior to the test.[12]
-
Proton pump inhibitors should be discontinued for at least 1 week prior to the test.[12]
Materials:
-
¹³C-Urea breath test kit (containing ¹³C-urea tablet/powder and citric acid)
-
Breath collection bags or tubes
-
Water
-
Infrared spectrometer or mass spectrometer for ¹³CO₂ analysis
Procedure:
-
Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag or tube.[3]
-
Ingestion of ¹³C-Urea: The patient drinks a solution of ¹³C-urea dissolved in water, often with citric acid to delay gastric emptying and optimize the test conditions.
-
Waiting Period: The patient waits for a specified period, typically 15-30 minutes, to allow for the breakdown of the ¹³C-urea if H. pylori is present.
-
Post-Dose Breath Sample: The patient provides a second breath sample in a new collection bag or tube.[3]
-
Sample Analysis: The collected breath samples are analyzed to determine the ¹³CO₂/¹²CO₂ ratio. The change in this ratio between the baseline and post-dose samples is calculated.
The results of the ¹³C-Urea Breath Test are typically reported as the "delta over baseline" (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio. A DOB value above a certain cutoff indicates a positive result for H. pylori infection.[3]
| Patient ID | Baseline ¹³CO₂/¹²CO₂ Ratio (δ‰) | Post-Dose ¹³CO₂/¹²CO₂ Ratio (δ‰) | DOB (δ‰) | Result (Cutoff = 4.0‰) |
| 001 | -25.5 | -24.8 | 0.7 | Negative |
| 002 | -26.1 | -15.3 | 10.8 | Positive |
| 003 | -25.8 | -25.9 | -0.1 | Negative |
| 004 | -26.3 | -5.7 | 20.6 | Positive |
Logical Flow of the ¹³C-Urea Breath Test
Caption: Logical flow diagram of the ¹³C-Urea Breath Test.
Elucidating Signaling Pathways: The PI3K/Akt/mTOR Pathway in Cancer
¹³C stable isotope tracing is a powerful tool for investigating how signaling pathways, such as the PI3K/Akt/mTOR pathway, regulate cellular metabolism. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting aerobic glycolysis, also known as the Warburg effect.[14] By using ¹³C-glucose as a tracer, researchers can quantify the flux of glucose through glycolysis and its downstream pathways, and assess how inhibition of the PI3K/Akt/mTOR pathway alters these fluxes.
Upon activation, the PI3K/Akt pathway can promote the translocation of glucose transporters (e.g., GLUT1) to the cell membrane, increasing glucose uptake.[14] It also activates key glycolytic enzymes.[14] A major downstream effector of this pathway is mTORC1, which, when activated, promotes the translation of transcription factors like HIF1α, leading to the increased expression of glycolytic enzymes.[15]
By treating cancer cells with an mTOR inhibitor and tracing the metabolism of ¹³C-glucose, researchers can observe a decrease in the rate of glycolysis and a redirection of glucose-derived carbon into other pathways, providing a direct link between the signaling pathway and the metabolic phenotype.
PI3K/Akt/mTOR Signaling and Glucose Metabolism
Caption: The PI3K/Akt/mTOR pathway's regulation of glucose metabolism.
Conclusion
The applications of ¹³C stable isotopes are vast and continue to expand, providing researchers, scientists, and drug development professionals with unprecedented insights into the complexities of cellular metabolism. From quantifying metabolic fluxes with ¹³C-MFA to enabling precise protein quantification with SILAC and facilitating non-invasive disease diagnosis with breath tests, ¹³C isotopes are an indispensable tool in modern biomedical research. The detailed protocols and data presentation formats provided in this guide serve as a foundation for the effective implementation of these powerful techniques, ultimately accelerating the discovery of novel therapeutic strategies and a deeper understanding of human health and disease.
References
- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publicatt.unicatt.it [publicatt.unicatt.it]
- 3. Performance of the 13C-urea breath test for the diagnosis of H. pylori infection using a substrate synthesized in Brazil: A preliminary study | Clinics [elsevier.es]
- 4. Fatty acid oxidation assay [protocols.io]
- 5. d-nb.info [d-nb.info]
- 6. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The 13C-Methacetin Breath Test: A Technical Guide to a Dynamic Assessment of Liver Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ¹³C-Methacetin Breath Test (MBT) is a non-invasive, dynamic method for the quantitative assessment of hepatic microsomal function. This test is predicated on the metabolism of ¹³C-labeled methacetin by the cytochrome P450 1A2 (CYP1A2) enzyme, a key component of the liver's detoxification pathways. The rate of ¹³C-methacetin metabolism, reflected in the appearance of ¹³CO₂ in exhaled breath, provides a real-time measure of functional liver capacity. This technical guide delves into the core principles of the ¹³C-MBT, presenting detailed experimental protocols, a summary of quantitative data for clinical interpretation, and visualizations of the key processes involved.
Core Principles of the ¹³C-Methacetin Breath Test
The fundamental principle of the ¹³C-MBT lies in the specific and rate-limiting O-demethylation of methacetin by the hepatic enzyme CYP1A2. When a patient ingests ¹³C-methacetin, the labeled methyl group is cleaved off, forming acetaminophen and ¹³C-labeled formaldehyde. The ¹³C-formaldehyde is further metabolized to ¹³CO₂, which then enters the bloodstream, is transported to the lungs, and is subsequently exhaled. The rate of appearance of ¹³CO₂ in the breath is directly proportional to the metabolic activity of CYP1A2, thus serving as a proxy for the functional mass of hepatocytes.
A decline in liver function, as seen in conditions like fibrosis and cirrhosis, leads to a reduced rate of ¹³C-methacetin metabolism and consequently, a lower concentration of ¹³CO₂ in the exhaled breath. This dynamic assessment of liver function offers an advantage over static biochemical tests, which may not accurately reflect the liver's true metabolic capacity.
Experimental Protocols
The ¹³C-MBT can be performed using either oral or intravenous administration of the ¹³C-methacetin substrate. The choice of administration route can influence the kinetics of the test.
Oral ¹³C-Methacetin Breath Test
Patient Preparation:
-
Patients should fast for a minimum of 8 hours prior to the test.
-
Smoking should be avoided for at least one hour before the test.
-
Consumption of carbonated beverages should be avoided on the day of the test.
-
A baseline breath sample is collected before the administration of ¹³C-methacetin.
Test Procedure:
-
A baseline breath sample is collected into a sample bag or tube.
-
The patient ingests 75 mg of ¹³C-methacetin dissolved in 100-200 mL of water.
-
Subsequent breath samples are collected at specific time intervals. A common protocol involves collecting samples at 10, 20, 30, 40, 50, and 60 minutes post-ingestion. Some protocols may extend collection for up to 120 minutes.
-
The collected breath samples are analyzed to determine the ¹³CO₂/¹²CO₂ ratio.
Intravenous ¹³C-Methacetin Breath Test (LiMAx Test)
The intravenous administration of ¹³C-methacetin, often referred to as the LiMAx (Liver Maximum Capacity) test, allows for a more direct assessment of hepatic metabolism by bypassing gastrointestinal absorption.
Patient Preparation:
-
Patients should fast for at least 3 hours before the test.
-
A baseline measurement of the ¹³CO₂/¹²CO₂ ratio in the breath is established.
Test Procedure:
-
A baseline ¹³CO₂/¹²CO₂ ratio is continuously measured using a face mask connected to the analysis device.
-
¹³C-methacetin is administered intravenously as a bolus injection (typically 2 mg/kg body weight).
-
The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is continuously monitored in real-time.
-
The maximum liver function capacity (LiMAx) is calculated from the resulting data.
Data Presentation and Interpretation
The primary outcome of the ¹³C-MBT is the change in the ¹³CO₂/¹²CO₂ ratio in the breath over time. This is often expressed as the Delta Over Baseline (DOB) value. From the DOB values, several key parameters can be calculated to quantify liver function.
Key Parameters:
-
Percent Dose Recovered (PDR): The percentage of the administered ¹³C dose that is recovered as ¹³CO₂ in the breath per unit of time.
-
Cumulative Percent Dose Recovered (cPDR): The cumulative percentage of the ¹³C dose recovered as ¹³CO₂ over a specific time period (e.g., cPDR at 30 minutes).
-
Time to Peak (TTP): The time taken to reach the maximum rate of ¹³CO₂ exhalation.
-
LiMAx Value: The maximum rate of ¹³CO₂ exhalation, typically expressed in µg/kg/h.
The following tables summarize typical quantitative data from ¹³C-MBT studies, comparing healthy individuals with patients at different stages of liver disease.
Table 1: Oral ¹³C-Methacetin Breath Test Parameters
| Parameter | Healthy Controls | Chronic Hepatitis | Liver Cirrhosis | Source |
| DOB at 20 min (%) | 21.06 | 16.2 | - | |
| Metabolization Speed (dose/h at 20 min) | 28.6 | 17.80 | - | |
| cPDR at 60 min (%) | 20.4 | 13.8 | - |
Table 2: LiMAx Test (Intravenous ¹³C-Methacetin) Values
| Liver Function Grade | LiMAx Value (µg/kg/h) |
| Normal Liver Function | > 315 |
| Moderately Impaired | 140 - 315 |
| Severely Impaired | < 140 |
Mandatory Visualizations
Metabolic Pathway of ¹³C-Methacetin
Caption: Metabolic pathway of ¹³C-Methacetin in the liver.
Experimental Workflow of the Oral ¹³C-Methacetin Breath Test
Caption: Workflow of the oral ¹³C-Methacetin Breath Test.
Logical Relationship of ¹³C-MBT Results and Liver Function
Caption: Correlation of liver status and ¹³C-MBT results.
An In-depth Technical Guide to Utilizing Methacetin-methoxy-13C for the Study of Cytochrome P450 Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The induction of cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism and safety assessment. Upregulation of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in loss of efficacy or the formation of toxic metabolites. Cytochrome P450 1A2 (CYP1A2) is a key enzyme involved in the metabolism of numerous clinical drugs and procarcinogens.[1][2] Therefore, the ability to accurately assess CYP1A2 induction is paramount in drug development. Methacetin-methoxy-13C (¹³C-Methacetin) has emerged as a safe and reliable probe for quantifying CYP1A2 activity in vivo through the non-invasive ¹³C-Methacetin Breath Test (MBT).[3][4][5] This guide provides a comprehensive overview of the methodologies, data interpretation, and underlying mechanisms for using ¹³C-Methacetin to study CYP1A2 induction.
Metabolic Pathway of ¹³C-Methacetin
¹³C-Methacetin is O-demethylated by CYP1A2 in the liver to form acetaminophen and ¹³CO₂.[4][6] The ¹³CO₂ is then transported to the lungs and exhaled. The rate of ¹³CO₂ exhalation directly reflects the metabolic activity of CYP1A2.[4]
Caption: Metabolic pathway of ¹³C-Methacetin.
CYP1A2 Induction Signaling Pathway: The Aryl Hydrocarbon Receptor (AHR) Pathway
The induction of CYP1A2 is primarily mediated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7][8] Upon binding to an inducer (ligand), the AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A2 gene, initiating its transcription.[9][10][11]
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway for CYP1A2 induction.
Experimental Protocols
In Vivo Assessment: The ¹³C-Methacetin Breath Test (MBT)
The ¹³C-MBT is a dynamic liver function test that provides a quantitative measure of CYP1A2 activity.
Experimental Workflow:
Caption: Experimental workflow for the ¹³C-Methacetin Breath Test.
Detailed Methodology:
-
Patient Preparation:
-
Patients should fast for a minimum of 8 hours prior to the test.[12]
-
Smoking should be avoided for at least one hour before the test.[12]
-
Consumption of carbonated beverages should be avoided on the day of the test.[12]
-
Oxygen supplementation should be discontinued during the test if possible, as it can interfere with certain analysis methods.[12]
-
-
Baseline Breath Sample Collection:
-
Before administration of ¹³C-Methacetin, a baseline breath sample is collected to determine the natural ¹³CO₂/¹²CO₂ ratio.[12]
-
Samples are typically collected in specialized bags or tubes.
-
-
Administration of ¹³C-Methacetin:
-
Timed Breath Sample Collection:
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS), which is the gold standard, or Non-Dispersive Infrared Spectroscopy (NDIRS).[14]
-
-
Data Analysis and Interpretation:
-
The primary parameters calculated are:
-
An increase in the rate of ¹³CO₂ exhalation (higher DOB and cPDR values) following treatment with a potential inducer indicates CYP1A2 induction.
-
In Vitro Assessment: CYP1A2 Induction in Human Hepatocytes
This method assesses the potential of a test compound to induce CYP1A2 activity in a controlled in vitro environment.
Experimental Workflow:
Caption: In vitro workflow for assessing CYP1A2 induction.
Detailed Methodology:
-
Cell Culture:
-
Cryopreserved primary human hepatocytes are thawed and plated according to the supplier's instructions.[6]
-
-
Treatment with Inducers:
-
After allowing the cells to attach and form a monolayer, they are treated with the test compound at various concentrations.
-
A vehicle control (e.g., DMSO) and a known positive control inducer for CYP1A2 (e.g., omeprazole) are included.[16]
-
The cells are typically treated for 48-72 hours, with daily media changes containing the test compounds.
-
-
CYP1A2 Activity Assay:
-
Following the induction period, the culture medium is replaced with a medium containing a specific CYP1A2 probe substrate, such as phenacetin.[6]
-
The cells are incubated for a defined period to allow for metabolism of the probe substrate.
-
-
Metabolite Analysis:
-
The formation of the specific metabolite (e.g., acetaminophen from phenacetin) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Data Analysis and Interpretation:
-
The activity in the cells treated with the test compound is compared to the vehicle control to determine the fold induction.
-
The response of the positive control is used to confirm the inducibility of the hepatocyte lot.
-
Quantitative Data on CYP1A2 Induction
The following tables summarize quantitative data related to CYP1A2 activity and induction.
Table 1: ¹³C-Methacetin Breath Test Parameters in Different Populations
| Population | Parameter | Value | Reference |
| Healthy Adults | cPDR at 30 min | 10-15% | |
| Patients with Cirrhosis | cPDR at 30 min | ~1% | |
| Healthy Adults | Peak ¹³CO₂ elimination rate (PDRmax) | 30-40% of dose/hour | [4] |
| Reproducibility (Healthy Volunteers) | Coefficient of Variation for AUC₀₋₆₀ | 10% | [5] |
Table 2: Examples of CYP1A2 Inducers and In Vitro Induction Data
| Inducer | System | Fold Induction (Enzyme Activity) | Fold Induction (mRNA) | Reference |
| Omeprazole | HepaFH3 cells | 3.7-fold | 118-fold | [16] |
| Rifampicin | HepaFH3 cells | 9.8-fold (CYP3A4) | 36-fold (CYP3A4) | [16] |
| Carbamazepine | In vivo | Reported to reduce olanzapine levels | - | [2] |
| Tobacco Smoke | In vivo | Substantially increases theophylline clearance | - | [17] |
Note: The fold induction can vary significantly depending on the in vitro system, the concentration of the inducer, and the specific donor of the hepatocytes.
Conclusion
This compound is a valuable tool for assessing CYP1A2 activity and induction, both in clinical and preclinical settings. The ¹³C-Methacetin Breath Test provides a non-invasive, dynamic measure of in vivo CYP1A2 function, while in vitro assays with human hepatocytes allow for the screening of potential inducers. A thorough understanding of the experimental protocols and the underlying biological pathways, as outlined in this guide, is essential for the accurate interpretation of study results and for making informed decisions in drug development and clinical research. The standardization of protocols, such as the proposed "MBT-60", will further enhance the clinical utility of this important diagnostic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing [mdpi.com]
- 5. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. In Vitro CYP Induction Using Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kibion.se [kibion.se]
- 13. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
Preliminary Investigation of Methacetin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacetin (p-methoxyacetanilide) is an acetanilide derivative that has been investigated for its analgesic and antipyretic properties. However, its primary contemporary application in biomedical research is as a probe for assessing cytochrome P450 1A2 (CYP1A2) enzyme activity, a key enzyme in drug metabolism. This technical guide provides an in-depth overview of the preliminary investigation of methacetin in various animal models, focusing on its pharmacokinetics, metabolism, and toxicity. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving methacetin.
Pharmacokinetics of Methacetin in Animal Models
The pharmacokinetic profile of methacetin has been primarily studied in rats, with limited data available for other species. The following tables summarize the available quantitative pharmacokinetic parameters of methacetin in different animal models.
Table 1: Pharmacokinetic Parameters of Methacetin in Rats (Oral Administration)
| Parameter | Value | Units | Reference |
| Cmax (Maximum Concentration) | 0.87 ± 0.33 | µg/mL | [1][2][3] |
| Tmax (Time to Maximum Concentration) | 340.00 ± 48.99 | min | [1][2][3] |
| t1/2 (Half-life) | 342.43 ± 71.27 | min | [1][2][3] |
| Bioavailability (F) | 27.11 | % | [1][2][3] |
Table 2: Pharmacokinetic Parameters of Methacetin in Rats (Intravenous Administration)
| Parameter | Value | Units | Reference |
| t1/2 (Half-life) | 69.87 ± 15.72 | min | [2] |
Metabolism of Methacetin
The primary metabolic pathway of methacetin is O-deethylation, which is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver. This process converts methacetin into its major metabolite, acetaminophen (paracetamol), and formaldehyde.[4][5][6][7][8] Acetaminophen can then undergo further metabolism through glucuronidation and sulfation for excretion. A smaller fraction of acetaminophen can be oxidized to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.[5][6][7][8] At therapeutic doses of methacetin, the formation of NAPQI is minimal.
Toxicity Profile
The toxicity of methacetin is closely linked to its primary metabolite, acetaminophen. While methacetin itself is considered to have low toxicity at doses used for diagnostic purposes, high doses can lead to toxicity due to the overproduction of the reactive metabolite NAPQI when glutathione stores are depleted.
Table 3: Acute Oral Toxicity of Methacetin
| Animal Model | LD50 (Median Lethal Dose) | Reference |
| Rat | >500 mg/kg to <2,000 mg/kg | [9] |
| Mouse | Data not available | |
| Rabbit | Data not available |
Note: Specific LD50 values for mouse and rabbit were not found in the surveyed literature.
Subchronic Toxicity
Information on the subchronic toxicity of methacetin is limited. However, general guidelines for 28-day and 90-day oral toxicity studies in rodents and dogs are available and can be adapted for methacetin. These studies typically involve daily administration of the test substance at three or more dose levels to evaluate potential target organ toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[10][11][12][13][14][15][16][17][18][19]
Experimental Protocols
Pharmacokinetic Study in Rats (Oral Administration)
This protocol is designed to determine the pharmacokinetic profile of methacetin in rats following oral administration.[1][2][3][20][21][22]
Materials:
-
Male Sprague-Dawley rats (240-260 g)
-
Methacetin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Acclimatize rats for at least five days with free access to food and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Prepare a dosing solution of methacetin in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of methacetin to each rat via gavage. The volume should typically not exceed 10 mL/kg.
-
Collect blood samples (approximately 200-300 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) post-dosing.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Analyze plasma samples to determine the concentration of methacetin at each time point.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, etc.) using appropriate software.
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This protocol is a stepwise procedure to estimate the LD50 of a substance with a reduced number of animals, following OECD Test Guideline 425.[23][24][25]
Materials:
-
Rodents (rats or mice), typically females as they are often more sensitive.
-
Methacetin
-
Vehicle for oral administration
-
Oral gavage needles
-
Observation cages
Procedure:
-
Select a starting dose based on available information, typically a dose expected to be toxic.
-
Administer the starting dose to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until stopping criteria are met (e.g., three consecutive animals survive at the upper bound, or a series of reversals in outcome occur).
-
The LD50 is then calculated using the maximum likelihood method.
Conclusion
The preliminary investigation of methacetin in animal models reveals it to be a compound with a well-defined metabolic pathway primarily mediated by CYP1A2. Its pharmacokinetic profile in rats has been characterized, although data in other species are lacking. The toxicity of methacetin is mainly attributed to its metabolite, acetaminophen, and is a concern at higher doses. The experimental protocols provided in this guide offer a framework for conducting further preclinical studies to elucidate the complete safety and efficacy profile of methacetin and its derivatives. Further research is warranted to establish a more comprehensive understanding of its pharmacokinetics and long-term toxicity in a wider range of animal models to better predict its behavior in humans.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Is the 90-day dog study necessary for pesticide toxicity testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 13. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
- 14. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beagle dog 90-day oral toxicity study of a novel coccidiostat - ethanamizuril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 90-day oral toxicity study of glycolipids from Dacryopinax spathularia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. nationalacademies.org [nationalacademies.org]
- 24. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 25. dtsc.ca.gov [dtsc.ca.gov]
Methodological & Application
A Comparative Analysis of Intravenous vs. Oral Administration of Methacetin-methoxy-13C in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed comparison of the intravenous and oral administration routes for Methacetin-methoxy-13C, a stable isotope-labeled compound used as a probe for Cytochrome P450 1A2 (CYP1A2) enzyme activity. The choice of administration route significantly impacts the pharmacokinetic profile and the interpretation of metabolic function, particularly in the context of liver function assessment.
Introduction
This compound is a non-radioactive, isotopically labeled compound that, upon administration, is metabolized in the liver primarily by the CYP1A2 enzyme. This metabolic process cleaves the 13C-labeled methyl group, which is then converted to 13CO2 and exhaled. The rate and extent of 13CO2 exhalation provide a dynamic and quantitative measure of hepatic CYP1A2 activity. This is particularly valuable in assessing liver function and the potential for drug-drug interactions involving this enzyme.
The two primary methods of administration, oral and intravenous, offer distinct advantages and are suited for different research and clinical applications. Oral administration, typically employed in the 13C-Methacetin Breath Test (MBT), is non-invasive and relatively simple to perform. However, it is subject to variability in gastrointestinal absorption. Intravenous administration, as used in the LiMAx (Liver Maximum Capacity) test, bypasses the gastrointestinal tract, providing a more direct measure of hepatic metabolism, free from absorption-related confounding factors.
Key Differences in Administration Routes
The fundamental difference between the two routes lies in the initial stages of drug disposition. Oral administration involves absorption from the gastrointestinal tract into the portal circulation before reaching the liver for first-pass metabolism. In contrast, intravenous administration delivers the compound directly into the systemic circulation, from where it is distributed to the liver and other tissues. This distinction has significant implications for the pharmacokinetic parameters and the interpretation of the resulting data.
Data Presentation: A Comparative Summary
While direct comparative plasma pharmacokinetic data for this compound following oral and intravenous administration is not extensively published in a single study, a comparison of the resulting breath test parameters provides valuable insights into the differences in metabolism.
| Parameter | Intravenous Administration (LiMAx Test) | Oral Administration (13C-Methacetin Breath Test) | Significance of Difference |
| Typical Dose | 2 mg/kg body weight | 75 mg (fixed dose) | The intravenous dose is weight-adjusted and lower overall, reflecting its direct delivery to the systemic circulation. |
| Time to Peak 13CO2 Exhalation (Tmax) | Approximately 10-20 minutes in healthy individuals | 30-60 minutes in healthy individuals[1] | The faster Tmax with intravenous administration reflects the rapid delivery of the substrate to the liver, bypassing the absorption phase. |
| Peak 13CO2 Exhalation (PDRmax or DOBmax) | Generally higher and occurs earlier | Lower and occurs later | Direct entry into the circulation leads to a more rapid and concentrated delivery to the liver, resulting in a higher peak metabolic rate. |
| Cumulative % Dose Recovered (cPDR) at 30 min | Significantly higher | 10-15% in healthy individuals[2][3] | The higher early recovery with IV administration underscores the immediate availability of the compound for metabolism. |
| Variability | Lower inter-individual variability | Higher inter-individual variability | Intravenous administration eliminates the influence of variable gastric emptying and intestinal absorption, leading to more consistent results.[4] |
| Bioavailability | 100% (by definition)[5] | Variable and less than 100% due to incomplete absorption and potential gut wall metabolism. | The absolute bioavailability of the oral dose is a key factor contributing to the variability in the 13C-Methacetin Breath Test. |
PDR: Percent Dose Recovery; DOB: Delta Over Baseline; cPDR: cumulative Percent Dose Recovery. Data for healthy individuals is presented. Values can vary based on liver function.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound (LiMAx Test)
Objective: To quantitatively assess the maximal liver function capacity by measuring the metabolism of intravenously administered this compound.
Materials:
-
This compound solution for injection (sterile)
-
Saline solution (0.9% NaCl) for injection
-
Breath collection apparatus with a face mask and two-way non-rebreathing valves
-
13CO2/12CO2 isotope ratio mass spectrometer or a non-dispersive infrared spectrometer (e.g., FLIP® device)
-
Syringes and intravenous infusion set
Procedure:
-
Patient Preparation: The patient should be in a fasting state for at least 3 hours prior to the test. They should be lying down and at rest during the procedure.
-
Baseline Breath Sample: A baseline breath sample is collected for 10-20 minutes to determine the natural 13CO2/12CO2 ratio.
-
Intravenous Administration: A bolus of this compound is injected intravenously at a dose of 2 mg/kg of body weight. This is immediately followed by a 20 ml flush of 0.9% sodium chloride solution.
-
Continuous Breath Collection: Exhaled air is continuously collected through the face mask for a period of up to 60 minutes.
-
Analysis: The 13CO2/12CO2 ratio in the exhaled breath is measured in real-time. The rate of 13CO2 exhalation is used to calculate the LiMAx value, which represents the maximum liver function capacity.
Protocol 2: Oral Administration of this compound (13C-Methacetin Breath Test)
Objective: To non-invasively assess hepatic CYP1A2 activity through the measurement of 13CO2 in the breath following oral administration of this compound.
Materials:
-
This compound powder or tablet (typically 75 mg)
-
Water (150-200 mL)
-
Breath collection bags or tubes
-
13CO2/12CO2 isotope ratio mass spectrometer or a non-dispersive infrared spectrometer
Procedure:
-
Patient Preparation: The patient should fast overnight (at least 8 hours). Smoking should be avoided for at least one hour before the test.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag or tube before the administration of the substrate.
-
Oral Administration: The patient ingests a 75 mg dose of this compound dissolved in 150-200 mL of water.
-
Timed Breath Sample Collection: Breath samples are collected at specific time points after ingestion, typically at 10, 20, 30, 40, 50, and 60 minutes. Some protocols may extend this to 120 minutes.
-
Analysis: The 13CO2/12CO2 ratio in each breath sample is measured. The change from baseline (Delta Over Baseline - DOB) and the cumulative percentage of the 13C dose recovered in the breath over time are calculated.
Visualization of Pathways and Workflows
References
- 1. A Simple Methodology to Differentiate Changes in Bioavailability from Changes in Clearance Following Oral Dosing of Metabolized Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing [mdpi.com]
- 3. 13C-methacetin Breath Test Shortened: 2-point-measurements After 15 Minutes Reliably Indicate the Presence of Liver Cir… [ouci.dntb.gov.ua]
- 4. livermetabolism.com [livermetabolism.com]
- 5. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Percent Dose Recovery (%PDR) in Mass Balance Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mass Balance Trials and Percent Dose Recovery
A human mass balance study is a critical component in the clinical development of a new drug.[1][2] It is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.[1][3][4] By administering a single dose of a radiolabeled study drug, typically with Carbon-14 (¹⁴C), researchers can trace the drug and its metabolites throughout the body and determine the routes and rates of their elimination.[1][5]
The primary endpoint of a mass balance trial (MBT) is the Percent Dose Recovery (%PDR) , which represents the cumulative percentage of the administered radioactive dose recovered in excreta, primarily urine and feces.[6][7] Achieving a high %PDR, ideally greater than 90%, provides confidence that the major elimination pathways of the drug have been identified.[2][4][8][9] This information is vital for regulatory submissions to agencies like the FDA and EMA and informs subsequent clinical studies, such as those in patients with renal or hepatic impairment.[1][2][10]
Core Concepts in Mass Balance Studies
-
Radiolabeling: A radioactive isotope, most commonly ¹⁴C, is incorporated into the drug molecule at a metabolically stable position. This allows for the sensitive and specific detection of the drug and all its metabolites containing the radiolabel.
-
Total Radioactivity (TRA): The measurement of all radioactive material in a given sample (e.g., plasma, urine, feces), representing the parent drug and all its radiolabeled metabolites.
-
Metabolite Profiling: The process of separating, identifying, and quantifying the various metabolites of the parent drug in biological samples.
-
Routes of Excretion: The primary pathways through which the drug and its metabolites are eliminated from the body, typically via urine (renal excretion) and feces (biliary and/or direct intestinal excretion).
Experimental Protocol for a Mass Balance Trial
The following is a generalized protocol for a human mass balance study. Specific details may vary depending on the drug candidate and regulatory requirements.
Study Design and Population
-
Study Design: Typically a single-dose, open-label, non-randomized study.[11]
-
Study Population: Generally conducted in a small number of healthy male volunteers (typically at least six evaluable subjects).[6][8][11] The inclusion of female subjects may require justification due to potential reproductive toxicity concerns.[1]
Dosing and Sample Collection
-
Dose Administration: A single oral or intravenous dose of the investigational drug containing a known amount of radioactivity (e.g., 50-100 µCi of ¹⁴C) is administered to the subjects.
-
Blood/Plasma Collection: Serial blood samples are collected at predefined time points to determine the pharmacokinetic profile of the total radioactivity, parent drug, and major metabolites.
-
Urine and Feces Collection: All urine and feces are collected from each subject from pre-dose until the end of the study period. Collection intervals are typically 12 or 24 hours.
-
Sample Collection Duration: Sample collection continues until the total radioactivity recovered in urine and feces is less than 1% of the administered dose over a 24-hour period for two consecutive days, or until the cumulative recovery exceeds 90% of the administered dose.[4][8]
Sample Handling and Analysis
-
Sample Homogenization: Fecal samples are homogenized to ensure a uniform sample for analysis.
-
Radioactivity Measurement: The total radioactivity in aliquots of plasma, whole blood, urine, and fecal homogenates is determined by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
-
Metabolite Profiling and Identification: Chromatographic techniques (e.g., HPLC) coupled with radiometric detection and mass spectrometry (e.g., LC-MS/MS) are used to separate, quantify, and identify the parent drug and its metabolites in pooled plasma, urine, and feces samples.
Calculating Percent Dose Recovery (%PDR)
The %PDR is calculated for each excretion route (urine and feces) and as a total.
Formula for %PDR in Urine:
(%PDR)urine = [(Total Radioactivity in Urine) / (Administered Radioactive Dose)] x 100
Formula for %PDR in Feces:
(%PDR)feces = [(Total Radioactivity in Feces) / (Administered Radioactive Dose)] x 100
Formula for Total %PDR:
Total %PDR = (%PDR)urine + (%PDR)feces
Data Presentation
Quantitative data from a mass balance study are typically summarized in tables to facilitate easy comparison and interpretation.
Table 1: Hypothetical Cumulative Percent Dose Recovery of Drug X in Urine and Feces
| Collection Interval (hours) | Mean Cumulative %PDR in Urine (± SD) | Mean Cumulative %PDR in Feces (± SD) | Mean Total Cumulative %PDR (± SD) |
| 0-24 | 25.3 (± 5.1) | 10.2 (± 3.4) | 35.5 (± 8.5) |
| 0-48 | 42.1 (± 6.8) | 28.7 (± 5.9) | 70.8 (± 12.7) |
| 0-72 | 51.5 (± 7.2) | 35.4 (± 6.3) | 86.9 (± 13.5) |
| 0-96 | 55.8 (± 7.5) | 37.1 (± 6.5) | 92.9 (± 14.0) |
| 0-120 | 57.2 (± 7.6) | 37.8 (± 6.6) | 95.0 (± 14.2) |
| 0-144 | 57.9 (± 7.7) | 38.1 (± 6.6) | 96.0 (± 14.3) |
| 0-168 | 58.2 (± 7.7) | 38.2 (± 6.6) | 96.4 (± 14.3) |
Table 2: Hypothetical Distribution of Radioactivity in Excreta at 168 hours
| Analyte | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % of Administered Dose |
| Parent Drug (Drug X) | 10.5 | 5.3 | 15.8 |
| Metabolite M1 | 20.1 | 12.7 | 32.8 |
| Metabolite M2 | 15.3 | 8.9 | 24.2 |
| Metabolite M3 | 8.7 | 6.1 | 14.8 |
| Other Minor Metabolites | 3.6 | 5.2 | 8.8 |
| Total | 58.2 | 38.2 | 96.4 |
Visualizations
Diagrams are essential for visualizing complex biological and experimental processes.
Caption: A simplified diagram of the ADME pathway for an orally administered drug.
Caption: Experimental workflow for a typical Mass Balance Trial (MBT).
Caption: Logical relationship for the calculation of Percent Dose Recovery (%PDR).
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. shutterstock.com [shutterstock.com]
- 6. qps.com [qps.com]
- 7. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug metabolism | PPTX [slideshare.net]
Application Notes and Protocols for Measuring Cumulative 13CO2 Recovery (cPDR)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the methodologies for measuring cumulative 13CO2 recovery (cPDR) using 13C-breath tests. This non-invasive diagnostic tool has broad applications in clinical research and drug development for assessing various physiological functions.
Introduction to 13C-Breath Tests and cPDR
Carbon-13 (¹³C) breath tests are a non-invasive diagnostic method used to assess metabolic and gastrointestinal functions.[1][2] The principle of these tests involves the oral or intravenous administration of a substrate labeled with the stable, non-radioactive isotope ¹³C.[2] This substrate is metabolized by a specific enzyme or physiological process in the body, leading to the production of ¹³CO₂. The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in collected breath samples over time, the rate and extent of substrate metabolism can be determined.[3]
Cumulative Percentage Dose Recovery (cPDR): The primary endpoint in many ¹³C-breath tests is the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over a specific period. This value, known as cPDR, provides a quantitative measure of the targeted metabolic function.
General Experimental Workflow
The general workflow for conducting a ¹³C-breath test to measure cPDR involves several key steps, from patient preparation to data analysis.
Caption: General workflow for a ¹³C-breath test.
Data Presentation and Calculation of cPDR
The change in the ¹³CO₂/¹²CO₂ ratio in breath samples is typically expressed as the "delta over baseline" (DOB), calculated in parts per thousand (‰).
Formula for DOB: DOB (‰) = [(¹³CO₂/¹²CO₂ ratio in sample) / (¹³CO₂/¹²CO₂ ratio in baseline) - 1] x 1000
The cumulative percentage dose recovery (cPDR) at a given time point is calculated by integrating the rate of ¹³CO₂ excretion over time. The following formula is a common method for this calculation:
Formula for cPDR (%): cPDR(t) = Σ [DOB(i) x V̇CO₂ x (t(i) - t(i-1)) / (Dose of ¹³C-substrate x Atomic weight of C x Abundance of ¹³C)] x 100
Where:
-
DOB(i) is the delta over baseline at time point i.
-
V̇CO₂ is the carbon dioxide production rate (can be estimated based on body surface area or measured directly).
-
t(i) - t(i-1) is the time interval between samples.
-
Dose of ¹³C-substrate is the total amount of the labeled substrate administered.
Application Notes and Protocols
This section provides detailed protocols for several common ¹³C-breath tests.
¹³C-Urea Breath Test for Helicobacter pylori Detection
Application: This test is the gold standard for non-invasive diagnosis of H. pylori infection and for confirming its eradication after treatment.[4][5] The principle relies on the high urease activity of H. pylori, which hydrolyzes the ingested ¹³C-urea into ¹³CO₂ and ammonia.[6]
Signaling Pathway Diagram:
Caption: Metabolic pathway of the ¹³C-Urea Breath Test.
Experimental Protocol:
| Parameter | Specification | Reference |
| Patient Preparation | Fasting for at least 6 hours. Avoid antibiotics for 4 weeks and proton pump inhibitors (PPIs) for 2 weeks prior to the test. | [7] |
| Substrate & Dose | 75 mg of ¹³C-Urea dissolved in a citric acid solution. | [8] |
| Procedure | 1. Collect one or two baseline breath samples. 2. Administer the ¹³C-Urea solution orally. 3. Collect a post-dose breath sample at 10-30 minutes. | [8] |
| Sample Analysis | Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS). | [9] |
| Data Interpretation | A DOB value above a certain cut-off (e.g., 3.0-3.5‰) at the post-dose time point indicates a positive result for H. pylori infection. | [8][10][11] |
¹³C-Octanoic Acid Breath Test for Gastric Emptying
Application: This test is a reliable and non-invasive method to measure the rate of solid-phase gastric emptying.[12][13] It is used in the diagnosis of gastroparesis and in drug development to assess the effect of prokinetic agents.[4][14]
Experimental Protocol:
| Parameter | Specification | Reference |
| Patient Preparation | Overnight fast (at least 10 hours). | [15] |
| Substrate & Dose | 100 mg of ¹³C-Octanoic acid incorporated into a standardized solid meal (e.g., scrambled eggs or a muffin). | [12][15] |
| Procedure | 1. Collect baseline breath samples. 2. The patient consumes the labeled meal within 10 minutes. 3. Collect breath samples every 15-30 minutes for 4-6 hours. | [12][14] |
| Sample Analysis | IRMS or NDIRS. | [16] |
| Data Interpretation | The primary endpoints are the gastric half-emptying time (t₁/₂b) and the time to peak ¹³CO₂ excretion (Tmax), which are calculated from the cPDR curve. | [17] |
¹³C-Methacetin Breath Test for Liver Function
Application: This test assesses the microsomal function of the liver, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[18][19] It is used to quantify the severity of liver diseases such as cirrhosis and to monitor liver function.[19][20]
Experimental Protocol:
| Parameter | Specification | Reference |
| Patient Preparation | Fasting for at least 3 hours. | [21] |
| Substrate & Dose | 75 mg of ¹³C-Methacetin administered orally or intravenously. | [22] |
| Procedure | 1. Collect baseline breath samples. 2. Administer ¹³C-Methacetin. 3. Collect breath samples at regular intervals (e.g., every 10-15 minutes) for up to 120 minutes. | [20][22] |
| Sample Analysis | IRMS or continuous online breath analysis systems. | [22] |
| Data Interpretation | Key parameters include the cPDR at specific time points (e.g., cPDR at 30 minutes) and the time to peak ¹³CO₂ excretion. Reduced cPDR values are indicative of impaired liver function. | [18][19] |
¹³C-Mixed Triglyceride Breath Test for Pancreatic Function
Application: This test is used to assess exocrine pancreatic function by measuring the activity of pancreatic lipase.[23][24] It is a valuable tool for diagnosing pancreatic insufficiency.[7][25]
Experimental Protocol:
| Parameter | Specification | Reference |
| Patient Preparation | Fasting for at least 6-10 hours. Discontinuation of pancreatic enzyme replacement therapy for at least 24 hours. | [7][23] |
| Substrate & Dose | 150-200 mg of ¹³C-Mixed Triglyceride (1,3-distearyl, 2-[carboxyl-¹³C]octanoyl glycerol) incorporated into a high-fat meal. | [23][24][25] |
| Procedure | 1. Collect two baseline breath samples. 2. The patient consumes the labeled meal. 3. Collect breath samples every 30 minutes for 6 hours. | [7][23][26] |
| Sample Analysis | IRMS or NDIRS. | [23] |
| Data Interpretation | The main outcome is the 6-hour cPDR. A cPDR below a defined cut-off value (e.g., <22-23%) suggests pancreatic exocrine insufficiency. | [7][24][26] |
Applications in Drug Development
¹³C-breath tests and the measurement of cPDR are increasingly utilized in drug development and clinical trials for several purposes:
-
Pharmacodynamic Assessments: To non-invasively assess the effect of a new drug on a specific physiological function. For example, a ¹³C-Octanoic Acid breath test can be used to quantify the efficacy of a novel prokinetic agent in accelerating gastric emptying.[16]
-
Patient Stratification: To select patient populations with a specific degree of organ dysfunction for inclusion in clinical trials. For instance, the ¹³C-Methacetin breath test can help in stratifying patients with liver disease based on their functional reserve.[19]
-
Monitoring Drug-Induced Organ Toxicity: To monitor for potential adverse effects of a drug on organ function. For example, changes in cPDR from a ¹³C-Methacetin breath test could indicate drug-induced liver injury.
-
Assessing Drug Metabolism: Labeled drugs can be used as substrates to study their own metabolism and first-pass effect in the liver.
Logical Relationship Diagram for Drug Development Application:
Caption: Role of ¹³C-breath tests in drug development.
Conclusion
The measurement of cumulative ¹³CO₂ recovery (cPDR) through ¹³C-breath tests offers a powerful, non-invasive, and quantitative tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation and interpretation of these valuable diagnostic assays. The continued standardization of these methods will further enhance their clinical utility and role in personalized medicine.
References
- 1. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breath Test Products [campro-webshop.eu]
- 3. Overview of Breath Testing in Clinical Practice in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical experience of use of 13C-breath tests in oesophagogastroduodenal diseases: selective questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of the 13C-urea breath test for the diagnosis of H. pylori infection using a substrate synthesized in Brazil: A preliminary study | Clinics [elsevier.es]
- 6. gut.bmj.com [gut.bmj.com]
- 7. 13C-mixed triacylglyceride breath test - WikiLectures [wikilectures.eu]
- 8. 13C urea breath test for Helicobacter pylori: Evaluation of 10-minute breath collection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Urea breath test threshold calculation and evaluation for the detection of Helicobacter pylori infection in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection [frontiersin.org]
- 11. 13C-urea breath test for Helicobacter pylori: cut-off point determination by cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digestivehealth.org.au [digestivehealth.org.au]
- 13. europeanreview.org [europeanreview.org]
- 14. Gastroparesis - Wikipedia [en.wikipedia.org]
- 15. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. physoc.org [physoc.org]
- 21. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. infai.de [infai.de]
- 24. kibion.com [kibion.com]
- 25. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gut.bmj.com [gut.bmj.com]
Application Notes and Protocols: Infrared Spectroscopy for ¹³CO₂ Breath Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy offers a non-invasive, rapid, and cost-effective method for the analysis of ¹³CO₂ in breath samples. This technique is a powerful tool in clinical diagnostics and drug development, providing insights into metabolic and physiological processes. The most common application is the ¹³C-urea breath test for the detection of Helicobacter pylori infection. Additionally, it is employed in various liver function tests to assess the metabolic capacity of the liver.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing infrared spectroscopy for ¹³CO₂ breath analysis.
The principle behind these tests involves the administration of a ¹³C-labeled substrate, which is metabolized in the body to produce ¹³CO₂.[3][7] This labeled carbon dioxide is then absorbed into the bloodstream and subsequently exhaled. An infrared spectrometer is used to measure the ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples.[8][9] An increase in this ratio after the administration of the substrate indicates the metabolic activity of interest.
Non-dispersive infrared spectrometry (NDIRS) is a commonly used technique for this purpose, offering a simpler and more affordable alternative to isotope ratio mass spectrometry (IRMS).[2][4][8][10] Clinical studies have shown an excellent correlation between NDIRS and IRMS for ¹³CO₂ breath analysis.[8][11][12]
Applications
Helicobacter pylori Detection (¹³C-Urea Breath Test)
The ¹³C-urea breath test is a widely used, non-invasive method for diagnosing H. pylori infection.[2][3] The test is based on the ability of the H. pylori enzyme, urease, to hydrolyze ingested ¹³C-labeled urea into ammonia and ¹³CO₂.[2][3] The resulting ¹³CO₂ is exhaled, and its detection indicates an active H. pylori infection.[3]
Liver Function Assessment
¹³CO₂ breath tests can also be used to assess liver function by using substrates that are metabolized by specific liver enzymes.[1][5] The rate of ¹³CO₂ exhalation reflects the liver's metabolic capacity.[1][5][6] Some examples of substrates used for liver function tests include:
-
¹³C-Methacetin: Measures cytochrome P450-dependent liver function.[13]
-
¹³C-Aminopyrine: Reflects the liver's microsomal metabolic capacity.[1]
-
¹³C-Caffeine: Can help distinguish between different stages of liver disease.[1]
-
¹³C-Galactose: Used to assess liver function, though its efficacy in distinguishing between certain conditions may vary.[1]
-
¹³C-Methionine: Targets mitochondrial function in the liver.[1]
Quantitative Data
The performance of infrared spectroscopy-based ¹³CO₂ breath tests has been evaluated in numerous studies. The following tables summarize key quantitative data for different applications.
Table 1: Performance of ¹³C-Urea Breath Test using NDIRS for H. pylori Detection
| Parameter | Value | Reference |
| Sensitivity | 95% - 97.8% | [8][12] |
| Specificity | 74.4% - 99% | [8][12] |
| Correlation with IRMS (r) | 0.996 | [8] |
Table 2: Performance of Various ¹³C-Liver Function Breath Tests
| Test Substrate | Application | Sensitivity | Specificity | AUROC | Reference |
| ¹³C-Methacetin | Cirrhosis Detection | 92.6% | 94.1% | 0.974 | [1] |
| ¹³C-Methacetin | Cirrhosis Detection | 89% | 83% | 0.95 | [1] |
| ¹³C-Caffeine | MASH vs. Simple Steatosis | 79% | 80% | - | [1] |
| ¹³C-Methionine | MASH vs. Non-MASH | 81% | 76% | 0.87 | [1] |
| ¹³C-Methionine | Advanced vs. Mild Fibrosis | - | - | 0.90 | [1] |
MASH: Metabolic dysfunction-associated steatohepatitis; AUROC: Area under the receiver operating characteristic curve.
Experimental Protocols
Protocol 1: ¹³C-Urea Breath Test for H. pylori Detection
1. Patient Preparation:
-
The patient should fast for at least 12 hours before the test.[13]
-
The test should be performed at least 14 days after stopping acid-reducing medication (e.g., proton pump inhibitors) and 28 days after stopping antibiotic treatment.[3]
2. Baseline Breath Sample Collection (T=0):
-
Collect a baseline breath sample from the patient into a designated breath collection bag or tube.[2]
-
The patient should hold their breath for approximately 10 seconds and then exhale into the collection device to ensure a sufficient concentration of CO₂.[11]
3. Administration of ¹³C-Urea:
-
The patient ingests a solution containing 75-100 mg of ¹³C-labeled urea dissolved in water or tea.[8][11][14]
4. Post-Dose Breath Sample Collection (T=15-30 min):
-
After a specific time interval, typically 15 to 30 minutes, collect a second breath sample using the same procedure as the baseline collection.[2][3][8]
5. Sample Analysis:
-
Analyze the collected breath samples using a non-dispersive infrared spectrometer to determine the ¹³CO₂/¹²CO₂ ratio.[2]
-
The results are often expressed as a delta over baseline (DOB) value in parts per thousand (‰).[14]
6. Interpretation of Results:
-
An increase in the DOB value above a predetermined cut-off level indicates a positive result for H. pylori infection.
Protocol 2: ¹³C-Methacetin Breath Test for Liver Function
1. Patient Preparation:
-
The patient should fast for at least 12 hours prior to the test.[13]
2. Baseline Breath Sample Collection (T=0):
-
Collect a baseline breath sample.
3. Administration of ¹³C-Methacetin:
-
The patient ingests a solution of ¹³C-methacetin, typically in 100 ml of tea.[13]
4. Serial Breath Sample Collection:
-
Collect breath samples at multiple time points after ingestion, for example, at 5, 10, 15, 20, 30, 40, 50, 60, 80, 100, 120, 150, and 180 minutes.[13]
5. Sample Analysis:
-
Analyze the samples using an NDIRS instrument to determine the ¹³CO₂/¹²CO₂ ratio.
6. Data Analysis:
-
Calculate the percentage dose recovery (PDR) over time. The maximal percentage rate (PDRmax) and the cumulative PDR (cPDR) at different time points (e.g., 30, 60, 120, 180 minutes) are calculated to assess liver function.[13]
Visualizations
Caption: General experimental workflow for ¹³CO₂ breath analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Urea breath test - Wikipedia [en.wikipedia.org]
- 4. The application of infrared spectroscopy to breath CO2 isotope ratio measurements and the risk of spurious results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13CO2 breath tests in non-invasive hepatological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (13)CO2 breath tests in non-invasive hepatological diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Simple 13C-urea breath test with infra-red spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breath tests with carbon-13 - WikiLectures [wikilectures.eu]
- 10. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The UBiT-100 13CO2 infrared analyzer: comparison between infrared spectrometric analysis and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [New nondispersive infrared spectrometry in 13C-urea breath tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The 13C-methacetin breath test for quantitative noninvasive liver function analysis with an isotope-specific nondispersive infrared spectrometer in liver cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C urea breath test with nondispersive isotope-selective infrared spectrometry: reproducibility and importance of the fasting status - PubMed [pubmed.ncbi.nlm.nih.gov]
Staging Liver Fibrosis Severity with the ¹³C-Methacetin Breath Test: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ¹³C-Methacetin Breath Test (MBT) is a non-invasive, dynamic method for the quantitative assessment of hepatic microsomal function, which is crucial for staging the severity of liver fibrosis.[1][2] This test measures the metabolic activity of the cytochrome P450 enzyme CYP1A2, which is known to decrease with the progression of chronic liver diseases.[1][3] By tracking the exhalation of ¹³CO₂ following the administration of ¹³C-labeled methacetin, researchers can gain insights into the functional hepatocyte mass.[2] This application note provides a detailed protocol for the ¹³C-MBT and summarizes its performance in staging liver fibrosis.
Principle of the Test
Following oral administration, ¹³C-methacetin is absorbed from the gastrointestinal tract and transported to the liver via the portal vein.[2] In the liver, the microsomal enzyme CYP1A2 O-demethylates ¹³C-methacetin into acetaminophen and ¹³CO₂.[2] This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and then exhaled.[2] The rate and amount of exhaled ¹³CO₂ are directly proportional to the liver's metabolic function. A reduction in ¹³CO₂ exhalation indicates impaired liver function and, consequently, more advanced liver fibrosis or cirrhosis.[4]
Data Summary
The ¹³C-Methacetin Breath Test has demonstrated significant utility in differentiating between healthy individuals and those with liver disease, particularly in identifying advanced fibrosis and cirrhosis.[4][5] Key performance metrics from various studies are summarized below.
Diagnostic Accuracy for Liver Fibrosis & Cirrhosis
| Stage of Liver Disease | Parameter | Cut-off Value | Sensitivity (%) | Specificity (%) | AUROC | Citation |
| Liver Fibrosis | Cumulative Percent Oxidation (40 min) | Not Specified | 65 | Not Specified | 0.62 | [5][6] |
| Advanced Fibrosis (F≥3) | DOB at 20 min | 15.2 per mil | 82 | 80 | 0.902 | [7][8] |
| Cirrhosis (All Stages) | Cumulative Percent Oxidation (40 min) | Not Specified | 89 | Not Specified | 0.95 | [5][6] |
| Cirrhosis (Child-Pugh A) | Cumulative Percent Oxidation (40 min) | Not Specified | 67 | Not Specified | Not Specified | [5][6] |
| Cirrhosis (Child-Pugh B) | Cumulative Percent Oxidation (40 min) | Not Specified | 40 | Not Specified | Not Specified | [5][6] |
| Cirrhosis (Child-Pugh C) | Cumulative Percent Oxidation (40 min) | Not Specified | 50 | Not Specified | Not Specified | [5][6] |
| Cirrhosis (Child A) | DOB at 15 min | < 8.3 ± 4.9 per mil | 95 | 96.7 | Not Specified | [9] |
| Cirrhosis (F4) | DOB | < 14.6 per mil | 92.6 | 84.1 | Not Specified | [10] |
DOB: Delta Over Baseline; AUROC: Area Under the Receiver Operating Characteristic Curve.
Comparative Test Performance for Cirrhosis Diagnosis
| Test | Cut-off Value | Sensitivity (%) | Specificity (%) | Citation |
| ¹³C-Methacetin Breath Test | < 14.6 per mil | 92.6 | 84.1 | [10] |
| FibroIndex | > 1.82 | 70.4 | 91.3 | [10] |
| APRI | > 1.0 | 66.7 | 75.4 | [10] |
| AAR | > 1.0 | 63.0 | 59.4 | [10] |
APRI: Aspartate aminotransferase to Platelet Ratio Index; AAR: Aspartate aminotransferase to Alanine aminotransferase Ratio.
Experimental Protocol
This protocol outlines the standardized procedure for performing the ¹³C-Methacetin Breath Test.
Patient Preparation
-
Fasting: Patients must fast for a minimum of 8 hours overnight prior to the test.[5]
-
Medication Review: Review and document all current medications. Strong inhibitors of CYP1A2, such as ciprofloxacin or fluvoxamine, can influence the test results and should be noted.[3]
-
Exclusion Criteria: Patients with a known hypersensitivity to methacetin or its metabolite, acetaminophen, should not undergo the test.[3]
Materials
-
75 mg ¹³C-methacetin (99% ¹³C)[5]
-
Breath collection bags or tubes[5]
-
Breath analysis instrument (Isotope Ratio Mass Spectrometer or Non-dispersive Isotope-selective Infrared Spectrometer)[7]
Procedure
-
Baseline Breath Sample: Collect a baseline breath sample from the patient before administering the substrate. This is crucial for determining the natural abundance of ¹³C in the patient's breath.[5]
-
Substrate Administration: Dissolve 75 mg of ¹³C-methacetin in 200 mL of water or tea and have the patient drink the entire solution.[5][7]
-
Breath Sample Collection: Collect breath samples at regular intervals. A common collection schedule is every 10 minutes for the first hour, and then every 20 minutes for the second hour, for a total of 120 minutes.[5][11] Some studies suggest that a shortened protocol with a single sample at 15 or 20 minutes may be sufficient for some applications.[7][11]
-
Sample Analysis: Analyze the collected breath samples to determine the ¹³CO₂ to ¹²CO₂ ratio.[7]
Data Analysis
The primary parameters calculated from the ¹³C-MBT are:
-
Delta Over Baseline (DOB): The change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample, typically expressed in parts per thousand (per mil).
-
Percent Dose Recovery (PDR) and Cumulative Percent Dose Recovery (cPDR): The percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over a specific time period.[1]
These values are then correlated with the stage of liver fibrosis, as determined by liver biopsy or other established non-invasive markers.
Visualizations
Metabolic Pathway of ¹³C-Methacetin
Caption: Metabolism of ¹³C-Methacetin in the liver.
Experimental Workflow of the ¹³C-Methacetin Breath Test
Caption: Step-by-step workflow for the ¹³C-MBT.
Conclusion
The ¹³C-Methacetin Breath Test is a valuable, non-invasive tool for assessing liver function and staging the severity of liver fibrosis, particularly in identifying patients with advanced disease and cirrhosis.[5][9] While it shows less sensitivity for early stages of fibrosis, its ability to quantitatively measure functional liver reserve makes it a powerful asset in clinical research and drug development.[6][9] Standardization of the test protocol is essential for ensuring comparability of results across different studies and clinical sites.[2]
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. primescholars.com [primescholars.com]
- 4. [13C]methacetin breath test for evaluation of liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of <sup>13</sup>C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - Indian Journal of Medical Research [ijmr.org.in]
- 9. 13C-methacetin breath test as liver function test in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-methacetin-breath test compared to also noninvasive biochemical blood tests in predicting hepatic fibrosis and cirrhosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
Application Notes: 13C-Methacetin Breath Test for Non-Alcoholic Fatty Liver Disease (NAFLD)
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by hepatic steatosis in the absence of significant alcohol consumption.[1] It is a widespread chronic liver disease that can progress from simple steatosis (SS) to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] Liver biopsy remains the gold standard for staging NAFLD, but its invasive nature, cost, and potential for complications necessitate the development of reliable non-invasive diagnostic tools.[4] The 13C-Methacetin Breath Test (MBT) is a dynamic, quantitative liver function test that assesses the microsomal function of the liver, offering a non-invasive method to evaluate the severity of NAFLD.[4][5][6]
Principle of the Method
The 13C-Methacetin Breath Test evaluates the function of the hepatic cytochrome P450 enzyme CYP1A2.[3][7] After oral administration, 13C-labeled methacetin is absorbed from the gastrointestinal tract and transported to the liver via the portal circulation.[5] In the hepatocytes, CYP1A2 metabolizes 13C-Methacetin through O-dealkylation into acetaminophen and 13C-labeled carbon dioxide (¹³CO₂).[3][5][8] This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently expelled in the exhaled breath.[5] The rate of ¹³CO₂ exhalation directly reflects the metabolic activity of CYP1A2, which can be impaired in chronic liver diseases like NAFLD, thus providing a measure of the functional liver mass.[5][9]
Detailed Experimental Protocols
This section outlines the complete protocol for performing the 13C-Methacetin Breath Test in a clinical research setting.
1. Patient Preparation
-
Fasting: Patients must fast overnight for at least 8-12 hours before the test.[1][3][9]
-
Dietary Restrictions: Patients should be instructed to avoid certain foods, such as pineapple and kiwi, and sparkling water for 48 hours prior to the test.[3]
-
Rest Period: A 30-minute rest in a sitting position is required before commencing the test.[3]
-
Activity: Vigorous physical activity and smoking are prohibited before and during the test.[1][9]
-
Medication Review: A review of concomitant medications is crucial, particularly for drugs known to induce or inhibit CYP1A2 activity (e.g., omeprazole, insulin).[10]
2. Reagents and Materials
-
Breath Collection: A set of labeled breath collection bags (e.g., aluminum bags).[3]
-
Analysis Equipment: Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer for ¹³CO₂ analysis.[8]
3. Test Procedure
-
Baseline Sample (T=0): Collect a baseline breath sample into a collection bag before administering the substrate.[3][4]
-
Substrate Administration: Dissolve the 13C-Methacetin dose (e.g., 75 mg) in 200 mL of water or tea and have the patient drink it.[3][4]
-
Timed Breath Collection: Collect subsequent breath samples at specific time intervals. A common schedule involves collecting samples every 10 minutes for the first hour and every 20 minutes for the second hour.[3] Other protocols may collect samples at 15, 30, 45, and 60 minutes.[9]
-
Test Duration: The total duration of the test is typically 1 to 2 hours.[3]
4. Breath Sample Analysis
-
The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂.
-
The results are often expressed as "Delta Over Baseline" (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.
5. Data Calculation and Key Parameters
-
Percent Dose Recovered (PDR or %dose/h): The percentage of the administered 13C dose exhaled per hour.
-
Cumulative Percent Dose Recovered (cPDR or %CUM): The cumulative percentage of the 13C dose recovered over a specific time period (e.g., cPDR at 30, 40, or 60 minutes).[1][4] This is considered a primary parameter for assessing test results.[5]
-
Time to Maximum Recovery (Tmax): The time at which the maximum rate of ¹³CO₂ exhalation occurs.[3]
Data Presentation and Clinical Application in NAFLD
The 13C-Methacetin Breath Test is a valuable tool for differentiating between simple steatosis and the more severe NASH, as well as for predicting the presence of significant liver fibrosis.[4][6] Impaired microsomal function in NAFLD leads to a slower metabolism of methacetin, resulting in lower cPDR values.
Table 1: Performance of 13C-MBT in Differentiating Simple Steatosis (SS) from NASH
| Parameter | Cut-off Value | Sensitivity (%) | Specificity (%) | AUROC | 95% CI | Source |
| Dose at 10 min | <22.15 | 95.0 | 74.0 | 0.822 | 0.723-0.926 | [4] |
| CUM at 60 min | <19.35 | 95.0 | 74.0 | 0.824 | 0.723-0.926 | [4] |
| MBT (unspecified) | N/A | N/A | N/A | 0.825 | 0.733-0.927 | [9] |
AUROC: Area Under the Receiver Operating Characteristic Curve; CI: Confidence Interval.
Table 2: Performance of 13C-MBT in Predicting Significant Fibrosis (F≥2)
| Parameter | Cut-off Value | Sensitivity (%) | Specificity (%) | AUROC | 95% CI | Source |
| Dose at 10 min | <19.00 | 90.3 | 81.1 | 0.910 | 0.830-0.989 | [4] |
| CUM at 60 min | <15.25 | 91.1 | 81.8 | 0.910 | 0.830-0.989 | [4] |
| CUM at 10 min | N/A | 75.0 | 28.6 | N/A | N/A | [3] |
| CUM at 40 min | N/A | 62.5 | 25.0 | N/A | N/A | [3] |
The test demonstrates higher accuracy in predicting more advanced fibrosis stages (F3 or F4), with AUROC values reaching 0.936 and 0.973, respectively.[4][6] Notably, the test has a high negative predictive value (over 0.8) for excluding significant fibrosis, making it a promising tool to reduce the need for unnecessary liver biopsies in select NAFLD patients.[2][3]
Limitations
While promising, the interpretation of 13C-MBT results requires consideration of factors that influence CYP1A2 activity, such as co-administered drugs and genetic polymorphisms.[10] Furthermore, while the test is effective at identifying advanced cirrhosis, its ability to reliably differentiate between earlier stages of fibrosis may be limited.[11] The lack of standardized normal values across studies can also present a challenge, necessitating the use of healthy control groups as a reference.[8]
References
- 1. (13C)-Methacetin breath test provides evidence of subclinical liver dysfunction linked to fat storage but not lifestyle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. jgld.ro [jgld.ro]
- 5. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of ¹³C-methacetin breath test for the non-invasive evaluation of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Drug-Drug Interactions Affecting CYP1A2 with Methacetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a key enzyme in human drug metabolism, responsible for the biotransformation of a variety of clinically important drugs, as well as the metabolic activation of procarcinogens. Found predominantly in the liver, CYP1A2 expression and activity exhibit significant interindividual variability due to genetic polymorphisms, environmental factors such as smoking, and co-administration of other drugs. Consequently, evaluating the potential for a new chemical entity to act as a substrate, inhibitor, or inducer of CYP1A2 is a critical component of preclinical and clinical drug development to mitigate the risk of adverse drug-drug interactions (DDIs).
Methacetin, and its close structural analog phenacetin, are well-established probe substrates for assessing CYP1A2 activity. The primary metabolic pathway for these compounds is O-dealkylation to form acetaminophen (paracetamol), a reaction predominantly and efficiently catalyzed by CYP1A2.[1][2] The rate of acetaminophen formation serves as a direct measure of CYP1A2 enzymatic activity. While phenacetin is more commonly utilized in in vitro studies for historical reasons and the availability of extensive kinetic data, ¹³C-labeled methacetin is frequently employed in vivo for the non-invasive ¹³C-methacetin breath test (¹³C-MBT).[3] This document provides detailed application notes and protocols for utilizing methacetin to assess CYP1A2-mediated DDIs.
Data Presentation
Table 1: Kinetic Parameters for CYP1A2-Mediated Metabolism
Due to the limited availability of published kinetic data for methacetin in human liver microsomes, the following table includes data for the closely related and commonly used probe substrate, phenacetin. These values are essential for designing in vitro experiments, particularly for selecting appropriate substrate concentrations.
| Substrate | System | K_m (µM) | V_max (pmol/min/mg protein) | Reference |
| Phenacetin | Human Liver Microsomes | 17.7 - 38.4 | Variable | [4] |
| Phenacetin (low-K_m) | Human Liver Microsomes | ~68 | Variable | [5] |
Note: The K_m value represents the substrate concentration at which the reaction rate is half of V_max. For inhibition studies, it is recommended to use a substrate concentration at or below the K_m to maximize sensitivity to competitive inhibitors.
Table 2: IC₅₀ and K_i Values for Known CYP1A2 Inhibitors
The following table summarizes the inhibitory potential of various compounds against CYP1A2 activity, primarily determined using the phenacetin O-deethylation assay in human liver microsomes. The IC₅₀ is the concentration of an inhibitor that causes 50% inhibition of enzyme activity, while the K_i is the inhibition constant.
| Inhibitor | IC₅₀ (µM) | K_i (µM) | Type of Inhibition | Reference |
| α-Naphthoflavone | 0.04 - 0.2 | 0.013 | Competitive | [5][6] |
| 8-Phenyltheophylline | 0.7 | 0.11 | Competitive | [7] |
| Fluvoxamine | ~0.4 | - | - | [8] |
| Furafylline | - | 4.4 | Mechanism-based | [5] |
| Propranolol | - | 2 - 7 | Competitive | [4] |
| Caffeine | 140 | - | Moderate Inhibitor | [7] |
| Theophylline | 120 | - | Moderate Inhibitor | [7] |
Table 3: Prototypical Inducers of CYP1A2
CYP1A2 expression is inducible via the Aryl Hydrocarbon Receptor (AhR) pathway. The table below lists prototypical inducers and their effects on CYP1A2. E_max represents the maximum induction effect, and EC₅₀ is the concentration that produces 50% of the maximum effect.
| Inducer | System | Endpoint | EC₅₀ (µM) | Fold Induction (E_max) | Reference |
| Omeprazole | Human Hepatocytes | CYP1A2 mRNA | ~2 | 4.3 - 9-fold | [9] |
| Omeprazole | In vivo (Humans) | CYP1A2 Activity (Caffeine probe) | Dose-dependent | ~1.3-fold increase in clearance | [10] |
Note: In vivo induction by omeprazole can be influenced by the patient's CYP2C19 genotype, which affects omeprazole's metabolism and plasma concentrations.[11] Some studies suggest that at conventional therapeutic doses, the inducing effect of omeprazole on CYP1A2 activity may not be clinically significant.[8][12]
Mandatory Visualizations
Metabolic Pathway of Methacetin
Caption: O-demethylation of methacetin to acetaminophen by CYP1A2.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A2 Induction
Caption: AhR signaling pathway for CYP1A2 gene induction.
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay using Methacetin
This protocol outlines a standard procedure to determine the IC₅₀ of a test compound on CYP1A2 activity by measuring the formation of acetaminophen from methacetin in pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Methacetin
-
Test compound
-
Positive control inhibitor (e.g., α-naphthoflavone)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Protocol Workflow:
Caption: Experimental workflow for in vitro CYP1A2 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of methacetin in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be at or below the K_m (if known, otherwise a concentration around 20-50 µM can be a starting point).
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the appropriate vehicle.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Keep human liver microsomes on ice.
-
-
Incubation Setup (Total Volume: 200 µL):
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound at various concentrations (or vehicle for control wells).
-
Add human liver microsomes to achieve a final protein concentration of 0.1-0.5 mg/mL.
-
Add the methacetin solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This duration should be within the linear range of acetaminophen formation, which should be determined in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated acetaminophen).
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate or HPLC vials.
-
Quantify the concentration of acetaminophen using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of acetaminophen formation (pmol/min/mg protein).
-
Determine the percentage of remaining CYP1A2 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
In Vitro CYP1A2 Induction Assay using Methacetin
This protocol describes a method to evaluate the potential of a test compound to induce CYP1A2 expression and activity in cultured primary human hepatocytes.
Materials:
-
Plated primary human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Positive control inducer (e.g., omeprazole)
-
Negative control (vehicle)
-
Methacetin
-
Materials for CYP1A2 activity assay (as described above)
Procedure:
-
Hepatocyte Culture and Treatment:
-
Culture primary human hepatocytes according to the supplier's instructions.
-
After an initial stabilization period, replace the medium with fresh medium containing the test compound at various concentrations, the positive control inducer (e.g., 50 µM omeprazole), or vehicle control.
-
Incubate the cells for 48-72 hours, replacing the medium with freshly prepared test and control compounds every 24 hours.
-
-
CYP1A2 Activity Measurement:
-
After the treatment period, wash the hepatocyte monolayers with warm buffer (e.g., PBS).
-
Add fresh, pre-warmed medium containing methacetin (at a concentration around its K_m) to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Collect the supernatant and terminate the reaction by adding ice-cold acetonitrile.
-
Analyze the samples for acetaminophen formation by LC-MS/MS as described in the inhibition assay protocol.
-
-
Data Analysis:
-
Determine the rate of acetaminophen formation in each well and normalize it to the amount of protein per well.
-
Calculate the fold induction of CYP1A2 activity by dividing the activity in the presence of the test compound by the activity in the vehicle control wells.
-
Plot the fold induction against the concentration of the test compound to generate a concentration-response curve and determine the EC₅₀ and E_max values.
-
In Vivo DDI Study Protocol using the ¹³C-Methacetin Breath Test
This protocol provides a general framework for a clinical study to assess the inhibitory or inducing effect of an investigational drug on CYP1A2 activity in healthy volunteers.
Study Design:
-
A randomized, placebo-controlled, two-way crossover design is recommended.
-
Subjects will receive either the investigational drug or a placebo for a specified period, followed by a washout period, and then crossover to the other treatment.
-
A ¹³C-methacetin breath test will be performed at baseline and after each treatment period.
Protocol Workflow:
Caption: In vivo DDI study workflow using the ¹³C-methacetin breath test.
Procedure:
-
Subject Preparation:
-
Baseline ¹³C-Methacetin Breath Test:
-
Treatment Periods:
-
Administer the investigational drug or placebo according to the study protocol (e.g., single dose for acute inhibition, multiple doses for induction or time-dependent inhibition).
-
-
Post-Treatment ¹³C-Methacetin Breath Test:
-
Repeat the ¹³C-methacetin breath test after the final dose of the investigational drug or placebo. The timing of the test will depend on the pharmacokinetic properties of the investigational drug.
-
-
Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.
-
-
Data Analysis:
-
The results are typically expressed as the delta over baseline (DOB) of the ¹³CO₂/¹²CO₂ ratio.
-
Key parameters to be calculated include the cumulative percentage of the ¹³C dose recovered (%CDR) over a specific time (e.g., 60 or 120 minutes) and the time to peak ¹³CO₂ excretion.
-
Compare the pharmacokinetic parameters of ¹³CO₂ excretion between the investigational drug and placebo treatment periods to assess the extent of inhibition or induction of CYP1A2 activity.
-
Conclusion
Methacetin is a valuable probe substrate for assessing CYP1A2 activity, particularly in the context of in vivo drug-drug interaction studies using the ¹³C-methacetin breath test. The protocols and data presented in this document provide a comprehensive guide for researchers to design, execute, and interpret studies aimed at characterizing the potential of new chemical entities to interact with CYP1A2. While in vitro kinetic data for methacetin is less abundant than for its analog phenacetin, the provided protocols can be adapted to generate this data and to effectively screen for potential DDI liabilities early in the drug development process. A thorough understanding of a drug candidate's interaction with CYP1A2 is essential for ensuring its safe and effective use in the clinical setting.
References
- 1. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing | MDPI [mdpi.com]
- 6. Omeprazole transactivates human CYP1A1 and CYP1A2 expression through the common regulatory region containing multiple xenobiotic-responsive elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omeprazole does not enhance the metabolism of phenacetin, a marker of CYP1A2 activity, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (13C)-Methacetin breath test provides evidence of subclinical liver dysfunction linked to fat storage but not lifestyle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific and dose-dependent enzyme induction by omeprazole in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducibility of CYP1A2 by omeprazole in vivo related to the genetic polymorphism of CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omeprazole and lansoprazole are not inducers of cytochrome P4501A2 under conventional therapeutic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Point-of-care continuous (13)C-methacetin breath test improves decision making in acute liver disease: results of a pilot clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Methane Breath Test (13C-MBT): Sample Collection and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the collection and storage of breath samples for the 13C-Methane Breath Test (13C-MBT). The 13C-MBT is a non-invasive diagnostic tool used to investigate the activity of methane-producing microorganisms (methanogens) within the gastrointestinal tract. Accurate and reliable results depend on meticulous patient preparation, proper sample collection technique, and appropriate storage and handling of breath samples.
Principle of the 13C-Methane Breath Test
The 13C-MBT involves the administration of a substrate labeled with a stable, non-radioactive isotope of carbon (¹³C).[1][2] This substrate is metabolized by specific microorganisms in the gut, leading to the production of ¹³C-labeled methane (¹³CH₄). The ¹³CH₄ is absorbed into the bloodstream, transported to the lungs, and then exhaled. By measuring the concentration of ¹³CH₄ in collected breath samples over time, researchers can assess the presence and activity of methanogenic archaea.[3]
Patient Preparation
Proper patient preparation is critical to avoid confounding factors that can lead to inaccurate results. The following protocol is a synthesis of best practices for hydrogen and methane breath testing, which are directly applicable to the 13C-MBT.
Table 1: Patient Preparation Protocol
| Timeframe | Instructions | Rationale |
| 4 Weeks Prior | Discontinue all oral antibiotics.[4][5] | Antibiotics can alter the gut microbiota, affecting methane production and leading to false-negative results. |
| 1 Week Prior | Discontinue promotility drugs, laxatives, and probiotics.[4][5] | These agents can alter gut transit time and microbial composition, influencing test results. |
| 24 Hours Prior | Follow a restricted diet. Avoid slow-digesting foods such as beans, high-fiber cereals, pasta, and whole-grain bread.[6] A diet limited to baked or broiled chicken or fish with steamed white rice is recommended. Only salt and pepper should be used for seasoning.[6] | To reduce baseline hydrogen and methane production from the fermentation of undigested dietary carbohydrates. |
| 12 Hours Prior | Begin a complete fast. Only plain water is permitted.[5][6] | To ensure that any detected methane is a result of the metabolism of the ¹³C-labeled substrate. |
| Morning of Test | Do not smoke or vape for at least 24 hours before and during the test.[4] Avoid vigorous exercise for at least one hour before and during the test.[4] You may brush your teeth with water only. Do not use toothpaste or mouthwash. | Smoking, exercise, and certain oral hygiene products can affect breath composition and test results. |
Experimental Protocols
Materials Required
-
¹³C-labeled substrate (e.g., ¹³C-acetate, ¹³C-methionine)[1][7]
-
Breath collection kits, each containing:
-
Breath collection bags (e.g., Tedlar®, FlexFoil®)
-
Mouthpieces
-
Labels for sample identification
-
-
Timer
-
Drinking water (for substrate administration)
Substrate Administration
The choice of ¹³C-labeled substrate depends on the specific metabolic pathway being investigated. For assessing general methanogenic activity, substrates that are readily fermented by gut microbiota to produce methane are used.
Table 2: Example Substrate Administration
| Substrate | Typical Dosage | Administration |
| ¹³C-Acetate | 25-150 mg (dose adjusted for body surface area)[7] | Dissolved in a standard liquid meal (e.g., 200 mL of milk or a nutritional drink).[7] |
| ¹³C-Methionine | Dose to be determined by the specific research protocol. | Ingested orally, dissolved in water.[1][8] |
| ¹³C-Lactose | 25 g | Dissolved in water.[9] |
Note: The specific substrate and dosage should be determined based on the study's objectives and relevant literature.
Breath Sample Collection
A baseline breath sample must be collected before the administration of the ¹³C-labeled substrate to determine the background levels of ¹³CH₄. Subsequent samples are collected at regular intervals to track the production and exhalation of ¹³CH₄.
Experimental Workflow for Breath Sample Collection
Caption: Workflow for 13C-MBT sample collection and storage.
Protocol for Breath Sample Collection:
-
Labeling: Clearly label each breath collection bag with the participant's ID, date, and the specific time point of collection (e.g., Baseline, +15 min, +30 min).
-
Baseline Sample (T=0): Before the participant consumes the substrate, collect the first breath sample.
-
Exhalation Technique: To ensure collection of alveolar air, which is in equilibrium with the blood, instruct the participant to: a. Take a normal breath in. b. Exhale gently and consistently into the mouthpiece attached to the collection bag. The first part of the exhalation should be allowed to escape to clear the dead space of the upper airways. The latter part of the exhalation (end-tidal breath) should be collected.[10] c. Fill the bag to its recommended volume.
-
Substrate Ingestion: The participant should consume the entire dose of the prepared ¹³C-labeled substrate within 5 minutes.[7]
Table 3: Recommended Breath Sample Collection Schedule
| Time Point | Action |
| T = 0 min | Collect baseline breath sample. |
| T = 0-5 min | Administer ¹³C-labeled substrate. |
| T = 15 min | Collect first post-substrate breath sample. |
| T = 30 min | Collect second post-substrate breath sample. |
| T = 45 min | Collect third post-substrate breath sample. |
| T = 60 min | Collect fourth post-substrate breath sample. |
| T = 90 min | Collect fifth post-substrate breath sample. |
| T = 120 min | Collect sixth post-substrate breath sample. |
| T = 180 min | Collect final post-substrate breath sample. |
Breath Sample Storage and Stability
Proper storage of breath samples is crucial to maintain the integrity of the ¹³CH₄ concentration until analysis. The choice of collection bag and storage conditions can significantly impact sample stability.
Breath Collection Bags
Several types of bags are available for breath collection. Tedlar® bags are a commonly used and well-studied option that has demonstrated good stability for a variety of volatile organic compounds.[4]
Table 4: Comparison of Breath Collection Bag Materials for Methane Stability
| Bag Material | Reported Methane Stability (Percent Recovery after 48 hours) | Advantages | Disadvantages |
| Tedlar® (PVF) | Good stability[11] | Inert, durable, reusable, well-documented performance.[4] | Can have background emissions if not properly cleaned.[4] |
| FlexFoil® | Good stability[11] | Low background, good for sulfur compounds. | May be less durable than Tedlar®. |
| Kynar® (PVDF) | Good stability[11] | Alternative to Tedlar®. | Higher losses of some compounds expected compared to Tedlar®.[4] |
| SamplePro FlexFilm | Good stability[11] | Good for VOCs, CO, CO₂, and methane. | Can have a high background for some sulfur compounds. |
Note: It is recommended to use bags from a single, reliable manufacturer throughout a study to minimize variability.
Storage Conditions
The stability of ¹³CH₄ in breath samples is dependent on both storage time and temperature. Lowering the storage temperature can reduce the potential for isotopic fractionation and sample degradation.[12]
Table 5: Recommended Storage Conditions for ¹³C-Methane Breath Samples
| Storage Temperature | Recommended Maximum Storage Duration | Notes |
| Room Temperature (25°C) | Up to 6 hours[4] | For short-term storage prior to analysis. Tedlar bags are recommended.[4] |
| Refrigerated (4°C) | Up to 14 days | Lower temperatures are preferable for longer storage to reduce isotopic fractionation.[12] |
| Frozen (-20°C or -80°C) | For long-term storage (months) | While data for ¹³CH₄ is limited, freezing is the standard for long-term preservation of biological samples containing volatile compounds. |
Logical Diagram for Sample Handling and Storage
Caption: Decision tree for appropriate sample storage.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the collection and storage of breath samples for the 13C-Methane Breath Test. Adherence to these guidelines for patient preparation, substrate administration, sample collection, and storage will enhance the accuracy and reproducibility of 13C-MBT results, contributing to valuable insights in clinical research and drug development.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 3. sibotesting.com [sibotesting.com]
- 4. Stability of selected volatile breath constituents in Tedlar, Kynar and Flexfilm sampling bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commdx.com [commdx.com]
- 6. Cedars-Sinai Study Validates Common Diagnostic Tool for Bacterial Overgrowth in Gut [cedars-sinai.org]
- 7. art.torvergata.it [art.torvergata.it]
- 8. metsol.com [metsol.com]
- 9. Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hsl.gov.uk [hsl.gov.uk]
- 11. smelltest.eu [smelltest.eu]
- 12. Evaluation of different samplers and storage temperature effect on the methane carbon stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LiMAx® Test Using Intravenous ¹³C-Methacetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LiMAx® (Maximum Liver Function Capacity) test is a dynamic, quantitative, and non-invasive diagnostic tool for the real-time assessment of liver function.[1][2][3] The test is performed at the patient's bedside and provides a precise measurement of the enzymatic activity of cytochrome P450 1A2 (CYP1A2), an enzyme exclusively and ubiquitously expressed in hepatocytes.[1][4][5] This document provides detailed application notes and protocols for conducting the LiMAx® test using intravenously administered ¹³C-methacetin.
The principle of the LiMAx® test is based on the metabolism of the stable, non-radioactive isotope ¹³C-methacetin.[1][6] Following intravenous injection, ¹³C-methacetin is metabolized by hepatic CYP1A2 into paracetamol and ¹³CO₂.[1][6][7] The resulting ¹³CO₂ is transported to the lungs and exhaled. The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is continuously measured by the FLIP® (Fast Liver Investigation Package) device, allowing for the calculation of the maximum liver function capacity (LiMAx® value), expressed in micrograms per kilogram of body weight per hour (µg/kg/h).[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the LiMAx® test protocol.
Table 1: ¹³C-Methacetin Dosage and Administration
| Parameter | Value | Reference |
| Drug | ¹³C-Methacetin (LiMAxetin®) | [6] |
| Dosage | 2 mg/kg body weight | [7] |
| Administration Route | Intravenous bolus injection | [7] |
| Post-injection Flush | 20 mL 0.9% sodium chloride | [7] |
Table 2: LiMAx® Test Parameters and Duration
| Parameter | Value | Reference |
| Patient Fasting Period | At least 3 hours | [1][2] |
| Baseline Measurement | 10 to 20 minutes | [1] |
| Total Test Duration | Up to 60 minutes | [4][6] |
| Analysis Device | FLIP® device | [7] |
Table 3: Interpretation of LiMAx® Values
| LiMAx® Value (µg/kg/h) | Interpretation | Reference |
| > 315 | Normal liver function | [5][6][8] |
| 140 - 314 | Limited hepatic impairment | [5][6][8] |
| < 140 | Significant hepatic impairment | [5][6][8] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the LiMAx® test.
1. Patient Preparation
-
Ensure the patient has been fasting for a minimum of three hours prior to the test.[1][2]
-
Record the patient's body weight to calculate the correct dosage of ¹³C-methacetin.
-
The patient should be in a resting state, preferably in a supine or semi-recumbent position, throughout the test.[2]
-
Explain the procedure to the patient, including the use of the breathing mask and the intravenous injection.
2. Equipment Setup
-
Power on the FLIP® device and allow it to perform its self-test and warm-up sequence.
-
Select a correctly sized breathing mask for the patient and ensure a proper seal to separate inhaled and exhaled air.[1]
-
Connect the breathing mask to the FLIP® device.
3. Baseline ¹³CO₂/¹²CO₂ Measurement
-
Place the breathing mask on the patient's face.
-
Initiate the baseline measurement on the FLIP® device.
-
Collect baseline breath data for 10 to 20 minutes to establish the patient's individual baseline ¹³CO₂/¹²CO₂ ratio.[1]
4. ¹³C-Methacetin Administration
-
Prepare the ¹³C-methacetin solution for intravenous injection according to the manufacturer's instructions.
-
Calculate the required volume of ¹³C-methacetin based on the patient's body weight (2 mg/kg).[7]
-
Administer the calculated dose as an intravenous bolus injection.
-
Immediately following the injection, flush the intravenous line with 20 mL of 0.9% sodium chloride solution.[7]
5. Real-time Breath Analysis
-
The FLIP® device will continuously measure the ¹³CO₂/¹²CO₂ ratio in the patient's exhaled breath in real-time.[1]
-
The test continues for a maximum of 60 minutes, during which the device records the dynamic changes in the ¹³CO₂/¹²CO₂ ratio.[4][8]
6. Calculation of the LiMAx® Value
-
The FLIP® device software automatically analyzes the kinetics of the ¹³CO₂/¹²CO₂ ratio over time.
-
The software calculates the maximum rate of ¹³C-methacetin metabolism, which is then normalized to the patient's body weight to determine the LiMAx® value in µg/kg/h.[1]
Visualizations
Metabolic Pathway of ¹³C-Methacetin
Caption: Metabolic pathway of intravenous ¹³C-methacetin.
Experimental Workflow of the LiMAx® Test
References
- 1. LiMAx test - Wikipedia [en.wikipedia.org]
- 2. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. The LiMAx test: a new liver function test for predicting postoperative outcome in liver surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. nice.org.uk [nice.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. The technology | LiMAx system for assessing the functional capacity of the liver | Advice | NICE [nice.org.uk]
Application of 13C-Methacetin Breath Test (13C-MBT) in Predicting Post-Operative Liver Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-operative liver failure (POLF) is a life-threatening complication following major liver resection, with significant morbidity and mortality. Accurate pre-operative assessment of the future liver remnant (FLR) function is crucial for surgical planning and patient selection. The 13C-Methacetin Breath Test (13C-MBT) is a dynamic, non-invasive test that quantitatively assesses the metabolic capacity of the liver. This document provides detailed application notes and protocols for the use of 13C-MBT in predicting POLF, aimed at researchers, scientists, and drug development professionals.
The 13C-MBT is based on the principle of measuring the rate of metabolism of orally or intravenously administered 13C-labeled methacetin.[1] Methacetin is exclusively metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][2] The process releases 13CO2, which is then exhaled. The rate of 13CO2 exhalation directly reflects the functional liver cell mass and metabolic capacity.[1][2]
Application Notes
The 13C-MBT offers a significant advantage over static liver function tests (e.g., serum bilirubin, INR) by providing a dynamic assessment of the liver's metabolic reserve.[3] This is particularly valuable in the pre-operative setting to determine if a patient can tolerate a planned liver resection.
Key Applications in the Context of Post-Operative Liver Failure:
-
Pre-operative Risk Stratification: The 13C-MBT, particularly the LiMAx® test (an intravenous application), is used to determine the baseline liver function capacity.[4][5] This baseline value helps in identifying patients at high risk for developing POLF. A low pre-operative LiMAx value may necessitate a change in the surgical plan, such as a smaller resection or pre-operative portal vein embolization to induce hypertrophy of the future liver remnant.[2]
-
Intra-operative Monitoring: The test can be performed intra-operatively to assess the immediate impact of the resection on liver function.[6][7] This real-time feedback can guide surgical decision-making. However, studies suggest that multiple intraoperative tests can interfere with each other, so a single measurement is recommended.[7]
-
Post-operative Monitoring of Liver Regeneration: Serial 13C-MBT measurements in the post-operative period can monitor the recovery and regeneration of the liver.[2] A failure of the LiMAx value to increase may be an early indicator of impending liver failure, allowing for timely intervention.
Key Parameters Measured:
-
LiMAx Value (µg/kg/h): The maximum liver function capacity, calculated from the 13CO2/12CO2 ratio in exhaled air after intravenous administration of 13C-methacetin.[3][4] This is the primary parameter of the LiMAx test.
-
Delta Over Baseline (DOB): The change in the 13CO2/12CO2 ratio in breath samples from the baseline value.
-
Percentage Dose Recovery (PDR): The percentage of the administered 13C-methacetin dose that is recovered as 13CO2 in the breath over a specific time.[8][9]
-
Cumulative Percentage Dose Recovery (cPDR): The cumulative PDR over a defined period, often at 30 or 60 minutes.[1]
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LiMAx test: a new liver function test for predicting postoperative outcome in liver surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial comparing liver resection with and without perioperative assessment of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First intraoperative measurement of liver functional capacity during liver surgery using the 13 C-methacetin breath test: early results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is an intraoperative liver function assessment possible? Application of the 13C-methacetin-breath-test during major liver resections - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic Value of the 13 C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 13C-Methacetin Breath Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 13C-Methacetin Breath Test (MBT).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 13C-Methacetin Breath Test?
The 13C-Methacetin Breath Test (MBT) is a non-invasive, dynamic test to quantitatively assess the microsomal function of the liver.[1] It specifically measures the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3] After oral or intravenous administration, 13C-labeled methacetin is metabolized by hepatic CYP1A2 into acetaminophen and 13CO2.[3][4] The 13CO2 is then transported to the lungs and exhaled. The rate of 13CO2 exhalation is a direct indicator of the functional liver cell mass and CYP1A2 activity.[3]
Q2: What are the key parameters measured in the 13C-MBT?
The primary parameters derived from the 13C-MBT are:
-
Percent Dose Recovery (PDR) or Delta Over Baseline (DOB): This represents the momentary 13CO2 exhalation rate, indicating the real-time metabolic activity.[3][5]
-
Cumulative Percent Dose Recovery (cPDR): This is the cumulative amount of 13CO2 exhaled over a specific period (e.g., at 30, 60, or 120 minutes), reflecting the overall metabolic capacity over time.[3][5]
-
Time to Maximum PDR (Tmax): This is the time taken to reach the peak rate of 13CO2 exhalation.[2]
Q3: What is the standard dosage of 13C-Methacetin?
The standard oral dose of 13C-Methacetin is typically 75 mg dissolved in water or unsweetened tea.[2][4][5] For intravenous administration, a common dosage is 2 mg/kg of body weight.[6]
Q4: Are there different methods for administering the 13C-Methacetin?
Yes, 13C-Methacetin can be administered orally or intravenously.[3][7] The intravenous route, often used in the LiMAx® test, avoids potential confounding factors related to gastrointestinal absorption and gastric emptying time.[6][7][8]
Troubleshooting Guide
Issue 1: Unexpectedly low or high 13CO2 exhalation values.
| Potential Cause | Troubleshooting Step |
| Patient-related Factors | |
| Non-fasting state | Ensure the patient has fasted for at least 8-12 hours prior to the test.[2][4] |
| Recent smoking | Advise the patient to avoid smoking for at least one hour before the test. Acute smoking can decrease and prolong peak 13CO2 recovery.[4][9] |
| Consumption of carbonated drinks, pineapple, or kiwi | Instruct the patient to avoid these for 48 hours before the test as they can interfere with CO2 measurements.[2][4] |
| Concurrent medications | Review the patient's current medications. Drugs that induce or inhibit CYP1A2 (e.g., some contraceptives, anticonvulsants) can alter results.[1][10] |
| Underlying conditions | Consider the influence of conditions like anorexia nervosa, which can paradoxically increase methacetin metabolism.[1][11][12] Advanced age has been associated with lower cumulative recovery.[1] |
| Methodological Factors | |
| Incorrect baseline sample | Ensure the basal (pre-dose) breath sample is collected correctly to establish an accurate baseline 13CO2/12CO2 ratio.[1] |
| Oxygen supplementation | Avoid oxygen therapy during the test as it can interfere with nondispersive infrared spectrometry (NDIRS) measurements.[1][4] |
| Inconsistent breath sampling | Standardize the breath collection technique to ensure end-expiratory samples are consistently collected.[5] |
Issue 2: High variability in results upon repeat testing.
| Potential Cause | Troubleshooting Step |
| Physiological Variability | |
| CYP1A2 induction | Be aware that repeat administration of methacetin may stimulate CYP1A2 activity, leading to increased metabolism on subsequent tests.[13] |
| Technical Variability | |
| Inconsistent test conditions | Ensure that patient preparation (fasting, smoking cessation) and the test protocol are strictly followed for each test. |
| Analyzer calibration | Regularly calibrate the isotope ratio mass spectrometer or infrared spectrometer according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the impact of various factors on 13C-MBT results based on published data.
Table 1: Effect of Acute Cigarette Smoking on 13C-MBT Parameters
| Parameter | Control (No Smoking) | After Smoking Two Cigarettes | p-value | Reference |
| Dmax (% dose/h) | 37.20 ± 2.58 | 25.39 ± 2.29 | 0.00052 | [9] |
| Tmax (min) | 16.5 ± 1.9 | 26.5 ± 3.1 | 0.0199 | [9] |
Table 2: Influence of Age on Cumulative 13CO2 Recovery
| Age Group | %CD120 (mean ± SD) | Reference |
| > 65 years | 33.07% ± 7.06% | [1] |
| < 65 years | 39.81% ± 5.68% | [1] |
Table 3: CYP1A2 Activity in Liver Tissues
| Tissue Type | CYP1A2 Activity (µU/mg, median) | Reference |
| Control Tissue | 35.5 | [7] |
| Hepatocellular Adenoma (HCA) | 7.35 | [7] |
| Hepatocellular Carcinoma (HCC) | 0.18 | [7] |
| Colorectal Liver Metastases (CRLM) | 0.17 | [7] |
Experimental Protocols
Standard Oral 13C-Methacetin Breath Test Protocol
-
Patient Preparation:
-
The patient should fast for a minimum of 8 hours (overnight fast is typical).[4]
-
The patient should refrain from smoking for at least 1 hour before the test.[4]
-
Avoid consumption of carbonated beverages and certain fruits like pineapple and kiwi for 48 hours prior to the test.[2][4]
-
The patient should rest in a sitting position for 30 minutes before starting the test.[2]
-
-
Baseline Breath Sample Collection:
-
Substrate Administration:
-
Post-Dose Breath Sample Collection:
-
Sample Analysis:
Visualizations
Caption: Metabolic pathway of 13C-Methacetin.
Caption: Standard workflow for the 13C-Methacetin Breath Test.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. kibion.se [kibion.se]
- 5. physoc.org [physoc.org]
- 6. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference of acute cigarette smoking with [¹³C]methacetin breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Breath test using 13C methacetin does not seem to be useful in the assessment of liver function in girls with anorexia nervosa: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
How to improve reproducibility of the methacetin breath test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the methacetin breath test (MBT).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in the methacetin breath test?
A1: The primary source of variability in the methacetin breath test (MBT) is the lack of standardized test protocols.[1] Key factors that differ between studies and can significantly impact results include the dosage of methacetin (fixed vs. weight-based), the duration and timing of breath sample collection, and the analytical methods used to measure ¹³CO₂.[1]
Q2: Which parameter of the methacetin breath test is the most reproducible?
A2: The cumulative ¹³C recovery over a 60-minute period (often expressed as AUC₀₋₆₀ or cPDR₆₀) is considered the most reproducible quantitative parameter of a standard ¹³C-methacetin breath test.[2][3] It has been shown to have a coefficient of variation of approximately 10%.[2][3][4]
Q3: Can repeat testing affect the results of the methacetin breath test?
A3: Yes, repeat testing can affect the results. Studies have shown that administering a repeat dose of ¹³C-methacetin after two to three weeks can lead to a slight but statistically significant increase in the liver's capacity to metabolize the substrate. This is potentially due to a persistent stimulation of the CYP1A2 enzyme. One study noted a fixed bias of approximately 7.5% in the 60-minute cumulative ¹³C recovery (AUC₀₋₆₀) upon repeat examination.[2][3][4]
Q4: What is the metabolic pathway for methacetin and which enzyme is primarily involved?
A4: Methacetin is primarily metabolized in the liver. After oral ingestion, it is absorbed in the gastrointestinal tract and transported to the liver via the portal vein. In the liver, it undergoes O-demethylation by the cytochrome P450 1A2 (CYP1A2) enzyme, which converts it to acetaminophen and ¹³CO₂. The ¹³CO₂ then enters the bloodstream, is transported to the lungs, and is exhaled.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the methacetin breath test and provides recommendations to improve reproducibility.
| Issue | Potential Cause | Troubleshooting Recommendation | Expected Impact on Reproducibility |
| High variability between subjects | Inconsistent Fasting Time: Differences in the fasting period prior to the test can alter the baseline metabolic state. | Implement a standardized overnight fast of at least 8 hours for all subjects.[5] | Standardization of fasting time minimizes baseline metabolic variations, leading to more consistent and comparable results across subjects. |
| Variable Dosing: Using weight-based dosing can introduce variability, as CYP1A2 activity does not always scale linearly with body weight. | Use a standardized fixed oral dose of 75 mg of ¹³C-methacetin for all adult subjects.[1] | A fixed dose reduces a significant source of inter-individual variability, improving the comparability of results. | |
| Inconsistent results within the same subject on different days | Circadian Rhythm: The activity of metabolic enzymes, including CYP1A2, can fluctuate throughout the day. | Perform the test at the same time of day for each subject across all study visits.[1] | Controlling for circadian variations in enzyme activity will reduce intra-individual variability and improve the reliability of longitudinal measurements. |
| Dietary Factors: Certain foods and beverages can induce or inhibit CYP1A2 activity. | Advise subjects to avoid known CYP1A2 inducers (e.g., char-grilled meats) and inhibitors (e.g., grapefruit juice) for a specified period before the test. | A standardized pre-test diet helps to maintain a consistent level of CYP1A2 activity, thereby improving the reproducibility of the test. | |
| Unexpectedly low or high ¹³CO₂ recovery | Incorrect Breath Sample Collection: Improper collection technique can lead to inaccurate measurement of ¹³CO₂. | Ensure that subjects exhale fully and consistently into the collection bags at each time point. Provide clear instructions and supervision during the collection process. | Proper and consistent breath sample collection is critical for accurate measurement of ¹³CO₂ and reliable test results. |
| Physical Activity: Exercise during the test can alter CO₂ production and exhalation rates. | Require subjects to remain at rest in a seated or semi-recumbent position for the duration of the test. | Minimizing physical activity ensures that changes in exhaled ¹³CO₂ are primarily due to methacetin metabolism rather than physiological changes in respiration. | |
| Smoking: Smoking can induce CYP1A2 activity, leading to faster metabolism of methacetin. | Instruct subjects to refrain from smoking for at least one hour before and during the test. | Eliminating the acute effects of smoking on CYP1A2 activity will lead to more accurate and reproducible measurements of baseline liver function. |
Experimental Protocols
Proposed Standardized "MBT-60" Protocol
This protocol is based on recommendations for a harmonized methacetin breath test to improve clinical integration and reproducibility.[1]
1. Patient Preparation:
-
Subjects should fast overnight for a minimum of 8 hours.[5]
-
Water is permitted, but no other food or drink should be consumed.
-
Subjects should avoid smoking for at least one hour before and during the test.
-
Subjects should be at rest for at least 10 minutes before starting the test and remain so for the duration of the test.
2. Baseline Breath Sample Collection:
-
Before administering the ¹³C-methacetin, collect two baseline breath samples from the subject.
-
Instruct the subject to take a deep breath, hold it for a few seconds, and then exhale steadily into the collection bag or tube.
3. Administration of ¹³C-Methacetin:
-
Administer a fixed oral dose of 75 mg of ¹³C-methacetin dissolved in 100-200 mL of water.[6]
-
Record the exact time of ingestion.
4. Post-Dose Breath Sample Collection:
-
Collect breath samples at 10, 20, 30, 40, 50, and 60 minutes after the ingestion of the methacetin solution.[1][6]
-
Ensure consistent collection technique at each time point.
5. Sample Analysis:
-
Analyze the collected breath samples for the ¹³CO₂/¹²CO₂ ratio using non-dispersive isotope-selective infrared spectroscopy (NDIRS) or isotope ratio mass spectrometry (IRMS).
6. Data Calculation and Reporting:
-
Calculate the change in ¹³CO₂ excretion from baseline (Delta Over Baseline - DOB).
-
Calculate the percentage of the administered ¹³C dose recovered per hour (PDR).
-
Calculate the cumulative percentage of the ¹³C dose recovered at 30 and 60 minutes (cPDR₃₀ and cPDR₆₀).
-
The primary endpoint for assessing reproducibility should be the cPDR₆₀.
Visualizations
Caption: Metabolic pathway of orally administered ¹³C-methacetin.
Caption: Standardized workflow for the Methacetin Breath Test (MBT-60).
References
- 1. kibion.se [kibion.se]
- 2. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Hepatic Detoxification Activity: Proposal of an Improved Variant of the 13C-Methacetin Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C-Methionine Breath Test (MBT)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high variability in 13C-Methionine Breath Test (13C-MBT) data.
Troubleshooting Guide
This guide addresses specific issues that can lead to high variability in your 13C-MBT results.
Question: We are observing significant inter-subject variability in our baseline (pre-substrate) breath samples. What could be the cause?
Answer: High variability in baseline 13CO2 readings can compromise the accuracy of your results. Potential causes include:
-
Dietary Factors: Consumption of foods with high natural 13C abundance (e.g., corn, sugarcane, pineapple, kiwi) within 48 hours of the test can elevate baseline 13CO2 levels.[1]
-
Physical Activity: Exercise increases CO2 production and can alter the 13CO2/12CO2 ratio. Patients should be at rest before and during the test.[2]
-
Inadequate Fasting: Ensure patients have fasted for an adequate period (typically overnight) before the test.
Troubleshooting Steps:
-
Standardize Pre-Test Instructions: Provide clear written instructions to participants regarding dietary restrictions and fasting requirements.
-
Resting Period: Allow for a sufficient resting period (e.g., 15-30 minutes) in a quiet environment before collecting the baseline breath sample.
-
Verify Fasting Status: Verbally confirm fasting status with the participant before commencing the test.
Question: Our data shows a wide range of peak 13CO2 excretion (PDRmax or TTP) times among subjects in the same cohort. Why is this happening?
Answer: Variability in the time to peak and the maximum percentage dose recovered (PDR) can be influenced by several factors:
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal absorption of the 13C-methionine substrate can alter the timing of its delivery to the liver.
-
Oral vs. Intravenous Administration: Oral administration is known to introduce higher individual variability in substrate concentration due to differences in absorption.[2] Intravenous administration can mitigate this but may not be suitable for all study designs.[3]
-
Underlying Physiology: Conditions affecting blood flow, such as portal hypertension, can impact the rate of substrate metabolism.[2]
Troubleshooting Steps:
-
Standardize Substrate Administration: Ensure the substrate is administered in a consistent manner (e.g., dissolved in a standard volume of water, consumed within a specific timeframe).
-
Consider IV Administration: For studies requiring high precision, intravenous administration of 13C-methionine may reduce variability related to absorption.[3]
-
Record Concomitant Medications: Document all medications that could affect gastrointestinal motility.
Question: We are seeing unexpected outliers in our dataset. What are the common sources of error during sample collection and handling?
Answer: Errors during sample collection and handling are a significant source of data variability. Common mistakes include:
-
Improper Sample Labeling: Mislabeled or unlabeled samples can lead to data mix-ups.[4][5][6]
-
Incorrect Collection Technique: Incomplete exhalation or contamination of the breath sample can affect the 13CO2 measurement.
-
Sample Storage and Transport: Improper storage conditions can lead to sample degradation.[5]
Troubleshooting Steps:
-
Implement a Strict Labeling Protocol: Use at least two unique patient identifiers and label samples immediately at the time of collection.[6]
-
Train Personnel on Collection Procedures: Ensure all staff are thoroughly trained on the correct breath sample collection technique.
-
Standardize Storage and Transport: Follow established protocols for sample storage temperature and transport to the analysis facility.[5]
Frequently Asked Questions (FAQs)
What are the main factors that can influence 13C-MBT results?
Several factors can influence the results of a 13C-MBT, leading to variability. These can be broadly categorized as:
-
Methodological: Inconsistencies in test protocols, such as dosing, timing of sample collection, and duration of the test.[7]
-
Physiological: Age, physical activity, and underlying diseases like liver cirrhosis or respiratory disorders.[2]
-
Demographic: Age and sex can influence metabolic rates.[7]
-
Environmental/External: Diet, smoking, and consumption of sparkling beverages can impact CO2 production and metabolism.[2]
-
Xenobiotics: Certain medications and substances like marijuana can induce or inhibit the enzymes involved in methionine metabolism.[2]
How reproducible are 13C-MBT results?
Under controlled conditions, the 13C-MBT has shown acceptable reproducibility, with some studies reporting a coefficient of variation of around 10%.[1] However, repeat examinations, especially after a short interval, might show a slight increase in metabolic capacity, potentially due to stimulation of the metabolic pathways.[8] The cumulative 13C recovery (cPDR or AUC) is generally a more reproducible parameter than the maximum momentary recovery or the time to reach it.[8]
Which labeled methionine substrate is better to use?
Two common forms of labeled methionine are [methyl-13C]-methionine and L-methionine-1-13COOH. Studies suggest that L-methionine-1-13COOH may offer greater reliability as a larger amount of the labeled carbon enters the Krebs cycle, resulting in a higher cumulative percentage of 13CO2 recovered in the breath.[9][10]
Can the 13C-MBT be used to assess the severity of liver disease?
Yes, the 13C-MBT is a valuable tool for assessing hepatic mitochondrial function and can help determine the severity of liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[11][12] Lower cumulative 13C-exhalation is generally associated with higher grades of NASH activity and fibrosis.[11] The test can distinguish between healthy individuals and those with varying degrees of liver disease severity.[12]
Factors Influencing 13C-MBT Data Variability
| Factor Category | Specific Factor | Effect on 13C-MBT Data | Reference |
| Physiological | Age | Can influence baseline CO2 production. | [2] |
| Physical Activity | Increases total CO2 production, potentially altering results. | [2] | |
| Liver Disease (e.g., NASH, Cirrhosis) | Reduced mitochondrial function leads to decreased 13CO2 exhalation. | [11] | |
| Anemia | May be correlated with the amount of recovered 13C. | [2] | |
| Thyroid Disorders | Can alter metabolic rate and CO2 production. | [2] | |
| Methodological | Substrate Administration (Oral vs. IV) | Oral administration can lead to higher variability due to absorption differences. | [2] |
| Labeled Methionine Type | L-methionine-1-13COOH may yield higher 13CO2 recovery than [methyl-13C]-methionine. | [9][10] | |
| Dosing, Timing, and Duration | Lack of standardization across studies contributes to variable results. | [7] | |
| External/Environmental | Diet | Foods high in natural 13C can elevate baseline readings. | [1] |
| Smoking | Habitual smoking may stimulate cytochrome CYP1A2 activity. | [2] | |
| Medications | Various drugs can induce or inhibit metabolic enzymes. | [13] | |
| Alcohol Consumption | Acute alcohol intake can decrease the cumulative percentage of 13CO2 recovered. | [9][10] | |
| Sample Handling | Sample Labeling Errors | Can lead to incorrect data attribution. | [4][6] |
| Improper Collection | Can result in contaminated or non-representative samples. | [5] | |
| Storage and Transport | Can lead to sample degradation and inaccurate results. | [5] |
Key Experimental Protocol: 13C-Methionine Breath Test
This protocol provides a standardized methodology to minimize variability.
1. Patient Preparation:
-
Fasting: Patients should fast for at least 8 hours (overnight) prior to the test.
-
Dietary Restrictions: For 48 hours before the test, patients should avoid foods with high natural 13C abundance (e.g., corn, sugarcane products).[1]
-
Medication Review: Review and document all current medications.
-
Resting Period: The patient should rest for 15-30 minutes before the test begins.
2. Baseline Breath Sample Collection:
-
Collect two baseline breath samples into appropriate collection bags or tubes.
3. Substrate Administration:
-
Administer a standard dose of 13C-methionine (e.g., 2 mg/kg body weight) dissolved in a standard volume of water (e.g., 100-200 mL).
-
The patient should consume the solution within a specified time (e.g., 2-5 minutes).
4. Post-Substrate Breath Sample Collection:
-
Collect breath samples at regular intervals. A common schedule is every 10-15 minutes for the first hour, and then every 30 minutes for up to 2-3 hours.[9][11] For example, at 10, 20, 30, 45, 60, 75, 90, 105, and 120 minutes post-ingestion.[9]
5. Sample Analysis:
-
Analyze the 13C/12C isotope ratio in the breath samples using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (NDIRS).[11]
-
Results are typically expressed as the delta over baseline (DOB), percentage dose recovered (PDR) over time, and cumulative PDR (cPDR) over the test duration.[11]
Visualizations
Caption: Standard 13C-MBT Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Incorrect Sample Handling on Results in a Clinical Diagnostic Lab [needle.tube]
- 5. cardinalhealth.com [cardinalhealth.com]
- 6. Errors with specimen and sample collection process - State Claims Agency [stateclaims.ie]
- 7. mdpi.com [mdpi.com]
- 8. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metsol.com [metsol.com]
- 13. Methionine Breath Test: An Advanced Diagnostic Tool For Liver Function And Gut Health - Blogs - News [alwsci.com]
Impact of fasting state on Methacetin-methoxy-13C metabolism
This guide provides technical support for researchers, scientists, and drug development professionals utilizing the 13C-Methacetin Breath Test (MBT). It addresses common issues, offers troubleshooting advice, and provides standardized protocols, with a specific focus on the impact of the patient's fasting state on test outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a fasting state mandatory for the 13C-Methacetin Breath Test?
A fasting state is critical for several reasons. Primarily, it ensures a stable baseline of exhaled 12CO2/13CO2 before the test substrate is administered.[1][2] Food consumption and even some beverages can alter CO2 production and kinetics, which would interfere with the accurate measurement of 13CO2 derived from methacetin metabolism.[2] The standard test protocol requires the patient to be in a fasted state to ensure results are consistent and comparable.[1]
Q2: What is the recommended fasting duration before starting the experiment?
Patients should fast for a minimum of 8 hours prior to the test.[3][4] Some protocols may recommend an overnight fast of at least 12 hours.[5] This duration is sufficient to establish a stable metabolic baseline.
Q3: Can the subject drink water during the fasting period?
Yes, the subject can drink still (non-carbonated) water. However, carbonated water or soft drinks must be avoided as the dissolved CO2 can interfere with the breath sample results.[3] The 13C-Methacetin dose itself is typically dissolved in 100-200 mL of water for administration.[6][7]
Q4: Does the physiological state of fasting itself alter CYP1A2 enzyme activity?
The relationship is complex and can be species-dependent. In humans, some studies using caffeine as a CYP1A2 probe found that short-term fasting (36 hours) can increase systemic caffeine clearance by 17-20%, suggesting an increase in CYP1A2 activity.[8][9] Conversely, studies in mice have shown that fasting decreased the mRNA expression of Cyp1a2 and subsequently decreased caffeine clearance.[10][11] For the purpose of the clinical 13C-Methacetin Breath Test, the goal of fasting is not to measure the physiological effect of the fast itself, but to create a standardized and reproducible condition to assess liver function.[12] The key is consistency in the pre-test conditions.
Q5: What other factors, besides fasting, can significantly impact the test results?
Several factors can influence test outcomes by affecting CYP1A2 activity or CO2 kinetics. These include:
-
Smoking: Should be avoided for at least one hour before and during the test.[3]
-
Physical Exercise: Vigorous activity should be avoided before and during the test.[2][4]
-
Oxygen Supplementation: Increased oxygen in exhaled breath can interfere with certain analysis methods (NDIRS).[1][3]
-
Circadian Rhythms: Drug metabolism fluctuates diurnally, and most tests are performed in the morning to standardize for this variable.[12]
-
Certain Foods: Products with naturally high 13C content, such as those made from maize, cane sugar, pineapple, or kiwi, should be avoided for 48-72 hours before the test.[2][5][13]
Troubleshooting Guide
Issue 1: High or unstable baseline (T0) breath sample readings.
-
Possible Cause: Inadequate fasting. The patient may have consumed food, a sugary beverage, or a carbonated drink within the recommended fasting window.
-
Troubleshooting Steps:
Issue 2: Test results (e.g., cPDR, DOB) are unexpectedly low in a seemingly healthy subject.
-
Possible Cause 1: Sub-optimal absorption of 13C-Methacetin.
-
Troubleshooting Steps: While methacetin is rapidly absorbed, gastrointestinal issues could theoretically play a role. Review the subject's clinical history for malabsorption syndromes.
-
Possible Cause 2: Confounding factors inhibiting CYP1A2.
-
Troubleshooting Steps: Review the subject's recent medication, diet, and lifestyle. Many drugs and substances can inhibit CYP1A2 activity.
Issue 3: Test results are unexpectedly high.
-
Possible Cause 1: Induction of CYP1A2 enzyme.
-
Troubleshooting Steps: Inquire about the subject's diet, medication (e.g., some anticonvulsants), and habits like smoking, which can induce CYP1A2 activity.
-
Possible Cause 2: Specific patient populations.
-
Troubleshooting Steps: Be aware that certain conditions can lead to accelerated metabolism. For instance, a study on female patients with anorexia nervosa found a significant stimulation of 13C-methacetin metabolism, potentially leading to false-negative results if liver damage is present.[1][14]
Experimental Protocols & Data
Standard 13C-Methacetin Breath Test (MBT) Protocol
This protocol represents a common methodology for conducting the MBT to assess hepatic microsomal function.[3][4][6]
-
Patient Preparation:
-
Baseline Sample Collection (T0):
-
Substrate Administration:
-
Post-Administration Sample Collection:
-
Collect subsequent end-expiratory breath samples at predefined intervals. A common schedule includes samples at 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after ingestion.[6]
-
-
Sample Analysis:
Key Metabolic Parameters
The primary output of the test is the change in 13CO2 exhalation over time, from which several key parameters are derived.
| Parameter | Description | Clinical Significance |
| DOB (Delta Over Baseline) | The change in the 13CO2/12CO2 ratio in breath samples compared to the baseline (T0) sample, typically expressed in ‰ (per mil).[1][4] | Reflects the instantaneous rate of methacetin metabolism. A value of <14.5‰ at 15 minutes may indicate limited hepatic function.[4] |
| PDR (Percent Dose Recovery) | The percentage of the administered 13C dose recovered in the breath per hour (%/h).[16][17] | Represents the rate at which the 13C substrate is being metabolized and exhaled at a specific point in time. |
| cPDR (%CD) | The cumulative percentage of the administered 13C dose recovered in the breath over a specific period (e.g., cPDR30 is the cumulative recovery at 30 minutes).[1][4] | Considered a basic parameter for assessing the test result, it reflects the total amount of substrate metabolized over time. A cPDR30 of <8.1% can reflect reduced liver microsomal function.[4] |
| Tmax | The time taken to reach the maximum rate of 13CO2 exhalation (peak PDR or DOB).[1][5] | Reflects the kinetics of the metabolic process. |
Reference Values in Healthy, Fasted Adults
The following table summarizes typical findings in healthy adult populations under standard fasted test conditions. Note that values can vary between studies due to protocol differences.[12]
| Parameter | Time Point | Value (Median / Mean) | 95% Confidence Interval | Source |
| DOB | 15 min | 20.2 ‰ | 16.3 – 21.0 ‰ | [6] |
| cPDR (%CD) | 120 min | 26.0 % | 23.2 – 27.0 % | [6] |
| PDR Peak | Day 1 or 2 | 9.1 %/h (Mean) | N/A | [17] |
Visualizations
Methacetin Metabolic Pathway
The diagram below illustrates the primary metabolic pathway for 13C-Methacetin in the liver.
Caption: Metabolic pathway of orally ingested 13C-Methacetin.
Standard Experimental Workflow
This flowchart outlines the standardized procedure for conducting the 13C-Methacetin Breath Test.
Caption: Standard workflow for the 13C-Methacetin Breath Test.
Troubleshooting Logic for Abnormal Results
This diagram provides a logical decision-making flow for troubleshooting unexpected test outcomes.
Caption: Decision tree for troubleshooting abnormal MBT results.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kibion.se [kibion.se]
- 4. (13C)-Methacetin breath test provides evidence of subclinical liver dysfunction linked to fat storage but not lifestyle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. physoc.org [physoc.org]
- 7. A Comparison of 13C-Methacetin and 13C-Octanoate Breath Test for the Evaluation of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Short-Term Fasting on Systemic Cytochrome P450-Mediated Drug Metabolism in Healthy Subjects: A Randomized, Controlled, Crossover Study Using a Cocktail Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-Term Fasting Alters Pharmacokinetics of Cytochrome P450 Probe Drugs: Does Protein Binding Play a Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasting-Induced Changes in Hepatic P450 Mediated Drug Metabolism Are Largely Independent of the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasting-Induced Changes in Hepatic P450 Mediated Drug Metabolism Are Largely Independent of the Constitutive Androstane Receptor CAR | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Point-of-care continuous 13C-methacetin breath test improves decision making in acute liver disease: Results of a pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prognostic Value of the 13C-Methacetin Breath Test in Adults with Acute Liver Failure and Non-acetaminophen Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolite Breath Testing (MBT)
Welcome to the Technical Support Center for Metabolite Breath Testing (MBT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing breath sample collection timing and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the timing of breath sample collection so critical in MBT?
A1: The timing of breath sample collection is crucial because the composition of exhaled breath is dynamic and can be influenced by various physiological processes.[1][2] The concentration of volatile organic compounds (VOCs) and other metabolites can fluctuate significantly in response to factors such as food intake, medication, and circadian rhythms.[1][3] Collecting samples at standardized times is essential for minimizing variability and ensuring the reproducibility and reliability of experimental results.[4]
Q2: What are the main factors that can influence the composition of a breath sample?
A2: Several factors can alter the metabolic profile of a breath sample. These include:
-
Food and Drink: Consumption of food and beverages can introduce exogenous VOCs and alter metabolic processes, affecting the levels of endogenous compounds.[2][3][5][6][7]
-
Medication: Drugs and their metabolites can be volatile and appear in the breath, or they can alter metabolic pathways, leading to changes in the breath profile.
-
Environmental Exposure: Inhaled air from the surrounding environment can contaminate breath samples with background VOCs.[4]
-
Physiological State: Factors such as age, gender, disease state, and even the menstrual cycle can influence the composition of exhaled breath.
-
Breathing Patterns: The rate and depth of breathing, as well as whether breathing is nasal or oral, can affect the concentration of metabolites in the collected sample.[4]
Q3: What is the difference between Exhaled Breath Condensate (EBC) and collecting Volatile Organic Compounds (VOCs)?
A3: EBC and VOC collection are two different methods for analyzing exhaled breath.
-
Exhaled Breath Condensate (EBC): This method involves cooling the exhaled air to condense the water vapor, which traps non-volatile and semi-volatile compounds. EBC is often used to analyze markers of airway inflammation and oxidative stress.[8][9][10]
-
Volatile Organic Compound (VOC) Collection: This method focuses on capturing gaseous compounds in the breath. This is typically done by collecting a volume of breath in a specialized bag (e.g., Tedlar bag) or by passing the breath through a sorbent tube that traps the VOCs for later analysis, often by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).[4][11]
Q4: How can I minimize environmental contamination during breath sample collection?
A4: Minimizing environmental contamination is critical for obtaining accurate results. Here are some key strategies:
-
Controlled Environment: Conduct sample collection in a well-ventilated room with minimal sources of VOCs (e.g., cleaning products, air fresheners).
-
Purified Air: Provide subjects with a source of purified, VOC-free air to breathe for a period before and during sample collection.
-
Background Samples: Always collect background air samples from the sampling environment to identify and subtract environmental contaminants from the breath samples.[11]
-
Standardized Procedures: Use standardized collection materials and procedures to minimize contamination from the sampling equipment itself.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your MBT experiments.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate samples from the same subject. | Inconsistent sample collection time. Variation in the subject's physiological state (e.g., diet, activity level). Inconsistent breathing maneuvers. | Strictly adhere to the scheduled collection times. Ensure the subject follows pre-sampling instructions (e.g., fasting). Provide clear instructions and, if possible, use a device to guide breathing. |
| Contamination of samples with environmental VOCs. | High background levels of VOCs in the sampling environment. Contaminated sampling equipment. | Collect samples in a controlled environment with clean air. Use a portable air supply to provide purified air to the subject. Thoroughly clean and condition all sampling materials before use. Always collect background air samples for comparison. |
| Low concentration of target metabolites. | Inefficient sample collection or trapping. Degradation of analytes during storage. Incorrect timing of sample collection (missed the peak concentration). | Optimize the collection volume and flow rate. Use appropriate sorbent tubes for the target VOCs. Store samples at the recommended temperature (-80°C) and analyze them promptly. Conduct a pilot study to determine the optimal collection window after the stimulus. |
| Poor chromatographic peak shape or resolution. | Contamination of the GC column or inlet. Inappropriate GC-MS parameters. Leak in the system. | Perform regular maintenance of the GC-MS system, including cleaning the inlet and baking the column. Optimize the temperature program, gas flow rates, and other MS parameters for your target analytes. Perform a leak check of the entire system. |
| Difficulty in identifying unknown metabolites. | Inadequate mass spectral library. Co-elution of compounds. | Use a high-resolution mass spectrometer for accurate mass measurement and elemental composition determination. Compare retention times and mass spectra with those of authentic chemical standards. Optimize the chromatographic method to improve the separation of co-eluting peaks. |
Data Presentation
The timing of sample collection following a stimulus (e.g., a meal, glucose challenge, or drug administration) is critical for capturing the dynamic changes in breath metabolites. Below are tables summarizing trends observed in published studies. It is important to note that the absolute concentrations and the magnitude of change can vary significantly between individuals and studies due to a lack of standardized protocols.
Table 1: Changes in Breath Volatile Organic Compounds (VOCs) After a Standardized Meal
| Time Point | Acetone | Isoprene | Ethanol | Short-Chain Fatty Acids (e.g., Acetic Acid, Propionic Acid) |
| Fasting (Baseline) | Baseline levels | Baseline levels | Low | Low |
| 30-60 min post-meal | May decrease initially | May increase | May show a transient increase | Increase |
| 60-120 min post-meal | May start to increase | Gradual decrease | Returns to baseline | Peak levels |
| >120 min post-meal | Gradual return to baseline | Returns to baseline | Baseline | Gradual decrease |
Note: These are general trends and can be influenced by the composition of the meal.[5][7]
Table 2: Changes in Breath Metabolites After an Oral Glucose Tolerance Test (OGTT)
| Time Point | Acetone | 3-hydroxy-butan-2-one (Acetoin) | Butane-2,3-dione (Diacetyl) |
| Fasting (Baseline) | Higher in diabetic individuals | Absent or very low | Absent or very low |
| 30-60 min post-glucose | May show a transient decrease in non-diabetics | Significant increase | Significant increase |
| 60-120 min post-glucose | Gradual change depending on glucose metabolism | Peak levels | Peak levels |
Note: The response to an OGTT is highly dependent on an individual's glucose metabolism and clinical status.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Collection of Exhaled Breath Condensate (EBC)
This protocol provides a general guideline for the collection of EBC. Specific parameters may need to be optimized based on the collection device and the target analytes.
Materials:
-
EBC collection device (e.g., RTube™, EcoScreen)
-
Cooling sleeve or cooling mechanism for the condenser
-
Saliva trap
-
Nose clip
-
Cryovials for sample storage
-
Personal protective equipment (gloves)
Procedure:
-
Preparation:
-
Sample Collection:
-
Have the subject sit in a comfortable, upright position.
-
Attach the nose clip to ensure breathing is only through the mouth.
-
Instruct the subject to breathe tidally (normal, relaxed breathing) into the device for a specified duration, typically 10-15 minutes.[8][9][10] The collection of 1-2 mL of condensate is usually sufficient.[8]
-
Monitor the subject for any discomfort during the collection period.
-
-
Sample Recovery and Storage:
-
After the collection period, carefully disassemble the device according to the manufacturer's instructions.
-
Collect the condensed fluid from the condenser into a pre-labeled cryovial.
-
Immediately cap the vial and store the sample at -80°C until analysis.
-
Protocol 2: Time-Course Collection of Breath VOCs After a Stimulus
This protocol outlines the key steps for collecting breath VOCs at multiple time points following a stimulus, such as a meal or drug administration.
Materials:
-
Breath collection bags (e.g., Tedlar® bags) or sorbent tubes
-
Mouthpieces
-
Nose clip
-
Portable air supply for purified air (recommended)
-
Timer
Procedure:
-
Baseline Sample (T=0):
-
Before administering the stimulus, collect a baseline breath sample.
-
Have the subject breathe normally into the collection device for a defined period or volume.
-
-
Administer Stimulus:
-
Administer the standardized meal, beverage, or drug according to the study protocol.
-
Start the timer immediately.
-
-
Post-Stimulus Sample Collection:
-
Collect breath samples at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after the stimulus.
-
It is critical to adhere strictly to the collection schedule for each subject.
-
-
Sample Handling:
-
If using collection bags, analyze the samples as soon as possible or transfer the contents to sorbent tubes for storage.
-
If using sorbent tubes, cap them immediately after collection.
-
-
Storage:
-
Store the sorbent tubes at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) until analysis by TD-GC-MS.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of food intake on in vivo VOC concentrations in exhaled breath assessed in a caprine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dietary nutrients on volatile breath metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. owlstonemedical.com [owlstonemedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Food and lifestyle impact on breath VOCs using portable mass spectrometer-pilot study across European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic profiling of exhaled breath condensate for the diagnosis of pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of the collection of exhaled breath condensate and exhaled breath aerosol using a feedback regulated sampling device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolomic profiling of exhaled breath condensate for the diagnosis of pulmonary aspergillosis [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomics Reveals Unexpected Responses to Oral Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomic analysis reveals amino-acid responses to an oral glucose tolerance test in women with prior history of gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
Correcting for baseline 13CO2 values in breath test analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for baseline 13CO2 values in breath test analysis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of a baseline 13CO2 measurement in a breath test?
A baseline breath sample is crucial as it establishes the natural abundance of 13CO2 in a patient's breath before the administration of a 13C-labeled substrate.[1][2] This initial measurement serves as a reference point against which all subsequent post-dose measurements are compared. The final result of the test is typically expressed as a change from this baseline, known as the Delta Over Baseline (DOB) value.[1][3][4] An accurate baseline is therefore essential for the correct interpretation of the test results.
Q2: How is the Delta Over Baseline (DOB) value calculated?
The Delta Over Baseline (DOB) value is a calculated measure of the change in the 13CO2/12CO2 ratio from the baseline. It is expressed in per mil (‰) and is calculated using the following formula:
DOB (‰) = [ ( ( 13CO2/12CO2 )_post-dose - ( 13CO2/12CO2 )_baseline ) / ( 13CO2/12CO2 )_PDB_standard ] * 1000
Where:
-
( 13CO2/12CO2 )_post-dose is the isotopic ratio in the breath sample taken after substrate administration.
-
( 13CO2/12CO2 )_baseline is the isotopic ratio in the breath sample taken before substrate administration.
-
( 13CO2/12CO2 )_PDB_standard is the ratio of the international Pee Dee Belemnite (PDB) standard.[2][5]
Q3: What is considered a typical baseline 13CO2 value?
There is no single universal "normal" baseline 13CO2 value, as it can vary significantly among individuals.[6] This variation is influenced by factors such as long-term dietary habits (e.g., consumption of C4 plants like corn and sugarcane versus C3 plants like wheat and potatoes), recent food intake, and individual metabolism.[6][7] For instance, fasting breath δ13C values can range by up to 4.3‰ within an individual and 5.1‰ between individuals.[6] Therefore, the focus is on obtaining a stable baseline for each individual before administering the test substrate, rather than achieving a specific value.
Q4: Can diet significantly impact baseline 13CO2 readings?
Yes, diet has a substantial impact on baseline 13CO2 values.[7] The natural abundance of 13C varies in different food sources.[7] Diets rich in C4 plants (e.g., corn, sugar cane) lead to higher natural 13CO2 enrichment in the body compared to diets primarily based on C3 plants (e.g., wheat, rice, potatoes).[6] Ingesting food or drink before the baseline measurement can cause fluctuations in the 13CO2/12CO2 ratio, leading to an inaccurate baseline and potentially compromising the test results.[7]
Q5: What are the key pre-experimental preparations for a subject to ensure a stable baseline?
To ensure a stable and accurate baseline reading, subjects should adhere to the following preparations:
-
Fasting: Patients should typically fast for a specific period before the test, usually ranging from 1 to 12 hours, depending on the specific test protocol.[8][9] This includes abstaining from both food and drink.[8]
-
Medication: Certain medications can interfere with the test results. It is crucial to discontinue medications such as antibiotics, bismuth-containing products, and proton pump inhibitors for a specified period before the test, as recommended by the test protocol.[1][8]
-
Smoking: Smoking should be avoided for at least 6 hours prior to the test.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action & Explanation |
| High or Unstable Baseline Reading | Recent Food or Drink Intake: The subject may not have adhered to the required fasting period. | Action: Postpone the test and reinstruct the patient on the fasting requirements. Explanation: The metabolism of recent food and drink can alter the natural 13CO2/12CO2 ratio in the breath, leading to an unreliable baseline.[7] |
| Dietary Factors: Long-term dietary habits, such as a diet rich in C4 plants, can lead to a naturally higher baseline. | Action: Proceed with the test, ensuring the baseline is stable. Multiple baseline readings can be taken to confirm stability. Explanation: While the baseline may be high, a stable reading is still valid for calculating the DOB. The key is the change from the baseline.[6] | |
| Physical Exertion: The patient was not at rest before or during the baseline collection. | Action: Allow the patient to rest for a period before retaking the baseline sample. Explanation: Physical activity can influence CO2 production and excretion rates, potentially affecting the 13CO2/12CO2 ratio. | |
| Suspected False-Positive Result | Contamination with Oral Urease-Producing Bacteria (for Urea Breath Tests): Some bacteria in the mouth can break down the 13C-urea, leading to a false increase in 13CO2. | Action: Have the patient rinse their mouth with water before the test. Administering the 13C-urea solution with a straw can also minimize contact with the oral cavity.[1][10] Explanation: This reduces the chance of premature breakdown of the substrate before it reaches the stomach. |
| Achlorhydria (Low Stomach Acid): An abnormally high gastric pH can allow for the growth of other urease-containing bacteria besides H. pylori. | Action: Interpret results with caution in patients with known or suspected achlorhydria. Consider alternative or confirmatory diagnostic methods.[10] Explanation: The presence of other urease-producing bacteria can lead to a positive result even in the absence of H. pylori. | |
| Suspected False-Negative Result | Testing Too Soon After Eradication Therapy: For tests like the H. pylori urea breath test, residual effects of treatment can suppress bacterial activity. | Action: Ensure the test is performed at least 4 weeks after the completion of eradication therapy.[10] Explanation: This waiting period allows for the bacterial population to recover to detectable levels if the treatment was unsuccessful. |
| Low Bacterial Load: In some conditions, the target bacteria may be present in very low numbers. | Action: Be aware of clinical conditions associated with lower bacterial densities (e.g., atrophic gastritis). Consider repeat testing or alternative diagnostic methods.[10] Explanation: A low bacterial load may not produce a sufficient amount of 13CO2 to exceed the test's cut-off value. | |
| Improper Breath Sample Collection: The collection bag or tube was not sealed properly, leading to sample loss or contamination. | Action: Review the sample collection procedure with the personnel involved. Ensure all collection devices are sealed immediately and securely. Explanation: A compromised sample will not accurately reflect the 13CO2 concentration in the patient's breath. |
Data Presentation
Table 1: Influence of Diet on Baseline δ13C Values
| Dietary Component | Effect on Baseline δ13C (‰) | Explanation |
| C4 Plants (e.g., corn, sugarcane, sorghum) | Higher (less negative) δ13C values | These plants have a different photosynthetic pathway that results in a higher natural abundance of 13C.[6] |
| C3 Plants (e.g., wheat, rice, potatoes, fruits, vegetables) | Lower (more negative) δ13C values | The majority of plants are C3, and they discriminate more against 13C during photosynthesis, leading to lower 13C content.[6] |
| Added Sugars (often from corn or sugarcane) | Higher (less negative) δ13C values | Increased consumption of added sugars, which are primarily from C4 plants, is associated with elevated breath δ13C values.[6] |
| Animal Products | Intermediate δ13C values | The δ13C value of animal products reflects the diet of the animal. Animals fed C4 grains will have higher δ13C values.[6] |
Table 2: Example Cut-Off Values for 13C-Urea Breath Test (for H. pylori)
| Study/Protocol | Cut-Off Value (DOB ‰) | Population/Notes |
| Manufacturer's Specification (Example) | 4.0 | General adult population.[9] |
| Pediatric Study | 5.285 | Optimal for children aged 3-18 years.[9] |
| Optimized Protocol | 2.0 - 2.5 | For a 10-minute test with 50 mg 13C-urea and no test meal.[11] |
| National Referral Laboratory | 2.74 (overall), 2.23 (male), 3.05 (female) | Demonstrates the potential need for population and gender-specific optimization.[4][12] |
Note: Cut-off values can vary depending on the specific test kit, analytical instrument, and patient population. Always refer to the manufacturer's instructions and consider validating the cut-off for your specific laboratory setting.
Experimental Protocols
Standard Protocol for 13C Breath Test with Baseline Correction
-
Patient Preparation:
-
Confirm the patient has adhered to the required fasting period (e.g., at least 1 hour for some urea breath tests, up to 12 hours for others).[8][9]
-
Verify that any interfering medications have been discontinued for the appropriate duration.[8]
-
Ensure the patient has not smoked for at least 6 hours prior to the test.[2][8]
-
The patient should be seated and at rest.[8]
-
-
Baseline Breath Sample Collection (Time 0):
-
Administration of 13C-Labeled Substrate:
-
Prepare the 13C-labeled substrate according to the manufacturer's instructions.
-
Administer the substrate to the patient. For some tests, this may be accompanied by a test meal or a drink like citric acid to delay gastric emptying.[1]
-
-
Waiting Period:
-
Post-Dose Breath Sample Collection:
-
At the designated time point(s), collect one or more additional breath samples using the same procedure as the baseline collection.[8]
-
Label each collection device appropriately.
-
-
Sample Analysis:
-
Data Calculation and Interpretation:
-
Calculate the Delta Over Baseline (DOB) value for each post-dose sample using the formula provided in the FAQs.
-
Compare the calculated DOB value(s) to the established cut-off value for the specific test to determine a positive or negative result.[2]
-
Mandatory Visualization
Caption: Workflow for 13C breath test analysis with baseline correction.
References
- 1. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C urea breath test for Helicobacter pylori: Determination of the optimal cut-off point in a Canadian community population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C‐urea breath test threshold levels for the detection of Helicobacter pylori infection in a national referral laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Urea breath test threshold calculation and evaluation for the detection of Helicobacter pylori infection in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Breath Carbon Isotope Ratio Reflects Short-term Added-Sugar Intake in a Dose-Response, Crossover Feeding Study of 12 Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C abundances of nutrients and the effect of variations in 13C isotopic abundances of test meals formulated for 13CO2 breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digestivehealth.org.au [digestivehealth.org.au]
- 9. Frontiers | Quantitative ¹³C-urea breath test values predict peptic ulcer risk in Helicobacter pylori -infected children: a retrospective study [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.tau.ac.il [cris.tau.ac.il]
Navigating the Labyrinth of Mentalization-Based Treatment (MBT) Research: A Guide to Methodological Consistency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common methodological inconsistencies encountered in published Mentalization-Based Treatment (MBT) studies. Our goal is to equip researchers with the knowledge to design more robust studies and critically appraise existing literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common methodological inconsistencies reported in MBT studies?
A1: Systematic reviews of MBT literature have highlighted several recurring methodological issues. A significant concern is the variability in the overall quality of studies, with many assessed as "fair" rather than "good" or "excellent".[1][2] Key inconsistencies include a high risk of confounding bias in a majority of studies, poor reporting of treatment fidelity, wide variations in the duration and frequency of the therapy, and a lack of standardized control groups.[1][2][3][4]
Q2: Why is treatment fidelity poorly reported and what are the implications?
A2: Nearly half of the reviewed MBT studies have inadequately reported on treatment fidelity, which refers to whether the therapy was delivered as intended by the MBT model.[1][2] This lack of detailed reporting makes it difficult to replicate findings and ascertain whether the observed outcomes are a direct result of the MBT intervention itself. Without clear fidelity reporting, it is challenging to distinguish between an ineffective intervention and a well-designed intervention that was poorly implemented.
Q3: Are there standard guidelines for the duration and frequency of MBT?
A3: The original MBT manual outlines a treatment duration of 18 months with weekly individual and group therapy sessions.[4] However, published studies show significant deviations from this standard. For instance, a study comparing "short-term" (5 months) and "long-term" (14 months) MBT used a "long-term" protocol that was substantially shorter and less frequent than the standard manualized version.[4][5] This variability makes it challenging to compare the effectiveness of MBT across different studies.
Q4: What types of control groups are used in MBT research, and what are the challenges?
A4: MBT has been compared against a variety of control groups, including supportive group therapy, treatment as usual (TAU), and other structured therapies like specialized clinical management.[3] The lack of a consistent, well-defined control condition across studies makes it difficult to determine the specific efficacy of MBT. An ideal control group should account for non-specific therapeutic factors to isolate the effects of the mentalization-specific components of the treatment.
Q5: How consistent are the outcome measures used in MBT studies?
Troubleshooting Guides for Experimental Design
This section provides guidance on addressing common methodological pitfalls in MBT research.
Issue 1: Ensuring High Methodological Quality
Troubleshooting Steps:
-
Pre-register your study protocol: Publicly registering your protocol on platforms like ClinicalTrials.gov before data collection begins increases transparency and accountability.
-
Use robust randomization and blinding procedures: Employ appropriate methods for random sequence generation, allocation concealment, and, where possible, blinding of outcome assessors to minimize bias.
-
Conduct a power analysis: Ensure your sample size is adequate to detect a clinically meaningful effect, reducing the risk of a Type II error.
-
Adhere to reporting guidelines: Follow the CONSORT (Consolidated Standards of Reporting Trials) statement or other relevant reporting guidelines to ensure your manuscript is complete and transparent.
Issue 2: Mitigating Confounding Bias
Problem: A majority of MBT studies are at risk of confounding bias, where an extraneous variable is associated with both the intervention and the outcome.[1][2]
Troubleshooting Steps:
-
Careful selection of control groups: As outlined in the FAQ, the choice of a suitable control group is critical. An active control group that controls for non-specific therapeutic factors is often preferable to a "treatment as usual" group.
-
Collect data on potential confounders: At baseline, gather information on variables that could potentially confound the results (e.g., severity of illness, comorbid conditions, prior treatment history).
-
Use appropriate statistical techniques: In your analysis, use statistical methods such as multivariable regression analysis or propensity score matching to adjust for potential confounding variables.
Issue 3: Standardizing and Reporting Treatment Fidelity
Problem: Inadequate reporting of treatment fidelity is a major limitation in the MBT literature.[1][2]
Troubleshooting Steps:
-
Develop a fidelity monitoring plan: Before the study begins, create a clear plan for how treatment fidelity will be assessed. This may include video or audio recording of therapy sessions.
-
Use validated fidelity scales: Employ existing, validated scales to rate the adherence and competence of therapists delivering the MBT intervention.
-
Provide ongoing supervision: Ensure all therapists receive regular supervision from an experienced MBT supervisor to maintain adherence to the model.
-
Report fidelity data: In your publication, report the results of your fidelity assessments, including the methods used and the level of adherence achieved.
Data Presentation: Summary of Methodological Inconsistencies
The following table summarizes the key quantitative data on methodological inconsistencies found in a systematic review of 23 MBT studies.[1][2]
| Methodological Issue | Percentage of Studies Affected | Implications for Research |
| Overall Quality: Fair | 43% | Limits the confidence in the study findings. |
| Overall Quality: Good | 34% | Provides more reliable evidence. |
| Overall Quality: Poor | 17% | Findings should be interpreted with extreme caution. |
| Overall Quality: Excellent | 4% | Represents the gold standard for research. |
| Risk of Confounding Bias | 60% | The true effect of MBT may be obscured. |
| Poor Reporting of Fidelity | 47% | Difficult to replicate the study and verify the cause of the outcomes. |
Experimental Protocols
Due to the identified inconsistencies, providing a single "standard" experimental protocol is challenging. Instead, we present a recommended workflow for designing a methodologically sound MBT clinical trial, incorporating best practices to address the issues discussed.
Recommended Experimental Workflow for an MBT Randomized Controlled Trial (RCT)
Caption: Recommended workflow for a rigorous MBT clinical trial.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key logical relationships in designing and interpreting MBT research.
Logical Flow for Assessing Treatment Fidelity
This diagram shows the steps involved in ensuring and assessing that the MBT intervention is delivered as intended.
Caption: Logical workflow for ensuring and reporting treatment fidelity.
Impact of Methodological Inconsistencies on Study Validity
This diagram illustrates how various methodological flaws can threaten the internal and external validity of MBT study findings.
Caption: Impact of inconsistencies on the validity of study results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mentalization-based treatment and its evidence-base status: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is mentalization‐based therapy effective in treating the symptoms of borderline personality disorder? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flaws in the Design of a Randomized Controlled Trial Comparing Short-Term versus Long-Term Mentalization-Based Therapy for Borderline Personality Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Inconsistent Outcome Measure Data [research.cuanschutz.edu]
- 7. Inconsistent selection of outcomes and measurement devices found in shoulder arthroplasty research: An analysis of studies on ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
Influence of smoking and caffeine intake on CYP1A2 activity tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochrome P450 1A2 (CYP1A2) activity tests. The content focuses on the influence of two major external factors: smoking and caffeine intake.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which smoking affects CYP1A2 activity?
A1: Smoking induces, or increases, the activity of the CYP1A2 enzyme. This induction is not caused by nicotine itself, but by the polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke.[1][2] These PAHs activate the aryl hydrocarbon receptor (AHR), which in turn leads to increased transcription of the CYP1A2 gene and consequently, higher levels of the CYP1A2 enzyme.[2] This increased enzyme level results in faster metabolism of drugs and other substances that are substrates of CYP1A2.[3][4]
Q2: How does caffeine intake interfere with CYP1A2 activity tests?
A2: Caffeine is a primary substrate of CYP1A2, meaning it is metabolized by this enzyme.[3] In fact, over 95% of caffeine clearance from the body is attributed to CYP1A2 activity.[1] Its major metabolite, paraxanthine, is formed almost exclusively by CYP1A2.[5] Therefore, the ratio of paraxanthine to caffeine in biological fluids like plasma or saliva is a reliable and widely used in vivo measure of CYP1A2 activity.[6][7][8] Uncontrolled caffeine intake before a phenotyping test will interfere with the baseline and the administered probe dose, leading to inaccurate results.
Q3: What is the quantitative impact of smoking on CYP1A2 activity?
A3: Smoking has a significant impact on CYP1A2 activity, leading to a notable increase in the metabolism of CYP1A2 substrates. The extent of this induction can vary among individuals due to factors like the number of cigarettes smoked per day and genetic predispositions.[6][8]
| Population | Fold Increase in CYP1A2 Activity (Smokers vs. Non-smokers) | Key Findings |
| General Population | 1.55-fold higher activity in smokers.[6][8] | The number of cigarettes smoked per day correlates with the level of CYP1A2 induction.[6][8] |
| Heavy Smokers | Caffeine clearance can be significantly higher in smokers compared to non-smokers (e.g., 114 ± 40 ml/min vs. 64 ± 20 ml/min).[9] | The half-life of caffeine is shorter in smokers (e.g., 3.5 hours vs. 6.0 hours in non-smokers).[10] |
Q4: How long after smoking cessation does it take for CYP1A2 activity to return to baseline?
A4: Following smoking cessation, the induction of CYP1A2 activity is reversible. The enzyme activity begins to decrease within a few days and generally returns to a non-smoker's baseline level.
| Time After Smoking Cessation | Change in CYP1A2 Activity |
| 24 hours | A noticeable decrease in enzyme activity begins. |
| 4 days | Caffeine clearance can decrease by approximately 36%.[11] |
| 1 week | A new, lower steady-state of CYP1A2 activity is typically reached.[1][11] |
| 2-4 weeks | The de-induction effect is generally complete, with the synthesis of new CYP1A2 returning to baseline levels.[11] |
The apparent half-life of the decrease in CYP1A2 activity after quitting smoking is approximately 38.6 hours.[11][12]
Q5: Do genetic factors influence the effect of smoking on CYP1A2 activity?
A5: Yes, genetic polymorphisms in the CYP1A2 gene can influence the enzyme's inducibility by smoking.[13] For example, individuals with the CYP1A2*1F allele may exhibit a higher degree of induction in response to smoking compared to those with other genotypes.[14] However, smoking status itself often has a stronger overall impact on CYP1A2 activity than these genetic variations alone.[13]
Troubleshooting Guides
Issue 1: High variability or unexpected results in CYP1A2 phenotyping assays.
Possible Causes & Solutions:
-
Inadequate Caffeine Abstinence: Residual caffeine from dietary sources can significantly alter the baseline and the calculated paraxanthine/caffeine ratio.
-
Troubleshooting Step: Ensure participants abstain from all sources of caffeine (coffee, tea, soda, chocolate, certain medications) for at least 24 hours prior to the test.[15] For some protocols, a longer abstinence period may be recommended.
-
-
Undisclosed Smoking Habits: Participants may not accurately report their smoking status or recent smoking habits.
-
Troubleshooting Step: In addition to questionnaires, consider biochemical verification of smoking status (e.g., measuring cotinine levels in plasma or saliva).
-
-
Concomitant Medications or Dietary Supplements: Many drugs and some herbal supplements can either induce or inhibit CYP1A2 activity.
-
Troubleshooting Step: Obtain a detailed history of all medications and supplements the participant is taking. Common inhibitors include fluvoxamine and ciprofloxacin, while inducers include omeprazole and carbamazepine.[16]
-
-
Dietary Factors: Consumption of certain foods, such as cruciferous vegetables (e.g., broccoli, Brussels sprouts), can induce CYP1A2, while others may have inhibitory effects.[16]
-
Troubleshooting Step: Provide participants with a list of foods to avoid or limit in the days leading up to the test. Standardizing the diet for a short period before the study can also reduce variability.
-
-
Improper Sample Collection and Handling: Contamination of saliva samples with blood or improper storage can affect the accuracy of the results.
Issue 2: Difficulty in interpreting CYP1A2 activity results in a smoking population.
Possible Causes & Solutions:
-
Variability in Smoking Intensity: The level of CYP1A2 induction is related to the amount smoked. A light smoker will likely have a different level of induction than a heavy smoker.
-
Troubleshooting Step: Quantify smoking intensity (e.g., number of cigarettes per day, pack-years) and analyze the data by stratifying the smoking group.
-
-
Time Since Last Cigarette: Recent smoking can have a more acute effect on the enzyme.
-
Troubleshooting Step: Record the time of the last cigarette smoked before the test to help interpret individual variations.
-
-
Bimodal Distribution of Activity: In smoking populations, CYP1A2 activity may show a bimodal or trimodal distribution, unlike the log-normal distribution often seen in non-smokers.[20]
-
Troubleshooting Step: Be aware of this potential distribution when analyzing data from smokers. This may be due to a combination of smoking habits and genetic factors.
-
Experimental Protocols
CYP1A2 Phenotyping using the Salivary Paraxanthine/Caffeine Ratio
This protocol provides a non-invasive method to assess in vivo CYP1A2 activity.
1. Participant Preparation:
-
Instruct participants to abstain from all caffeine-containing products for at least 24 hours.
-
Participants should refrain from smoking on the morning of the test until after the final sample is collected.
-
Provide a list of dietary restrictions, including avoidance of cruciferous vegetables, for 48-72 hours prior to the test.
-
Obtain a detailed history of medication and supplement use.
2. Caffeine Administration:
-
Administer a standardized dose of caffeine (e.g., 100-200 mg) to the participant. This can be in the form of a capsule or a standardized coffee beverage.[21]
3. Saliva Sample Collection:
-
Collect a baseline saliva sample (2-3 mL) before caffeine administration.
-
Collect subsequent saliva samples at specific time points after caffeine administration. A single sample taken 5-7 hours post-dose has been shown to correlate well with caffeine clearance.[7]
-
For a more detailed pharmacokinetic profile, collect samples at multiple time points (e.g., 1, 2, 4, 6, and 8 hours).[22]
-
Use the passive drool technique for saliva collection into labeled polypropylene tubes.[17]
4. Sample Processing and Storage:
-
Immediately after collection, centrifuge the saliva samples to pellet any debris.
-
Transfer the clear supernatant to a new labeled tube.
-
Store the samples at -20°C or lower until analysis.
5. HPLC Analysis of Caffeine and Paraxanthine:
-
Develop and validate a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection to quantify caffeine and paraxanthine concentrations.[15][23]
-
A C18 column is commonly used with a mobile phase consisting of an acetonitrile-water-acetic acid mixture.[15]
-
Detection is typically performed at a UV wavelength of around 276-280 nm.[15]
6. Calculation of CYP1A2 Activity:
-
Calculate the molar ratio of paraxanthine to caffeine for each time point.
-
The paraxanthine/caffeine ratio at a specific time point (e.g., 6 hours) serves as the index of CYP1A2 activity.
Visualizations
Caption: Mechanism of CYP1A2 induction by smoking.
Caption: Experimental workflow for CYP1A2 phenotyping.
Caption: Troubleshooting flowchart for CYP1A2 assays.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mygenome.asia [mygenome.asia]
- 4. The effect of smoking and cytochrome P450 CYP1A2 genetic polymorphism on clozapine clearance and dose requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of smoking, smoking cessation, and genetic polymorphisms on CYP1A2 activity and inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Influence of smoking on caffeine elimination in healthy volunteers and in patients with alcoholic liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of smoking on caffeine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time response of cytochrome P450 1A2 activity on cessation of heavy smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of genetic polymorphisms, smoking, gender and age on CYP1A2 activity in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP1A2 genotype-dependent effects of smoking on mirtazapine serum concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caffeine and CYP1A2 Gene: What Your SNPs Reveal [toolboxgenomics.com]
- 17. staff.universiteitleiden.nl [staff.universiteitleiden.nl]
- 18. salimetrics.com [salimetrics.com]
- 19. Saliva Sample Collection and Handling Instructions - CD Genomics [cd-genomics.com]
- 20. CYP1A2 in a smoking and a non-smoking population; correlation of urinary and salivary phenotypic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Caffeine Cytochrome P450 1A2 Metabolic Phenotype Does Not Predict the Metabolism of Heterocyclic Aromatic Amines in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 23. Validation of a high-performance liquid chromatography assay for quantification of caffeine and paraxanthine in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Delayed 13CO2 Recovery in Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with delayed 13CO2 recovery in breath tests due to bicarbonate pool kinetics.
Troubleshooting Guide
This guide addresses common issues that can lead to inaccurate or delayed 13CO2 recovery, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Delayed Peak 13CO2 Excretion | Large or slow-turnover bicarbonate pool. | - Administer a priming bolus of NaH13CO3 before starting the continuous infusion to rapidly label the bicarbonate pools.[1][2] - Extend the duration of the breath collection period to ensure the full peak and tail of the recovery curve are captured.[1] |
| Low Overall 13CO2 Recovery | - Incomplete tracer absorption (if orally administered). - Retention of 13C in anabolic pathways or exchange with other metabolic pools.[3] - Altered physiological state (e.g., acidosis).[4] | - Use intravenous administration of NaH13CO3 for recovery correction studies to bypass absorption variability.[5] - Perform a dedicated bicarbonate retention study under the same experimental conditions (e.g., fed/fasted state, rest/exercise) to determine a specific recovery factor.[6][7] - Ensure subjects are in a controlled metabolic state (e.g., fasted overnight) to minimize variability.[8][9] |
| High Variability in 13CO2 Recovery Between Subjects | - Differences in body composition, metabolic rate, or physiological state (e.g., fed vs. fasted, rest vs. exercise).[5][10][11] | - Standardize pre-experiment conditions for all subjects (e.g., diet, activity level).[5] - Consider determining subject-specific recovery factors if high accuracy is required.[10] - Ensure consistent breath sample collection techniques across all subjects. |
| Inconsistent Results Within the Same Subject | - Changes in diet or physical activity levels between tests. - Technical errors in tracer administration or breath sample analysis.[7] | - Strictly control the subject's diet and activity for a set period before each study. - Verify the accuracy of infusion pumps and the calibration of the mass spectrometer. - Review sample collection and storage procedures for potential inconsistencies.[7] |
Frequently Asked Questions (FAQs)
1. What is the bicarbonate pool and why does it delay 13CO2 recovery?
The bicarbonate pool refers to the total amount of bicarbonate (HCO3-) and dissolved CO2 in the body fluids, primarily in the blood, extracellular fluid, and intracellular fluid.[12] When a 13C-labeled substrate is metabolized, it produces 13CO2. Before this 13CO2 can be exhaled, it enters the bicarbonate pool, where it mixes with the much larger pool of unlabeled bicarbonate.[13] This mixing process causes a significant delay in the appearance of the 13C label in expired air, as the labeled CO2 must equilibrate within this large pool before being released into the lungs for exhalation.[4][12]
2. How is the bicarbonate pool kinetically structured?
The kinetics of the bicarbonate pool are commonly described by a three-compartment model.[1][10] This model consists of:
-
A central compartment representing the blood and highly perfused organs.
-
A rapidly exchanging peripheral compartment.
-
A slowly exchanging peripheral compartment.
13CO2 produced from metabolism first enters the central compartment and then exchanges with the peripheral compartments, further contributing to the delay in its excretion.
3. What is a typical recovery fraction for 13CO2, and what factors influence it?
The recovery of 13CO2 is rarely 100% over the typical duration of a metabolic study.[7] The recovery fraction can vary widely but is often in the range of 70-90% during continuous infusion studies.[5][7] Several factors can influence this recovery:
-
Administration Method: Continuous infusion studies generally yield higher and more stable recovery rates compared to bolus administration.[7]
-
Metabolic State: Recovery is typically higher in the fed state compared to the fasted state.[5][7]
-
Physical Activity: Exercise increases CO2 production and blood flow, which can lead to a higher and faster recovery of 13CO2 compared to rest.[4][8]
-
Acid-Base Balance: Metabolic acidosis can decrease the recovery of 13CO2.[4]
4. How can I correct for delayed and incomplete 13CO2 recovery?
To obtain accurate substrate oxidation rates, it is crucial to correct for the retention of the 13C label in the bicarbonate pool. The most common method is to perform a separate experiment to determine a "recovery factor" or "retention factor".[6] This involves administering a known amount of 13C-labeled bicarbonate (NaH13CO3) intravenously and measuring the amount of 13CO2 recovered in the breath over a specific period.[2] The calculated recovery fraction can then be used to correct the 13CO2 excretion data from the substrate oxidation study.
5. Should I use a bolus or continuous infusion of NaH13CO3 for my recovery study?
Continuous infusion is generally recommended for determining the recovery factor as it leads to a higher and more stable plateau of 13CO2 enrichment in the breath, which simplifies the calculation of recovery.[7] A priming bolus dose is often administered at the beginning of the continuous infusion to shorten the time required to reach this isotopic steady state.[2]
Quantitative Data Summary
The following table summarizes typical 13CO2 recovery fractions under various conditions, as reported in the literature. These values can serve as a reference, but it is recommended to determine the recovery factor under your specific experimental conditions.
| Condition | Tracer Administration | Mean Recovery (%) | Reference(s) |
| Rest (Fasted) | IV Infusion of NaH13CO3 | 77.5 ± 2.8 | [8] |
| Rest (Fasted) | IV Infusion of NaH13CO3 | 70 - 74 | [5] |
| Rest (Fed) | IV Infusion of NaH13CO3 | 79 - 82 | [5] |
| Rest (Fasted) | Bolus of NaH13CO3 | 51 | [10] |
| Exercise (45% VO2 peak) | IV Infusion of NaH13CO3 | ~93 | [8] |
| Exercise (65% VO2 peak) | IV Infusion of NaH13CO3 | ~93 | [8] |
| Mechanically Ventilated Patients | IV Infusion of NaH13CO3 | 89.9 ± 2.6 | [14] |
Experimental Protocols
Protocol for Determining 13CO2 Recovery Factor using Primed-Continuous Infusion of NaH13CO3
This protocol describes the determination of the 13CO2 recovery factor in human subjects at rest and in a fasted state.
1. Subject Preparation:
-
Subjects should fast overnight for at least 10-12 hours.
-
Subjects should refrain from strenuous exercise for 24 hours prior to the study.
-
A baseline breath sample should be collected before the tracer infusion begins.
2. Tracer Preparation:
-
Prepare a sterile solution of Sodium Bicarbonate (NaH13CO3) in 0.9% saline. The concentration should be accurately determined.
-
A typical priming bolus dose is around 10 µmol/kg, and a continuous infusion rate is around 0.05 µmol/kg/min, but these may need to be optimized for specific experimental conditions.[10][14]
3. Tracer Administration:
-
Insert an intravenous catheter into a forearm vein for tracer infusion.
-
Administer the priming bolus of NaH13CO3 over 1-2 minutes.
-
Immediately following the bolus, begin the continuous infusion of NaH13CO3 using a calibrated syringe pump. The infusion should be maintained for the duration of the study (e.g., 3-4 hours).
4. Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.
-
Samples can be collected in evacuated tubes or specialized collection bags.
-
Ensure a consistent collection method is used for all samples.
5. Sample Analysis:
-
Analyze the 13CO2/12CO2 ratio in the breath samples using an isotope ratio mass spectrometer (IRMS).
-
Measure the total CO2 production (VCO2) using indirect calorimetry.
6. Calculation of Recovery Factor:
-
The recovery factor (k) is calculated as the ratio of the rate of 13CO2 excretion in the breath to the rate of 13C infusion, once a steady state in breath 13CO2 enrichment is achieved.
Visualizations
Caption: The bicarbonate pool acts as a buffer, delaying the appearance of metabolized 13CO2.
Caption: Workflow for determining the 13CO2 recovery factor.
Caption: Troubleshooting decision tree for delayed 13CO2 recovery.
References
- 1. Bicarbonate kinetics in humans: identification and validation of a three-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of whole-body bicarbonate kinetics by use of a digital infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Kinetics of 13CO2 elimination after ingestion of 13C bicarbonate: the effects of exercise and acid base balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recovery of 13CO2 and 14CO2 in human bicarbonate studies: a critical review with original data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recovery of (13)CO2 during rest and exercise after [1-(13)C]acetate, [2-(13)C]acetate, and NaH(13)CO3 infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Six-Day Fasting Causes Temporary Increases in Both Antioxidant Capacity and Oxidative Stress in Healthy Young Men: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [13C]bicarbonate kinetics in humans: intra- vs. interindividual variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Influence of the bicarbonate pool and on the occurrence of 13CO2 in exhaled air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recovery of [13C]bicarbonate as respiratory 13CO2 in mechanically ventilated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13C-Substrate and Methane Breath Testing
Welcome to the Technical Support Center for breath testing. This resource is designed for researchers, scientists, and drug development professionals to address the complexities and challenges encountered when establishing normal reference ranges for breath tests, including the 13C-Methane Breath Test (13C-MBT) and other substrate-based breath analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in establishing normal reference ranges for breath tests?
A1: The primary challenge lies in the significant inter-individual variability and lack of standardized methodologies.[1][2] Numerous factors can influence the results, including diet, gut microbiota composition, gastrointestinal motility, and patient preparation.[3][4][5] Methodological inconsistencies in substrate dosage, breath sampling times, and analytical techniques further complicate the establishment of universal reference ranges.[1][3]
Q2: How does diet impact the baseline and results of a 13C-breath test?
A2: The natural abundance of 13C in dietary components can significantly alter the baseline 13CO2 levels in breath.[6][7] Ingestion of foods rich in 13C, such as those derived from C4 plants (e.g., corn, sugar cane), can elevate the baseline and potentially mask the signal from the administered 13C-labeled substrate, leading to erroneous results.[8] Therefore, a standardized low-13C diet prior to testing is crucial for minimizing baseline variability.[8]
Q3: What is the role of the gut microbiota in methane breath testing?
A3: Methane (CH4) in human breath is exclusively produced by methanogenic archaea, primarily Methanobrevibacter smithii, in the gut.[9] These microorganisms utilize hydrogen (H2) produced by other gut bacteria during the fermentation of carbohydrates.[10] The presence and activity of these methanogens are highly variable among individuals and directly influence the amount of methane detected.[11] This variability is a major hurdle in defining a "normal" methane production range.
Q4: Can oral hygiene affect the results of a hydrogen and methane breath test?
A4: Yes, the oral microbiota can produce hydrogen and methane, which can lead to elevated baseline gas levels and potentially false-positive results.[3][12] Poor oral hygiene can contribute to this issue. Some protocols recommend using a chlorhexidine mouthwash before the test to reduce the impact of oral bacteria, although this is not a universally standardized practice.[13]
Q5: What are the key differences between a 13C-breath test and a hydrogen/methane breath test?
A5: 13C-breath tests measure the metabolic activity of the host or specific gut bacteria on a 13C-labeled substrate, which is then converted to 13CO2 and exhaled.[14][15] These tests are used to assess organ function (e.g., liver function with the 13C-Methacetin Breath Test) or specific enzyme activities.[16] In contrast, hydrogen/methane breath tests measure the gases (H2 and CH4) produced by the gut microbiota from the fermentation of a non-absorbable or poorly absorbed carbohydrate substrate.[5][10] These tests are primarily used to diagnose conditions like small intestinal bacterial overgrowth (SIBO) and carbohydrate malabsorption.[3][17]
Troubleshooting Guides
Issue 1: High Baseline Variability in 13C-Breath Test Results
| Potential Cause | Troubleshooting Step |
| Dietary Influence | Implement a standardized, low-13C diet for 24-48 hours before the test. Provide patients with a list of allowed and prohibited foods.[4][8] |
| Physical Activity | Advise patients to avoid strenuous physical activity on the day of the test as it can alter CO2 production and excretion.[3] |
| Underlying Medical Conditions | Screen for and document conditions that can affect endogenous CO2 production, such as thyroid disorders, fever, and respiratory diseases.[3] |
| Inconsistent Fasting | Ensure strict adherence to the required fasting period (typically 8-12 hours) before the test.[4] |
Issue 2: Inconsistent or Unexpected Methane Readings
| Potential Cause | Troubleshooting Step |
| Non-Methane Producer | A significant portion of the population does not produce methane. Consider measuring both hydrogen and methane to avoid misinterpretation in these individuals.[18][19] |
| Constipation | Constipation is associated with higher methane production.[9][10] Document bowel habits as this can influence baseline methane levels and the overall test result. |
| Dietary Factors | While a preparatory diet is standard, long-term dietary habits can shape the methanogen population in the gut.[9] Note any significant long-term dietary patterns. |
| Antibiotic Use | Recent antibiotic use can significantly alter the gut microbiota, including methanogens. Ensure a washout period of at least 4 weeks before testing.[4][13] |
Issue 3: False Positive or False Negative Results in Hydrogen/Methane Breath Tests
| Potential Cause | Troubleshooting Step |
| Rapid or Slow Orocecal Transit Time | A rapid transit time can lead to early fermentation in the colon, mimicking SIBO (false positive).[5] Conversely, a slow transit time may delay the rise in gas levels beyond the testing period (false negative).[5] Consider using a substrate like lactulose to assess transit time, although its use for SIBO diagnosis is debated.[3][10] |
| Incorrect Breath Sample Collection | Improper breath sample collection can lead to dilution with ambient air. Ensure patients are correctly instructed on how to provide an end-expiratory breath sample.[13] Measuring CO2 in the sample can help to validate the quality of the breath collection.[13] |
| Small Intestinal Bacterial Overgrowth (SIBO) | The presence of SIBO can lead to an early rise in hydrogen or methane, which can be a true positive for SIBO but a false positive if the test is intended to assess carbohydrate malabsorption in the colon.[5] |
| Oral Microbiota Contamination | As mentioned in the FAQs, oral bacteria can produce hydrogen and methane. Having the patient rinse their mouth with water or an antiseptic mouthwash before the test may help.[12][13] |
Experimental Protocols
Protocol 1: Standardized 13C-Methacetin Breath Test (MBT) for Liver Function
This protocol is a generalized example based on common practices cited in the literature.[1][20]
-
Patient Preparation:
-
Patients should fast for at least 8 hours prior to the test.
-
A standardized low-13C diet should be followed for 24 hours before the test.
-
Patients should refrain from smoking and strenuous exercise on the day of the test.
-
-
Baseline Sample Collection:
-
Collect two baseline breath samples into appropriate collection bags or tubes.
-
-
Substrate Administration:
-
Administer a standardized oral dose of 75 mg of 13C-Methacetin dissolved in water.
-
-
Post-Dose Sample Collection:
-
Sample Analysis:
-
Analyze the 13CO2/12CO2 ratio in the collected breath samples using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
-
-
Data Interpretation:
-
Calculate the delta over baseline (DOB) values and the cumulative percent dose recovered (cPDR) at specific time points (e.g., cPDR at 30 and 60 minutes).[1][20] Reference ranges for healthy individuals versus those with liver disease need to be established based on large population studies and clinical validation.[1]
-
Protocol 2: Standardized Hydrogen/Methane Breath Test for SIBO with Lactulose
This protocol is a generalized example based on consensus guidelines.[2][5]
-
Patient Preparation:
-
Baseline Sample Collection:
-
Collect one or two baseline breath samples.
-
-
Substrate Administration:
-
Administer a standardized oral dose of 10 grams of lactulose in water.
-
-
Post-Dose Sample Collection:
-
Collect breath samples every 15-20 minutes for a duration of 3 to 4 hours.
-
-
Sample Analysis:
-
Measure the concentration of hydrogen and methane (in parts per million, ppm) in the collected breath samples using a gas chromatograph.
-
-
Data Interpretation:
Visualizations
Caption: Workflow for a standardized 13C-substrate breath test.
Caption: Gut microbial pathway of hydrogen and methane production.
Caption: Troubleshooting logic for inconsistent breath test results.
References
- 1. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing [mdpi.com]
- 2. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. commdx.com [commdx.com]
- 5. European guideline on indications, performance, and clinical impact of hydrogen and methane breath tests in adult and pediatric patients: European Association for Gastroenterology, Endoscopy and Nutrition, European Society of Neurogastroenterology and Motility, and European Society for Paediatric Gastroenterology Hepatology and Nutrition consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. 13C abundances of nutrients and the effect of variations in 13C isotopic abundances of test meals formulated for 13CO2 breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sibotesting.com [sibotesting.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Hydrogen–methane breath testing results influenced by oral hygiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breath tests with (13)C substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. therealgutdoctor.com [therealgutdoctor.com]
- 18. Additional Value of CH4 Measurement in a Combined 13C/H2 Lactose Malabsorption Breath Test: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Additional Value of CH4 Measurement in a Combined 13C/H2 Lactose Malabsorption Breath Test: A Retrospective Analysis [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. 13C-methacetin breath test shortened: 2-point-measurements after 15 minutes reliably indicate the presence of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: CYP1A2 Genetic Polymorphisms and Methacetin Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 1A2 (CYP1A2) genetic polymorphisms on methacetin metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 13C-Methacetin Breath Test (MBT)?
A1: The 13C-Methacetin Breath Test is a non-invasive, dynamic test used to assess the microsomal function of the liver.[1] It specifically measures the in vivo activity of the CYP1A2 enzyme, which is responsible for the O-demethylation of methacetin.[2] This test is valuable for quantifying the functional liver mass and has been applied in diagnosing the severity of liver diseases such as cirrhosis and in predicting patient outcomes.[2][3]
Q2: Which genetic polymorphisms of CYP1A2 are most commonly studied in relation to methacetin metabolism?
A2: The most frequently studied CYP1A2 polymorphism is -163C>A (rs762551), which is characteristic of the CYP1A2*1F allele.[4][5] Other variants that have been investigated include -3860G>A (part of 1C), -2467delT, and -739T>G.[4] The CYP1A21F allele, in particular, has been associated with increased inducibility of the enzyme, especially in smokers.[5][6][7]
Q3: How do CYP1A2 polymorphisms affect methacetin metabolism?
A3: Genetic polymorphisms in CYP1A2 can lead to significant interindividual variability in enzyme activity.[8] For instance, the -163C>A polymorphism (CYP1A2*1F) has been linked to higher CYP1A2 activity, particularly in the presence of inducers like cigarette smoke.[5][7] This can result in faster metabolism of CYP1A2 substrates like methacetin. Conversely, other variants, such as those comprising the *1C allele, may be associated with reduced enzyme activity.[6]
Q4: Can factors other than genetics influence methacetin metabolism and the results of the 13C-MBT?
A4: Yes, several non-genetic factors can significantly impact CYP1A2 activity and, consequently, methacetin metabolism. These include:
-
Smoking: Polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A2, leading to increased enzyme activity.[4][9]
-
Diet: Certain dietary components, such as cruciferous vegetables and char-grilled meats, can induce CYP1A2.[9]
-
Co-medications: Various drugs can either induce (e.g., omeprazole) or inhibit (e.g., fluvoxamine, cimetidine) CYP1A2 activity.[5]
-
Disease State: Liver diseases like cirrhosis can impair overall liver function, including CYP1A2 activity.[2]
Q5: Is there a direct correlation between CYP1A2 genotype and phenotype?
A5: The correlation between CYP1A2 genotype and phenotype (i.e., actual enzyme activity) is not always straightforward. While certain genotypes are associated with altered enzyme activity, non-genetic factors like smoking and medication use can have a more pronounced effect.[4] Some studies suggest that CYP1A2 mRNA expression levels may be a more accurate predictor of its metabolic activity than genotype alone.[4]
Troubleshooting Guides
Issue 1: High inter-subject variability in 13C-Methacetin Breath Test (MBT) results despite consistent genotypes.
-
Possible Cause: Non-genetic factors such as smoking habits, dietary intake, or use of concomitant medications that induce or inhibit CYP1A2 may be contributing to the variability.
-
Troubleshooting Steps:
-
Carefully screen subjects for smoking status (including passive smoking) and quantify tobacco use.
-
Obtain a detailed dietary history for the period leading up to the test, noting the consumption of known CYP1A2 inducers (e.g., cruciferous vegetables, grilled meats).
-
Record all concomitant medications and check for known interactions with CYP1A2.
-
Standardize the pre-test conditions as much as possible, including an overnight fast.[10]
-
Issue 2: Unexpectedly low 13CO2 exhalation in subjects with a "fast" metabolizer genotype (e.g., CYP1A21F/1F).
-
Possible Cause: The subject may be taking a medication that inhibits CYP1A2, or there may be an underlying, undiagnosed liver condition affecting overall metabolic function. The effect of the *1F allele is most pronounced in the presence of inducers; in non-smokers, its effect may be less significant.[5][7]
-
Troubleshooting Steps:
-
Re-verify the subject's medication list for any potential CYP1A2 inhibitors.
-
Review the subject's clinical history for any signs of liver disease.
-
Consider that in the absence of inducers, the phenotypic expression of the 1F/1F genotype may not be significantly different from that of the wild-type.
-
Issue 3: Difficulty in reproducing MBT results for the same subject.
-
Possible Cause: The reproducibility of the MBT can be affected by changes in the subject's lifestyle (e.g., starting or stopping smoking, dietary changes) between tests. Additionally, there is some evidence that repeated administration of methacetin may slightly induce CYP1A2 activity.[11][12]
-
Troubleshooting Steps:
-
Ensure that the subject maintains a consistent lifestyle (diet, smoking, medication) in the period between tests.
-
Be aware of the potential for a modest increase in CYP1A2 activity with repeat testing and consider this in the data analysis.[11][12] The 1-hour cumulative 13C recovery has been shown to be a highly reproducible parameter.[12]
-
Quantitative Data Summary
Table 1: Effect of CYP1A2 Polymorphisms on Methacetin Metabolism Parameters
| CYP1A2 Genotype | Phenotype Category | Effect on Methacetin Metabolism | Notes |
| 1A/1A | Normal Metabolizer | Baseline methacetin metabolism. | Reference genotype. |
| 1A/1F (-163C>A) | Normal/Rapid Metabolizer | Increased inducibility of CYP1A2. Higher metabolism in the presence of inducers (e.g., smoking).[5][6] | The effect is most pronounced in smokers. |
| 1F/1F (-163C>A) | Rapid Metabolizer | Highest inducibility of CYP1A2. Significantly higher metabolism in the presence of inducers.[5][6] | The effect is most pronounced in smokers. |
| 1A/1C (-3860G>A) | Intermediate/Poor Metabolizer | May be associated with decreased CYP1A2 activity.[6] | Data is less consistent compared to 1F. |
| 1C/*1C (-3860G>A) | Poor Metabolizer | Potentially reduced CYP1A2 activity. | Data is less consistent compared to *1F. |
Table 2: Representative 13C-Methacetin Breath Test (MBT) Values
| Parameter | Healthy Individuals | Patients with Liver Cirrhosis | Reference |
| cPDR30 (%) | 10 - 15 | ≈ 1 | [2] |
| PDRmax (% dose/h) | 30 - 40 | Significantly reduced | [2] |
| AUC (0-45 min) (% dose) | ~17.5 ± 2.8 | Significantly reduced | [11] |
| AUC (0-60 min) (% dose) | ~20.80 ± 0.99 | Significantly reduced | [11] |
cPDR30: cumulative percent dose recovery at 30 minutes; PDRmax: maximum percent dose recovery per hour; AUC: area under the curve.
Experimental Protocols
Protocol 1: CYP1A2 Phenotyping using the 13C-Methacetin Breath Test (MBT)
-
Subject Preparation:
-
Baseline Breath Sample Collection:
-
Collect a baseline breath sample into an appropriate collection bag or tube before administering the 13C-methacetin.[10]
-
-
Substrate Administration:
-
Dissolve 75 mg of 13C-methacetin in 100 mL of water.[10]
-
The subject should drink the entire solution.
-
-
Post-Dose Breath Sample Collection:
-
Collect breath samples at regular intervals. A common schedule is every 10 minutes for the first hour, and then at less frequent intervals (e.g., 75, 90, 105, 120 minutes).[11]
-
To standardize collection, have the subject take a deep breath, hold it for 10 seconds, and then exhale steadily into the collection bag.[11]
-
-
Sample Analysis:
-
Analyze the 13CO2/12CO2 ratio in the collected breath samples using an infrared spectrometer or isotope ratio mass spectrometer.[2]
-
-
Data Analysis:
-
Calculate the delta over baseline (DOB) for each time point.
-
Determine key parameters such as the cumulative percentage of the 13C dose recovered (cPDR) at various time points (e.g., 30, 60, 120 minutes) and the time to peak 13CO2 exhalation (TTP).[1]
-
Protocol 2: CYP1A2 Genotyping by PCR-RFLP
-
DNA Isolation:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available kit.
-
-
PCR Amplification:
-
Amplify the specific region of the CYP1A2 gene containing the polymorphism of interest using PCR.
-
A typical PCR program consists of an initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C for 30s), annealing (e.g., 60°C for 30s), and extension (72°C for 30s), with a final extension step (72°C for 5 min).[14]
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that specifically recognizes the polymorphic site. For example, ApaI can be used to detect the -163C>A polymorphism (rs762551), as it cuts the C allele but not the A allele.[15]
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose gel (e.g., 3%).[14]
-
Visualize the DNA fragments under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
-
-
Genotype Determination:
-
Determine the genotype based on the pattern of DNA fragments on the gel. For the -163C>A polymorphism using ApaI:
-
CC genotype (homozygous wild-type): Two smaller, digested fragments.
-
AA genotype (homozygous variant): One larger, undigested fragment.
-
CA genotype (heterozygous): Three fragments (one undigested and two digested).
-
-
Visualizations
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Common CYP1A2 Genotypes and Other Key Factors on Intraindividual Variation in the Caffeine Metabolic Ratio: An Exploratory Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of genetic polymorphisms on CYP1A2 activity in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of 21 Rare Allelic CYP1A2 Variants Identified in a Population of 4773 Japanese Individuals by Assessing Phenacetin O-Deethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the CYP1A2 *1F mutation on CYP1A2 inducibility in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kibion.se [kibion.se]
- 11. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotyping of four genetic polymorphisms in the CYP1A2 gene in the Egyptian population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Technical Support Center: Minimizing Cross-Contamination in Sequential Breath Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cross-contamination in sequential breath tests. Adherence to these protocols is crucial for ensuring data integrity and accuracy in clinical and research settings.
Troubleshooting Guides
This section addresses specific issues that may arise during sequential breath testing, providing step-by-step solutions to identify and resolve sources of contamination.
Issue 1: High Blank Values or Carryover Detected in Sequential Blanks
Question: I am observing high readings in my blank breath samples taken after a subject test. What are the potential causes and how can I troubleshoot this?
Answer:
High blank values or carryover are common indicators of contamination. Follow this troubleshooting workflow to identify the source:
Technical Support Center: 13C-Methacetin Breath Test Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in 13C-Methacetin breath test (MBT) studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 13C-Methacetin breath test?
The 13C-Methacetin breath test is a non-invasive method to assess the microsomal function of the liver.[1] After oral or intravenous administration, 13C-labeled methacetin is transported to the liver where it is metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3] This metabolic process, specifically O-demethylation, cleaves the labeled methyl group, resulting in the formation of acetaminophen and 13CO2.[2][3] The 13CO2 is then transported to the lungs and exhaled. By measuring the ratio of 13CO2 to 12CO2 in the breath over time, the test provides a quantitative measure of the liver's metabolic capacity.[4]
Q2: What are the key parameters measured in a 13C-Methacetin breath test?
The primary parameters calculated from the collected breath samples are:
-
Percent Dose Recovery (PDR): The percentage of the administered 13C-methacetin dose recovered as 13CO2 in the breath at a specific time point.
-
Cumulative Percent Dose Recovery (cPDR): The cumulative percentage of the 13C dose recovered over a specific period, often at 30, 60, or 120 minutes.[1][5]
-
Delta Over Baseline (DOB): The change in the 13CO2/12CO2 ratio from the baseline (pre-dose) measurement.[6]
-
Time to Peak (TTP): The time taken to reach the maximum rate of 13CO2 exhalation.[1]
Q3: What is a typical range for 13C-Methacetin breath test results in healthy individuals?
In healthy adults, methacetin is rapidly metabolized, leading to a swift and high exhalation of 13CO2. While values can vary based on the specific protocol, typical results include:
-
Median peak 13CO2 elimination rates (PDRmax) between 30% and 40% of the administered dose per hour.[2]
-
Cumulative recovery at 30 minutes (cPDR30) is approximately 10% to 15%.[2]
-
Median DOB at 15 minutes has been reported to be between 16.3 and 21.0.[5]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in 13C-Methacetin studies in a question-and-answer format.
Scenario 1: Higher-than-expected 13CO2 exhalation (Accelerated Metabolism)
Q: My study subjects are showing a significantly faster and higher 13CO2 exhalation than the healthy control group. What could be the cause?
A: Several factors can lead to an apparent increase in 13C-Methacetin metabolism. Consider the following possibilities:
-
Underlying Medical Conditions: Certain conditions, such as anorexia nervosa, have been associated with a significantly higher rate of 13C-Methacetin metabolism.[1] In early-stage liver disease, low-grade inflammation and oxidative stress might transiently stimulate CYP1A2 activity, leading to hypermetabolism.[2]
-
Induction of CYP1A2 Enzyme: Concurrent administration of drugs or exposure to substances that induce the activity of cytochrome P450 1A2 can accelerate methacetin metabolism. It is crucial to review the subject's concomitant medications and lifestyle factors (e.g., smoking).
-
Repeat Testing: Studies have shown that a repeat dose of 13C-Methacetin administered after a period of two to three weeks can result in an increased ability of the liver to metabolize the substrate, suggesting a persistent stimulation of CYP1A2.[7]
Scenario 2: Lower-than-expected 13CO2 exhalation (Impaired Metabolism)
Q: The 13CO2 recovery in my experimental group is significantly lower than anticipated. What are the potential reasons?
A: Reduced 13CO2 exhalation is often indicative of impaired liver function, but other factors should be investigated:
-
Liver Disease: This is the most common reason for decreased methacetin metabolism. The test is sensitive enough to detect liver damage in conditions like chronic hepatitis and liver cirrhosis.[8] Patients with advanced liver disease consistently show reduced 13CO2 exhalation.[2]
-
Inhibition of CYP1A2 Enzyme: Co-administration of drugs that are strong inhibitors of CYP1A2, such as ciprofloxacin or fluvoxamine, can significantly decrease the metabolism of 13C-Methacetin.[3]
-
Physiological Factors:
-
Anemia and Hypoxia: Reduced hemoglobin concentration and oxygen supplementation can influence test results. In patients with cirrhosis, supplemental oxygen has been shown to increase the amount of 13C recovered in exhaled air.[1][9]
-
Obesity: Studies have indicated that obesity can reduce the delta over baseline at 15 minutes (DOB15), suggesting an impairment of microsomal capacity.[10]
-
-
Gastrointestinal Factors: Delayed gastric emptying or malabsorption can affect the rate at which orally administered 13C-Methacetin reaches the liver, leading to a delayed and potentially lower peak of 13CO2 exhalation.
Scenario 3: High Variability in Results within the Same Group
Q: I am observing a wide range of 13CO2 exhalation values among subjects who are supposed to be in the same experimental group. What could be causing this variability?
A: Inconsistent results can stem from methodological inconsistencies and individual subject differences.
-
Protocol Adherence: Ensure strict adherence to the experimental protocol for all subjects. This includes:
-
Fasting Status: Subjects should be fasting for at least 8 hours before the test.[11]
-
Dietary Factors: Consumption of sparkling beverages before the test can influence the total amount of CO2 produced.[1]
-
Physical Activity: Physical activity can increase the total amount of produced CO2 and should be minimized before and during the test.[1]
-
-
Individual Metabolic Differences: The degree of nonrespiratory elimination of 13C can vary among individuals, with some studies showing up to 30% differences in DOB values due to extrahepatic processes.[1]
-
Genetic Polymorphisms: Variations in the gene encoding for the CYP1A2 enzyme can lead to differences in metabolic activity between individuals.
-
Breath Sample Collection and Analysis: Inconsistent breath sample collection techniques or errors in the analysis using mass spectrometry or infrared spectroscopy can introduce variability.
Quantitative Data Summary
Table 1: Typical 13C-Methacetin Breath Test Values in Healthy Adults
| Parameter | Value | Reference |
| Median Peak 13CO2 Elimination Rate (PDRmax) | 30% - 40% of administered dose per hour | [2] |
| Cumulative Recovery at 30 min (cPDR30) | 10% - 15% | [2] |
| Median Cumulative Dose Excretion at 120 min | 26.0% | [5] |
| Median Delta Over Baseline (DOB) at 15 min | 16.3 - 21.0 | [5] |
Table 2: Factors Influencing 13C-Methacetin Breath Test Results
| Factor | Effect on 13CO2 Exhalation | Reference |
| Increased Exhalation (Accelerated Metabolism) | ||
| Anorexia Nervosa | Significantly higher mean %CD120 | [1] |
| Repeat Dosing (after 2-3 weeks) | Increased Dmax and AUC0-60 | [7] |
| Decreased Exhalation (Impaired Metabolism) | ||
| Liver Cirrhosis | Significantly reduced 30-min recovery | [8] |
| CYP1A2 Inhibitors (e.g., ciprofloxacin) | Reduced metabolism | [3] |
| Anemia | Correlates with lower 13C exhalation | [9] |
| Obesity | Reduced DOB15 values | [10] |
| Variable Effects | ||
| Oxygen Supplementation | Increased 13C recovery in patients with cirrhosis | [1][9] |
Experimental Protocols
Standard Oral 13C-Methacetin Breath Test Protocol
-
Subject Preparation:
-
Baseline Breath Sample Collection:
-
Collect a baseline (time 0) end-expiratory breath sample into a collection bag or tube.[11]
-
-
Substrate Administration:
-
Post-Dose Breath Sample Collection:
-
Sample Analysis:
-
Analyze the collected breath samples for the 13CO2:12CO2 ratio using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).[1]
-
Visualizations
Caption: Workflow for the 13C-Methacetin Breath Test.
Caption: 13C-Methacetin metabolic pathway.
Caption: Troubleshooting unexpected 13C-MBT results.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing | MDPI [mdpi.com]
- 3. primescholars.com [primescholars.com]
- 4. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [13C]methacetin breath test for evaluation of liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Methacetin metabolism in patients with cirrhosis: relation to disease severity, haemoglobin content and oxygen supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kibion.se [kibion.se]
- 12. 13C-methacetin breath test shortened: 2-point-measurements after 15 minutes reliably indicate the presence of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Persistent CYP1A2 Stimulation on Repeat Methacetin Examinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering persistent Cytochrome P450 1A2 (CYP1A2) stimulation during repeat methacetin examinations.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in CYP1A2 activity in our subjects upon a second ¹³C-methacetin breath test (MBT) performed a few weeks after the initial test. Is this a known phenomenon?
A1: Yes, this is a documented phenomenon. Studies have shown that repeat administration of ¹³C-methacetin can lead to a slight but statistically significant increase in its metabolism, suggesting a persistent stimulation of CYP1A2.[1][2][3][4] In one study with healthy volunteers, a 7.5% increase in the cumulative ¹³C recovery (measured as AUC₀₋₆₀) was observed when the test was repeated after a median of 18 days.[1][2][3] This effect was not observed when the test was repeated after a short interval of a median of 2 days.[2]
Q2: What is the proposed mechanism for this persistent CYP1A2 stimulation by methacetin?
A2: The exact mechanism for the persistent stimulation of CYP1A2 by methacetin is not fully elucidated but is thought to involve the induction of the CYP1A2 enzyme.[1][2] Methacetin itself, or its metabolites, may act as a weak inducer of CYP1A2. The induction of CYP1A2 is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1A2 gene, leading to increased transcription and subsequent enzyme synthesis.
Q3: How long does this stimulatory effect last?
A3: The duration of the persistent stimulation has not been definitively established. The available research indicates the effect is present at two to three weeks post-administration.[1][2][3] The half-life of CYP1A2 mRNA is in the range of 14-25 hours, but the persistence of the inducing signal or downstream effects could lead to a longer-lasting increase in enzyme activity.
Q4: Does this phenomenon impact the reproducibility of the ¹³C-methacetin breath test?
A4: While this effect can modestly affect the exactitude of the ¹³C-MBT on repeat examinations, the test is still considered to have good reproducibility.[1][2][3] The 1-hour cumulative ¹³C recovery (AUC₀₋₆₀) has been identified as the most reproducible parameter, with a coefficient of variation of around 10%.[1][3][4] Researchers should be aware of this potential for a fixed bias when designing and interpreting longitudinal studies involving repeated MBTs.
Troubleshooting Guide
Issue: Higher than expected CYP1A2 activity in a follow-up ¹³C-methacetin breath test.
| Possible Cause | Troubleshooting Steps |
| Persistent CYP1A2 Stimulation by Methacetin | 1. Acknowledge the Phenomenon: Be aware that a slight increase in CYP1A2 activity is possible on repeat testing after a medium-term interval (e.g., 2-3 weeks).[1][2][3]2. Standardize Intervals: If possible, maintain consistent time intervals between repeat tests for all subjects in a study cohort to ensure any systematic bias is uniform.3. Consider a Washout Period: If feasible within the study design, consider a longer washout period between tests, although the optimal duration is not yet established.4. Statistical Adjustment: Account for a potential systematic increase in CYP1A2 activity in the statistical analysis of longitudinal data. |
| Exposure to Other CYP1A2 Inducers | 1. Review Subject Diaries/Questionnaires: Carefully check for exposure to known CYP1A2 inducers between the test administrations.[7][8]2. Dietary Factors: Inquire about consumption of cruciferous vegetables (broccoli, cauliflower, cabbage), grilled or charred meats, and caffeine.[7][8]3. Medications: Check for concurrent or recent use of medications known to induce CYP1A2, such as omeprazole, carbamazepine, phenobarbital, and rifampin.[7][8][9]4. Lifestyle Factors: Document smoking status, as tobacco smoke is a potent inducer of CYP1A2.[8] |
| Exposure to CYP1A2 Inhibitors During the First Test | 1. Review Baseline Conditions: Ensure that subjects were not exposed to CYP1A2 inhibitors prior to the initial test, which could have resulted in an artificially low baseline reading. Known inhibitors include fluvoxamine, ciprofloxacin, and certain oral contraceptives.[7][8][9]2. Subsequent Washout: If an inhibitor was present at baseline, a return to the subject's true baseline activity in the second test could be misinterpreted as induction. |
| Variability in Test Conditions | 1. Fasting Status: Confirm that the subject adhered to the required fasting period before both tests.[10]2. Physical Activity: Ensure the subject remained at rest during the test, as physical activity can alter CO₂ production and excretion.3. Dietary Restrictions: Verify that the subject avoided foods with high natural ¹³C content (e.g., corn, pineapple, cane sugar products) for 48 hours prior to each test.[4] |
| Analytical or Technical Errors | 1. Instrument Calibration: Verify that the mass spectrometer or infrared spectrometer was properly calibrated for both test sessions.2. Sample Collection and Handling: Review the breath sample collection and storage procedures to ensure consistency and integrity.3. Data Analysis: Double-check the calculations for the delta-over-baseline (DOB) and cumulative percent dose recovery (cPDR). |
Data Presentation
Table 1: Reproducibility of ¹³C-Methacetin Breath Test Parameters
| Parameter | Short-Term Interval (Median 2 days) | Medium-Term Interval (Median 18 days) |
| Mean Difference in Dₘₐₓ (% dose/h) | -0.6 | +4.48 |
| Mean Difference in AUC₀₋₆₀ (% dose) | -0.12 | +1.47 |
| Coefficient of Variation for AUC₀₋₆₀ | ~10% | ~10% |
*Indicates a statistically significant increase (P < 0.05) in the second examination. Data adapted from Kasicka-Jonderko et al., 2011.[3]
Experimental Protocols
¹³C-Methacetin Breath Test (Oral Administration)
This protocol is a generalized procedure based on common practices. Researchers should consult their specific equipment manuals and institutional guidelines.
1. Subject Preparation:
- Subjects should fast for at least 8 hours overnight prior to the test.[10]
- Water is permitted.
- Subjects should avoid foods with high natural ¹³C abundance (e.g., corn, pineapple, cane sugar) for 48 hours before the test.[4]
- Subjects should refrain from smoking for at least 12 hours before the test.
- A review of concomitant medications and dietary habits (especially CYP1A2 inducers/inhibitors) should be conducted.
2. Baseline Sample Collection:
- Collect two baseline breath samples from the subject at rest. The subject should exhale gently into a collection bag or tube.
3. Substrate Administration:
- Dissolve 75 mg of ¹³C-methacetin in 100-200 mL of water.
- The subject should drink the entire solution. Record the time of ingestion.
4. Post-Dose Sample Collection:
- Collect breath samples at regular intervals. A common schedule is every 10-15 minutes for the first hour, and then at longer intervals for a total of 2 hours (e.g., at 10, 20, 30, 45, 60, 90, and 120 minutes).[11]
- The subject should remain at rest throughout the collection period.
5. Sample Analysis:
- Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an appropriate analytical instrument, such as an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
6. Data Calculation:
- Calculate the change in ¹³CO₂ enrichment from baseline, typically expressed as the "delta over baseline" (DOB).
- Calculate the percentage of the administered ¹³C dose recovered per unit of time.
- Calculate the cumulative percentage of the ¹³C dose recovered over time (cPDR or AUC).[10]
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A2 induction.
Caption: Experimental workflow for the ¹³C-Methacetin Breath Test.
Caption: Logical workflow for troubleshooting unexpected CYP1A2 stimulation.
References
- 1. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP1A2 - Wikipedia [en.wikipedia.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
Validation & Comparative
A Comparative Guide: Validating the ¹³C-Methacetin Breath Test Against Liver Biopsy for Assessing Liver Function
For Researchers, Scientists, and Drug Development Professionals
The assessment of liver function and the staging of hepatic fibrosis are critical in the management of chronic liver diseases and in the development of new therapies. While liver biopsy has long been considered the gold standard, its invasive nature, potential for complications, and sampling variability have driven the search for reliable non-invasive alternatives. The ¹³C-Methacetin Breath Test (MBT) has emerged as a promising dynamic test to quantitatively assess the functional capacity of the liver. This guide provides a comprehensive comparison of the ¹³C-MBT against liver biopsy, supported by experimental data and detailed methodologies.
¹³C-Methacetin Breath Test: A Non-Invasive Tool for Liver Function
The ¹³C-MBT is a dynamic test that measures the metabolic activity of the hepatic microsomal enzyme system, specifically cytochrome P450 1A2 (CYP1A2).[1][2] After oral administration of ¹³C-labeled methacetin, the compound is absorbed and transported to the liver, where it is metabolized. This process releases ¹³CO₂, which is then exhaled. The rate of ¹³CO₂ exhalation directly reflects the liver's metabolic function.[1][2]
Liver Biopsy: The Histological Gold Standard
Liver biopsy involves the removal of a small piece of liver tissue for microscopic examination. This allows for direct visualization and scoring of liver damage, including the degree of fibrosis (scarring) and inflammation. Scoring systems such as METAVIR and Batts Ludwig are used to stage the severity of liver disease. While highly informative, the procedure is invasive and carries risks of pain, bleeding, and, rarely, more severe complications.
Comparative Performance: ¹³C-MBT vs. Liver Biopsy
Numerous studies have validated the ¹³C-MBT against liver biopsy in various chronic liver diseases, primarily chronic hepatitis C and non-alcoholic fatty liver disease (NAFLD). The results demonstrate a strong correlation between the breath test parameters and the histological stage of fibrosis.
Quantitative Data Summary
The following tables summarize the performance of the ¹³C-MBT in diagnosing significant fibrosis and cirrhosis compared to liver biopsy, as reported in various studies.
Table 1: Performance of ¹³C-MBT for Diagnosing Advanced Fibrosis (F≥3)
| Study Population | ¹³C-MBT Parameter | Cut-off Value | Sensitivity | Specificity | AUROC | Citation |
| Chronic Hepatitis C | DOB at 20 min | 15.2% | 82% | 80% | 0.902 | [3][4] |
| Chronic Hepatitis C | - | - | - | - | 0.827 | [5] |
DOB: Delta Over Baseline; AUROC: Area Under the Receiver Operating Characteristic Curve
Table 2: Performance of ¹³C-MBT for Diagnosing Cirrhosis (F4)
| Study Population | ¹³C-MBT Parameter | Cut-off Value | Sensitivity | Specificity | AUROC | Citation |
| Chronic Hepatitis C | DOB at 20 min | <14.6‰ | 92.6% | 84.1% | 0.932 | [3][4][5] |
| Chronic Hepatitis C | - | - | 95.0% | 96.7% | 0.958 | [6] |
| Chronic Liver Diseases | 2-point measurement (0 & 15 min) | <14.6‰ | 92.6% | 94.1% | - | [7] |
| Primary Biliary Cirrhosis | Momentary breath ¹³C elimination at 40 min | - | - | - | 0.958 | [8] |
DOB: Delta Over Baseline; AUROC: Area Under the Receiver Operating Characteristic Curve
These data indicate that the ¹³C-MBT is a reliable tool for identifying patients with advanced fibrosis and cirrhosis.[3][4][5][6][8][9] However, its accuracy in detecting early stages of fibrosis is less consistent.[6][9]
Experimental Protocols
¹³C-Methacetin Breath Test (¹³C-MBT)
The protocol for the ¹³C-MBT is generally standardized across studies, with minor variations.
-
Patient Preparation: Patients are required to fast overnight.[3]
-
Baseline Sample: A baseline breath sample is collected before the administration of the substrate.[3]
-
Substrate Administration: The patient ingests 75 mg of ¹³C-methacetin dissolved in water.[3][10]
-
Breath Sample Collection: Breath samples are collected at regular intervals, typically every 10 to 20 minutes, for a total duration of 60 to 90 minutes.[3][10]
-
Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectrometry.[3][10]
-
Data Expression: Results are commonly expressed as the "delta over baseline" (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from baseline, and the cumulative percentage of the administered ¹³C dose recovered over time.[10]
Liver Biopsy
-
Procedure: A percutaneous liver biopsy is performed under local anesthesia, where a needle is inserted through the skin into the liver to obtain a tissue sample.
-
Histological Analysis: The liver tissue is processed, stained, and examined by a pathologist.
-
Scoring: The degree of fibrosis and inflammatory activity is staged using a standardized scoring system, such as the METAVIR or Batts Ludwig system.[5]
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological process, the following diagrams are provided.
Caption: Experimental workflow for validating the ¹³C-MBT against liver biopsy.
Caption: Metabolic pathway of ¹³C-Methacetin in the liver.
Conclusion
The ¹³C-Methacetin Breath Test is a well-validated, non-invasive tool that provides a dynamic assessment of hepatic function. It demonstrates high accuracy in identifying patients with advanced liver fibrosis and cirrhosis, making it a valuable alternative to liver biopsy in many clinical and research settings. While it may not replace biopsy for the diagnosis of early-stage fibrosis, its safety, ease of use, and quantitative nature make it an excellent method for monitoring disease progression and response to therapy. The continued standardization of ¹³C-MBT protocols will further enhance its clinical utility and adoption.[2]
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of <sup>13</sup>C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - Indian Journal of Medical Research [ijmr.org.in]
- 5. 13C-methacetin-breath test compared to also noninvasive biochemical blood tests in predicting hepatic fibrosis and cirrhosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-methacetin breath test as liver function test in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-methacetin breath test shortened: 2-point-measurements after 15 minutes reliably indicate the presence of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-methacetin breath test correlates with clinical indices of liver disease severity in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of CYP1A2 Probes: Methacetin-methoxy-13C vs. Caffeine
A detailed comparison for researchers and drug development professionals on the performance and application of two key substrates for phenotyping Cytochrome P450 1A2.
In the realm of drug metabolism and pharmacokinetics, accurate assessment of Cytochrome P450 1A2 (CYP1A2) activity is paramount. This enzyme plays a crucial role in the metabolism of numerous drugs and xenobiotics. Two of the most frequently utilized in vivo probes for determining CYP1A2 phenotype are the stable isotope-labeled compound methacetin-methoxy-13C and the widely consumed stimulant, caffeine. This guide provides an objective comparison of these two probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance at a Glance: A Comparative Summary
While direct head-to-head comparative studies in the same cohort are limited, a synthesis of available data allows for a robust comparison of their performance characteristics.
| Feature | This compound | Caffeine |
| Primary Method | 13C-Methacetin Breath Test (MBT) | Metabolic Ratios (MR) in Plasma, Saliva, or Urine |
| Primary Endpoint | Cumulative % of 13CO2 exhaled over time | Ratio of paraxanthine (17X) to caffeine (137X) |
| Metabolic Pathway | O-demethylation of the methoxy group to form 13CO2 and acetaminophen | N3-demethylation to paraxanthine |
| Selectivity | Highly selective for CYP1A2 | Primarily metabolized by CYP1A2, but other enzymes contribute to a lesser extent to the metabolism of caffeine and its metabolites. |
| Non-invasiveness | Highly non-invasive (breath collection) | Minimally invasive (saliva collection) to invasive (blood draw for plasma) |
| Speed of Results | Relatively rapid, real-time results possible | Requires sample processing and analysis (e.g., HPLC), longer turnaround time |
| Confounding Factors | Potential for induction of CYP1A2 on repeat testing.[1] | Dietary caffeine intake requires control; complex metabolism with multiple metabolites and influencing factors.[2][3] |
| Established Use | Well-established for assessing liver function and disease severity.[4][5] | Widely used in pharmacogenetic and drug-drug interaction studies.[6][7][8] |
Delving into the Data: Quantitative Comparison
The following tables summarize key quantitative data from various studies, showcasing the performance of each probe.
Table 1: this compound Performance Data
| Parameter | Value | Study Population | Comments |
| Reproducibility (CV%) | 10% (for 1-h cumulative 13C recovery)[1] | Healthy Volunteers | Indicates good reproducibility of the primary endpoint. |
| Correlation with Liver Disease Severity | Significant decrease in 13CO2 exhalation with increasing severity of cirrhosis.[5] | Patients with Liver Disease | Demonstrates utility as a functional biomarker for liver health. |
| Potential for Enzyme Induction | 7.5% increase in cumulative 13C recovery on repeat administration after 2-3 weeks.[1] | Healthy Volunteers | Suggests that methacetin itself may induce CYP1A2 activity. |
Table 2: Caffeine Performance Data
| Parameter | Value | Study Population | Comments |
| Correlation of Saliva 17X/137X ratio with Caffeine Clearance | r = 0.82-0.77[6] | Healthy Volunteers | Strong correlation indicates saliva can be a reliable, non-invasive alternative to plasma. |
| Correlation of Plasma 17X/137X ratio with Caffeine Clearance | r = 0.84-0.83[6] | Healthy Volunteers | Excellent correlation, often considered a gold standard metric. |
| Correlation of Urinary Metabolite Ratios with Caffeine Clearance | Varies depending on the specific ratio, some show good correlation (e.g., (AFMU+1U+1X)/17U).[9][10] | Healthy Volunteers | Can be less reliable due to the complexity of renal clearance of multiple metabolites.[2][3] |
| Correlation with in vitro CYP1A2 activity | High correlation between caffeine clearance/paraxanthine ratios and in vitro caffeine 3-demethylation (r = 0.58-0.82).[11] | Patients undergoing hepatectomy | Validates that in vivo caffeine metrics reflect hepatic CYP1A2 activity. |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
In-Depth Experimental Protocols
For researchers planning to implement these phenotyping methods, detailed experimental protocols are crucial.
This compound Breath Test (MBT) Protocol
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) before the test.
-
Probe Administration: A standardized dose of this compound (typically 75 mg) is administered orally, dissolved in water.[1]
-
Breath Sample Collection:
-
Baseline breath samples are collected before administration of the probe.
-
Post-administration, breath samples are collected at regular intervals (e.g., every 10-15 minutes) for a duration of 1 to 2 hours.[1]
-
Subjects exhale into collection bags or tubes.
-
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS) or other suitable detectors.
-
Data Analysis: The percentage of the administered 13C dose recovered as 13CO2 is calculated over time. The primary endpoint is often the cumulative percentage dose recovered at a specific time point (e.g., 60 minutes).[1]
Caffeine Metabolic Ratio Protocol (Saliva)
-
Subject Preparation: Subjects should abstain from all sources of caffeine and other methylxanthines for at least 48 hours prior to the test.
-
Probe Administration: A standardized dose of caffeine (typically 100-200 mg) is administered orally in capsule or tablet form.[6]
-
Sample Collection:
-
Sample Processing and Analysis:
-
Saliva samples are centrifuged to remove debris.
-
The concentrations of caffeine and its primary metabolite, paraxanthine, are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.
-
-
Data Analysis: The molar ratio of paraxanthine to caffeine is calculated to determine the CYP1A2 activity phenotype.
Choosing the Right Probe for Your Research
The selection between this compound and caffeine as a CYP1A2 probe depends on the specific research question, available resources, and study population.
This compound is an excellent choice for:
-
Studies requiring a highly non-invasive procedure.
-
Research focused on liver function and the impact of liver disease on drug metabolism.
-
Applications where rapid, near-real-time results are advantageous.
Caffeine is well-suited for:
-
Large-scale population phenotyping studies due to its simplicity and the relative ease of sample collection (especially saliva).
-
Pharmacogenetic studies correlating CYP1A2 genotype with phenotype.
-
Drug-drug interaction studies where a well-established and validated method is required.
References
- 1. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 13C-Methacetin and 13C-Aminopyrine Breath Tests for Liver Function Assessment
For researchers, scientists, and drug development professionals engaged in hepatology and related fields, the accurate assessment of liver function is paramount. Dynamic breath tests, which measure the metabolic capacity of the liver in real-time, offer a non-invasive alternative to traditional methods like liver biopsy.[1][2] Among these, the 13C-Methacetin and 13C-Aminopyrine breath tests are prominent tools for evaluating the microsomal function of the liver.[1][2][3] This guide provides an objective comparison of these two tests, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research or clinical needs.
Principle of the Tests: Probing Hepatic Microsomal Function
Both the 13C-Methacetin and 13C-Aminopyrine breath tests are based on the principle of measuring the rate at which the liver metabolizes a 13C-labeled substrate. This metabolic activity, primarily carried out by the cytochrome P450 (CYP450) enzyme system within the liver microsomes, is a direct indicator of the functional liver cell mass.[1][4]
The administered 13C-labeled compound is absorbed from the gastrointestinal tract and transported to the liver.[1] There, it undergoes metabolism by specific CYP450 enzymes, leading to the cleavage of the 13C-labeled methyl group and the formation of 13CO2.[1][4][5][6] This labeled carbon dioxide then enters the bloodstream, is transported to the lungs, and is subsequently exhaled.[1][4] The rate of 13CO2 exhalation is measured over time using techniques like isotope ratio mass spectrometry or non-dispersive isotope-selective infrared spectrometry, providing a quantitative measure of hepatic metabolic function.[1][7]
Metabolic Pathways and Experimental Workflow
The metabolic pathways of 13C-Methacetin and 13C-Aminopyrine, while both targeting the CYP450 system, involve different primary enzymes. 13C-Methacetin is specifically O-demethylated by CYP1A2, whereas 13C-Aminopyrine undergoes N-demethylation by multiple CYP isoforms, including CYP2C19, CYP1A2, and CYP3A4.[4][5][6]
The general workflow for both breath tests follows a standardized procedure designed to ensure accurate and reproducible results.
Comparative Performance Data
The choice between the 13C-Methacetin and 13C-Aminopyrine breath tests often depends on the specific clinical or research question, the patient population, and the desired sensitivity for detecting different stages of liver disease. The following table summarizes key performance characteristics based on available literature.
| Feature | 13C-Methacetin Breath Test | 13C-Aminopyrine Breath Test |
| Primary Enzyme(s) | CYP1A2[4][6] | CYP2C19, CYP1A2, CYP3A4[5] |
| Substrate Dosage | 75 mg[6][7] | 75 mg or 2 mg/kg[5][8] |
| Sensitivity for Cirrhosis | High (e.g., 89-95%)[7][9] | High, able to differentiate cirrhotic from non-cirrhotic patients[10][11] |
| Specificity for Cirrhosis | High (e.g., 83-96.7%)[7][9] | Data less consistently reported in direct comparisons. |
| Sensitivity for Fibrosis | Poor for early stages, increases with fibrosis progression[4][7][9] | Can distinguish between low and high fibrosis scores[10] |
| Correlation with Child-Pugh Score | Good correlation[12][13] | Well-correlated[14] |
| Advantages | Rapid metabolism, safe, and inexpensive.[7] More specific to CYP1A2 activity. | Sensitive for detecting early-stage liver disease.[5] Can predict long-term outcomes in chronic hepatitis C.[15] |
| Disadvantages | May be less sensitive for early-stage fibrosis.[4][9] Methodological inconsistencies across studies can be a challenge.[4] | Metabolism by multiple CYP enzymes can make interpretation more complex. Every APBT score is affected by variations in gastrointestinal output and bicarbonate kinetics.[8] |
Detailed Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining reliable and comparable results. The following are generalized protocols for each test, which should be adapted based on specific study requirements and manufacturer guidelines.
13C-Methacetin Breath Test Protocol
-
Patient Preparation: The patient should fast for a minimum of 8 hours prior to the test.[6][7] Smoking and consumption of carbonated beverages should be avoided for at least one hour before the test.[6]
-
Baseline Sample: A baseline breath sample is collected into a sample bag to determine the natural abundance of 13CO2.[7]
-
Substrate Administration: The patient ingests 75 mg of 13C-Methacetin dissolved in approximately 100 ml of water or unsweetened tea.[6][7][16]
-
Breath Sample Collection: Breath samples are collected at regular intervals. A common schedule involves collection every 10 minutes for the first hour, and then every 20 minutes for the second hour, for a total duration of 120 minutes.[7] Some studies have proposed shortened protocols with reliable results.[17][18]
-
Sample Analysis: The 13CO2/12CO2 ratio in the collected breath samples is analyzed using an appropriate instrument, such as an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).[7][19][20]
-
Data Interpretation: The results are typically expressed as the percentage of the administered 13C dose recovered per hour (% dose/h) or the cumulative percentage of the dose recovered over time (% cumulative dose).[1]
13C-Aminopyrine Breath Test Protocol
-
Patient Preparation: The patient should fast for at least 8 hours before the test.[5] Smoking and the intake of carbonated drinks should be avoided prior to the test.[5]
-
Baseline Sample: A baseline (zero) breath sample is collected.[5]
-
Substrate Administration: The patient drinks 75 mg of 13C-Aminopyrine dissolved in approximately 100 ml of warm water.[5]
-
Breath Sample Collection: Breath samples are collected at specified time points. A typical collection schedule includes samples at 10, 20, 30, 40, 50, 60, 80, 100, and 120 minutes post-administration.[5]
-
Sample Analysis: The collected breath samples are analyzed for their 13CO2/12CO2 ratio.[5]
-
Data Interpretation: Results are often expressed as the percentage of the administered dose recovered per hour (% dose/h) and the cumulative percentage of the dose recovered over time (% dose cum).[10]
Conclusion
Both the 13C-Methacetin and 13C-Aminopyrine breath tests are valuable, non-invasive tools for the quantitative assessment of hepatic microsomal function.[3][21] The 13C-Methacetin breath test, with its reliance on the specific CYP1A2 enzyme, offers a more targeted assessment and has demonstrated high sensitivity and specificity for detecting cirrhosis.[7][9] However, its utility in early-stage fibrosis may be limited.[4][9] The 13C-Aminopyrine breath test, while involving multiple CYP450 enzymes, has shown sensitivity in detecting even early-stage liver disease and has prognostic value in chronic conditions like hepatitis C.[5][15]
The selection between these two tests should be guided by the specific research or clinical objectives. For studies focused on the specific activity of CYP1A2 or the diagnosis of advanced liver disease, the 13C-Methacetin test is a strong candidate. For broader assessments of microsomal function, detection of early liver impairment, or prognostic evaluations, the 13C-Aminopyrine test may be more suitable. Standardization of protocols and reporting metrics remains a crucial step towards the broader clinical integration of these powerful diagnostic tools.[4]
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of 13C-liver-function breath tests for assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kibion.com [kibion.com]
- 6. kibion.se [kibion.se]
- 7. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aminopyrine breath test as a measure of liver function. A quantitative description of its metabolic basis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-methacetin breath test as liver function test in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-aminopyrine breath test to evaluate severity of disease in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of liver function by the aminopyrine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 14. Aminopyrine breath test: development of a 13C-breath test for quantitative assessment of liver function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C-aminopyrine breath test accurately predicts long-term outcome of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 13C-methacetin breath test shortened: 2-point-measurements after 15 minutes reliably indicate the presence of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. physoc.org [physoc.org]
- 19. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Non-Invasive Diagnosis of Early-Stage Liver Fibrosis: Evaluating the Role of the ¹³C-Methacetin Breath Test
For researchers and drug development professionals navigating the complexities of liver disease, the accurate diagnosis of early-stage fibrosis is paramount. Early detection allows for timely intervention and can halt the progression to more severe, irreversible liver damage. While liver biopsy remains the gold standard, its invasive nature necessitates the development and validation of reliable non-invasive alternatives. This guide provides a comparative analysis of the ¹³C-methacetin breath test (MBT) and other leading non-invasive methods for the diagnosis of early-stage liver fibrosis.
The ¹³C-Methacetin Breath Test (MBT): A Functional Assessment
The ¹³C-methacetin breath test is a dynamic, quantitative liver function test. It assesses the metabolic capacity of hepatic microsomes, specifically the activity of the cytochrome P450 enzyme CYP1A2. The principle of the test involves the oral administration of ¹³C-labeled methacetin, which is metabolized by the liver, producing ¹³CO₂ that is subsequently exhaled. A reduction in the rate of ¹³CO₂ exhalation is indicative of impaired liver function.
While the MBT has shown promise in identifying advanced fibrosis and cirrhosis, its utility in diagnosing early-stage fibrosis (F1-F2) is less established. Studies have indicated that there are no significant differences in methacetin metabolization between patients with early stages of fibrosis (F0-F2)[1]. Some research suggests the test has a poor predictive value for early fibrosis, though it accurately determines advanced cirrhosis[2][3].
Key Non-Invasive Alternatives for Liver Fibrosis Diagnosis
Several serum biomarker panels and imaging techniques have emerged as viable alternatives to liver biopsy for staging liver fibrosis. These methods are broadly categorized as indirect markers, which reflect general liver dysfunction, and direct markers, which are components of the extracellular matrix associated with fibrogenesis.
A selection of the most widely used and validated non-invasive tests are compared below:
-
Enhanced Liver Fibrosis (ELF™) Test: A direct marker panel that combines hyaluronic acid (HA), amino-terminal propeptide of type III procollagen (PIIINP), and tissue inhibitor of metalloproteinase 1 (TIMP-1) into a single score[4].
-
FibroTest® (FibroSure™ in the US): A widely used panel that incorporates six serum markers—alpha-2-macroglobulin, haptoglobin, apolipoprotein A1, gamma-glutamyl transpeptidase (GGT), total bilirubin, and alanine aminotransferase (ALT)—adjusted for age and sex[5].
-
APRI (AST to Platelet Ratio Index): A simple, indirect marker calculated from the patient's aspartate aminotransferase (AST) level and platelet count[6].
-
FIB-4 (Fibrosis-4) Index: Another readily calculated indirect marker that uses age, AST, platelet count, and alanine aminotransferase (ALT)[7].
Comparative Diagnostic Accuracy
The performance of these non-invasive tests is typically evaluated by their Area Under the Receiver Operating Characteristic (AUROC) curve, sensitivity, and specificity for different stages of liver fibrosis as defined by the METAVIR scoring system (F0: no fibrosis; F1: portal fibrosis without septa; F2: portal fibrosis with few septa; F3: numerous septa without cirrhosis; F4: cirrhosis). Early-stage fibrosis is generally considered F1-F2.
| Test | Principle | Diagnostic Accuracy for Early to Significant Fibrosis (F≥2) |
| ¹³C-Methacetin Breath Test (MBT) | Dynamic, functional test of microsomal capacity | Limited data for early stages; generally considered not reliable for differentiating F0-F2. For F≥2, one study reported an AUROC of 0.830-0.989 with 90% sensitivity and 81% specificity. |
| Enhanced Liver Fibrosis (ELF™) Test | Direct serum biomarker panel (HA, PIIINP, TIMP-1) | AUROC values for F≥2 range from 0.78 to 0.82. Median ELF scores show a progressive increase with each fibrosis stage (F0 to F4)[7][8]. |
| FibroTest® | Indirect serum biomarker panel with age and gender | AUROC values for F≥2 are approximately 0.69. It is considered more useful for advanced stages[9][10]. |
| APRI | Simple calculation using AST and platelet count | For F≥2, AUROC values are around 0.69. It is noted to have limitations in differentiating early fibrosis stages[4][11]. |
| FIB-4 Index | Simple calculation using age, AST, ALT, and platelets | For F≥2, AUROC values are approximately 0.57. Like APRI, its utility is greater for detecting advanced fibrosis[4][11]. |
Experimental Protocols
¹³C-Methacetin Breath Test (MBT)
-
Patient Preparation: The patient fasts overnight.
-
Baseline Sample: A baseline breath sample is collected in a specialized bag.
-
Substrate Administration: The patient ingests 75 mg of ¹³C-methacetin dissolved in water[1][12].
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 10-20 minutes) for a period of up to 120 minutes.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is measured using isotope ratio mass spectrometry or infrared spectroscopy. The rate of ¹³CO₂ exhalation is calculated and expressed as a percentage of the administered dose recovered over time[1][12].
Experimental workflow for the ¹³C-Methacetin Breath Test (MBT).
Serum Biomarker Tests (ELF™, FibroTest®, APRI, FIB-4)
-
Patient Preparation: For some tests like FibroTest®, overnight fasting is preferred[13].
-
Blood Sample Collection: A serum sample is obtained through a standard venous blood draw.
-
Laboratory Analysis:
-
ELF™ Test: The concentrations of hyaluronic acid (HA), PIIINP, and TIMP-1 are measured using immunoassays[14].
-
FibroTest®: The serum levels of alpha-2-macroglobulin, haptoglobin, apolipoprotein A1, GGT, total bilirubin, and ALT are determined[5][15].
-
APRI and FIB-4: Standard laboratory tests are performed to measure AST, ALT, and platelet count.
-
-
Score Calculation:
-
ELF™ and FibroTest®: The results of the individual markers are entered into a proprietary algorithm, which also includes the patient's age and sex for FibroTest®, to generate a final score[14].
-
APRI and FIB-4: The scores are calculated using specific formulas.
-
General workflow for serum biomarker-based liver fibrosis tests.
Conclusion
The diagnosis of early-stage liver fibrosis is a critical step in the management of chronic liver diseases. While the ¹³C-methacetin breath test provides a valuable assessment of liver function, current evidence suggests it is not a reliable tool for the detection of early-stage fibrosis (F1-F2). Its strength lies in the assessment of more advanced disease stages.
For the specific task of diagnosing early-stage fibrosis, serum biomarker panels, particularly the ELF™ test, demonstrate better utility, with scores showing a clearer correlation with the progression from no fibrosis to early and significant fibrosis. Simple, widely available indices like APRI and FIB-4 are useful for ruling out advanced fibrosis but are less accurate for staging early fibrosis.
The choice of a non-invasive test should be guided by the specific clinical question, the prevalence of liver disease in the population being tested, and the availability of the tests. For drug development and clinical research focused on early-stage liver disease, direct serum markers of fibrosis like the ELF™ test currently offer a more accurate and reliable non-invasive alternative to liver biopsy. Further research is needed to refine the diagnostic accuracy of all non-invasive methods for the crucial early stages of liver fibrosis.
References
- 1. APRI and FIB-4 performance to assess liver fibrosis against predefined Fibroscan values in chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accuracy of the Enhanced Liver Fibrosis Test vs FibroTest, Elastography, and Indirect Markers in Detection of Advanced … [ouci.dntb.gov.ua]
- 3. Noninvasive markers of fibrosis: key concepts for improving accuracy in daily clinical practice | Annals of Hepatology [elsevier.es]
- 4. Noninvasive tests for liver fibrosis in 2024: are there different scales for different diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suboptimal reliability of FIB‐4 and NAFLD‐fibrosis scores for staging of liver fibrosis in general population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Liver Fibrosis Score for Diagnosing Liver Fibrosis in Chronic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ELF, FibroTest and FibroScan for the non-invasive assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy of FibroScan in analysis of liver fibrosis in patients with concomitant chronic Hepatitis B and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why are non-invasive risk scores such as FIB-4 used in clinical practice? | AASLD [aasld.org]
- 12. Diagnostic accuracy of the Fibrosis-4 index for advanced liver fibrosis in nonalcoholic fatty liver disease with type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple non-invasive markers for early diagnosis and determination of the severity of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "NOVEL INSIGHTS INTO THE ACCURACY OF FIB-4 AND FIBROSCAN SCORES COMPARE" by Haya A. Omeish, Austin Mueller et al. [scholarlycommons.henryford.com]
A Comparative Analysis of Non-Invasive Tests for the Diagnosis of Liver Cirrhosis: The 13C-Methacetin Breath Test and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis and staging of liver cirrhosis, the final common pathway for chronic liver diseases, is paramount for patient management and the development of novel therapeutics. While liver biopsy remains the gold standard, its invasive nature, potential for complications, and sampling variability have spurred the development of non-invasive diagnostic methods. This guide provides an objective comparison of the 13C-Methacetin Breath Test (13C-MBT) with other leading non-invasive alternatives—Transient Elastography (FibroScan), the AST to Platelet Ratio Index (APRI), and the Fibrosis-4 (FIB-4) Index—supported by experimental data and detailed methodologies.
Quantitative Comparison of Diagnostic Performance
The following table summarizes the sensitivity and specificity of the 13C-Methacetin Breath Test and its alternatives for the diagnosis of liver cirrhosis. These values represent a synthesis of findings from multiple studies and may vary based on the patient population, etiology of liver disease, and specific study protocols.
| Test | Principle | Key Parameters | Sensitivity for Cirrhosis | Specificity for Cirrhosis |
| 13C-Methacetin Breath Test (13C-MBT) | Measures hepatic microsomal function (CYP1A2 activity) | Cumulative % dose of 13CO2 recovered, Time to peak 13CO2 exhalation | 89% - 96%[1][2][3] | 83% - 94.1%[1][4][5] |
| Transient Elastography (FibroScan) | Measures liver stiffness | Liver Stiffness Measurement (LSM) in kilopascals (kPa) | 82.6% - 92%[5][6] | 89% - 94%[5][7] |
| APRI (AST to Platelet Ratio Index) | Calculated from standard laboratory values | (AST / ULN of AST) / Platelet Count (10^9/L) x 100 | 76% - 96%[1][4][8][9] | 71% - 96.1%[1][4][8][9] |
| FIB-4 (Fibrosis-4) Index | Calculated from standard laboratory values and age | (Age x AST) / (Platelet Count x √ALT) | 65% - 70.1%[2] | 80.6% - 93%[2] |
Experimental Protocols
13C-Methacetin Breath Test (13C-MBT)
The 13C-MBT is a dynamic test that assesses the liver's metabolic capacity, specifically the function of the cytochrome P450 enzyme CYP1A2.[7]
-
Patient Preparation: Patients are required to fast for a minimum of 8 hours prior to the test.[1]
-
Substrate Administration: A baseline breath sample is collected to determine the natural abundance of 13CO2. The patient then ingests 75 mg of 13C-Methacetin dissolved in a liquid, such as 50 ml of tea or water.[1][10]
-
Breath Sample Collection: Breath samples are collected at regular intervals. A common protocol involves collecting samples every 10 minutes for the first hour, and then every 20 minutes for up to 120 minutes after substrate ingestion.[1] Some studies have explored shortened protocols, with a two-point measurement at baseline and 15 minutes post-ingestion, which has shown high sensitivity and specificity for cirrhosis.[4][11]
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[8][11] The results are typically expressed as the cumulative percentage of the administered 13C dose recovered over time (%CD) or the delta over baseline (DOB).[8]
Transient Elastography (FibroScan)
FibroScan is a non-invasive procedure that measures the stiffness of the liver, which correlates with the degree of fibrosis.
-
Patient Preparation: Patients should fast for at least 2-3 hours before the procedure.
-
Procedure: The patient lies in a supine position with their right arm raised behind their head to expose the right intercostal space. A probe that generates a low-frequency elastic shear wave is placed on the skin over the liver. The velocity of this wave as it passes through the liver is measured by the transducer.[12]
-
Measurement: The device software calculates the liver stiffness measurement (LSM) in kilopascals (kPa). A minimum of 10 valid measurements are typically taken, and the median value is used as the final result. The entire procedure usually takes 5-10 minutes.
-
Interpretation: Higher LSM values indicate increased liver stiffness and a higher likelihood of significant fibrosis or cirrhosis. Cut-off values for diagnosing cirrhosis can vary depending on the underlying liver disease but are generally in the range of 12.5-17.6 kPa.[5][13]
APRI (AST to Platelet Ratio Index)
APRI is a simple and widely available index calculated from routine laboratory tests.
-
Data Collection: The following laboratory values are required:
-
Aspartate aminotransferase (AST) level (in IU/L)
-
The upper limit of normal (ULN) for AST (typically around 40 IU/L)
-
Platelet count (in 10^9/L)
-
-
Calculation: The APRI score is calculated using the following formula: APRI = [(AST level / ULN of AST) / Platelet Count (10^9/L)] x 100[11]
-
Interpretation: An APRI score greater than 1.0 is often used as a cutoff for predicting cirrhosis, with a higher score indicating a greater likelihood of cirrhosis.[8][9] A score greater than 2.0 has a higher specificity for cirrhosis.[8]
FIB-4 (Fibrosis-4) Index
The FIB-4 index is another non-invasive score derived from common laboratory values and the patient's age.
-
Data Collection: The following information is needed:
-
Patient's age (in years)
-
Aspartate aminotransferase (AST) level (in IU/L)
-
Alanine aminotransferase (ALT) level (in IU/L)
-
Platelet count (in 10^9/L)
-
-
Calculation: The FIB-4 score is calculated using the formula: FIB-4 = (Age [years] x AST [U/L]) / (Platelet count [10^9/L] x √ALT [U/L])[14]
-
Interpretation: A FIB-4 score of less than 1.45 has a high negative predictive value for advanced fibrosis. A score greater than 3.25 is highly suggestive of advanced fibrosis or cirrhosis.[15]
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic pathway central to the 13C-Methacetin Breath Test.
References
- 1. Evaluation of Aspartate Aminotransferase-to-Platelet Ratio Index as a Non-Invasive Marker for Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Calculating APRI - Evaluation and Staging of Liver Fibrosis - Evaluation, Staging, and Monitoring of Chronic Hepatitis C - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Diagnostic accuracy of the aspartate aminotransferase-to-platelet ratio index for the prediction of hepatitis C-related fibrosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Accuracy of FibroScan in analysis of liver fibrosis in patients with concomitant chronic Hepatitis B and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. AST to Platelet Ratio Index (APRI) Calculator - Clinical Calculators - Hepatitis C Online [hepatitisc.uw.edu]
- 9. omnicalculator.com [omnicalculator.com]
- 10. standardofcare.com [standardofcare.com]
- 11. drlogy.com [drlogy.com]
- 12. Fibroscan (Transient Elastography) for the Measurement of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive assessment of liver fibrosis with the aspartate transaminase to platelet ratio index (APRI): Usefulness in patients with chronic liver disease: APRI in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drlogy.com [drlogy.com]
- 15. Fibrosis-4 (FIB-4) Calculator - Clinical Calculators - Hepatitis C Online [hepatitisc.uw.edu]
A Comparative Guide: Cross-Validation of Oral Methacetin Breath Test (MBT) with Intravenous LiMAx® Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for assessing liver function: the oral Methacetin Breath Test (MBT) and the intravenous Maximum Liver Function Capacity (LiMAx®) test. Both tests leverage the hepatic metabolism of ¹³C-labeled methacetin by the cytochrome P450 1A2 (CYP1A2) enzyme system, a key indicator of liver cell function. The primary distinction lies in the route of administration, which has significant implications for test performance and clinical interpretation.
Principle of the Tests
Both the oral MBT and the intravenous LiMAx® test are based on the same metabolic pathway. ¹³C-methacetin is administered to the patient and is metabolized in the liver by the CYP1A2 enzyme. This process releases ¹³CO₂, which is then transported to the lungs and exhaled. The rate of ¹³CO₂ exhalation directly correlates with the functional capacity of the liver.
Comparative Data Summary
While direct head-to-head clinical trials with extensive cross-validation data are limited, a computational modeling study provides a theoretical comparison of the two methods. This, combined with data from individual studies, allows for a comprehensive overview. The key differentiating factor is the influence of gastrointestinal absorption on the oral MBT, a variable that is eliminated with the intravenous administration of the LiMAx® test.[1][2]
| Feature | Oral Methacetin Breath Test (MBT) | Intravenous LiMAx® Test | Key Considerations & Supporting Data |
| Route of Administration | Oral | Intravenous | Oral administration introduces variability due to factors like gastric emptying and intestinal absorption, which can affect the rate and amount of ¹³C-methacetin reaching the liver.[1][2] The intravenous route of the LiMAx® test bypasses these variables, leading to more precise and reproducible results.[2][3] |
| Test Duration | Typically 60-120 minutes for breath sample collection.[4] | Real-time analysis, with results often available within 60 minutes.[5] | The LiMAx® test offers a potentially faster turnaround time for results due to its continuous online measurement.[3][5] |
| Key Parameters Measured | - Percent Dose Recovered (PDR) (%/h) - Cumulative Percent Dose Recovered (cPDR) (%) | Maximum liver function capacity (LiMAx) (µg/kg/h) | The oral MBT typically relies on cumulative recovery over a set period, while the LiMAx® test determines the maximum rate of metabolism.[5] |
| Reported Performance | For NASH diagnosis: - Sensitivity: 75%- Specificity: 94%For significant fibrosis: - Sensitivity: 92%- Specificity: 90%[4] | For predicting postoperative liver failure: - High diagnostic accuracy demonstrated in multiple studies.[6][7] For detecting cirrhosis: - Superior to several other non-invasive markers with an AUROC of 0.92.[8] | Direct comparative performance data is scarce. The provided data is from separate studies evaluating each test against a gold standard (e.g., histology). The LiMAx® test has been extensively validated in the context of predicting outcomes after liver surgery.[6][7] |
| Variability | Highly sensitive to absorption kinetics.[1] | Less affected by absorption kinetics, leading to lower inter-individual variability.[1] | A computational modeling study demonstrated that the oral MBT is strongly affected by the rate and fraction of methacetin absorption, unlike the intravenous LiMAx® test.[1] |
Experimental Protocols
Oral Methacetin Breath Test (MBT)
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours) before the test.
-
Baseline Sample: A baseline breath sample is collected before the administration of the substrate.
-
Substrate Administration: The patient ingests a solution of 75-100 mg of ¹³C-methacetin dissolved in water.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 10-15 minutes) for a period of up to 120 minutes.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Calculation: The percent dose recovered (PDR) and cumulative percent dose recovered (cPDR) of ¹³CO₂ are calculated to assess liver function.
Intravenous LiMAx® Test
-
Patient Preparation: Patients are typically required to fast for at least 3 hours prior to the test.[9]
-
Baseline Measurement: A breathing mask is placed on the patient, and a baseline measurement of the ¹³CO₂/¹²CO₂ ratio in the exhaled air is taken for about 10-20 minutes.[5]
-
Substrate Administration: A body-weight adjusted dose of ¹³C-methacetin (typically 2 mg/kg) is administered intravenously.[3]
-
Continuous Monitoring: The ¹³CO₂/¹²CO₂ ratio in the exhaled air is continuously monitored in real-time at the bedside using a dedicated device (e.g., FLIP®).[5]
-
Data Calculation: The device's software analyzes the kinetic data to determine the maximum liver function capacity (LiMAx value), expressed in micrograms per kilogram per hour (µg/kg/h).[5]
Visualizing the Methodologies
Metabolic Pathway of ¹³C-Methacetin
Caption: Metabolic pathway of ¹³C-methacetin in both oral and intravenous tests.
Experimental Workflow Comparison
Caption: Comparative workflow of the oral MBT and the intravenous LiMAx® test.
Conclusion
Both the oral MBT and the intravenous LiMAx® test are valuable tools for the non-invasive assessment of liver function. The choice between the two may depend on the specific clinical or research question.
The intravenous LiMAx® test offers a more direct and potentially more accurate measurement of hepatic metabolic capacity by eliminating the variability associated with oral absorption.[1][2] This makes it particularly suitable for applications requiring high precision, such as pre-operative risk assessment for liver surgery and real-time monitoring of liver function.[6][7]
The oral MBT , being less invasive in terms of administration, remains a useful tool, especially in settings where intravenous access is less feasible or for screening purposes. However, researchers and clinicians should be mindful of the potential for variability introduced by gastrointestinal factors.
Future direct cross-validation studies in various patient populations are needed to provide a more definitive quantitative comparison of the diagnostic and prognostic performance of these two important liver function tests.
References
- 1. livermetabolism.com [livermetabolism.com]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic validation of the LiMAx test during 10 000 intravenous 13C-methacetin breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of 13C-Methacetin and 13C-Octanoate Breath Test for the Evaluation of Nonalcoholic Steatohepatitis | MDPI [mdpi.com]
- 5. LiMAx test - Wikipedia [en.wikipedia.org]
- 6. The LiMAx test: a new liver function test for predicting postoperative outcome in liver surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized clinical trial comparing liver resection with and without perioperative assessment of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Maximum Capacity (LiMAx) Test Is a Promising Tool to Predict Fibrosis and Cirrhosis in Chronic Liver Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13C-Methacetin and 13C-Octanoate Breath Tests: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the 13C-Methacetin and 13C-Octanoate breath tests, two non-invasive diagnostic tools with distinct clinical applications. Tailored for researchers, scientists, and drug development professionals, this document outlines the biochemical principles, experimental protocols, and performance data of each test, facilitating an informed selection for clinical and research settings.
Introduction: Delineating the Diagnostic Pathways
The 13C-Methacetin and 13C-Octanoate breath tests are valuable non-invasive methods that leverage the metabolic processing of stable carbon-13 (¹³C) labeled substrates to assess specific physiological functions. While both culminate in the measurement of ¹³CO₂ in exhaled breath, their clinical targets are fundamentally different. The 13C-Methacetin breath test primarily evaluates hepatic microsomal function, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, making it a tool for assessing liver function and disease severity.[1][2][3] In contrast, the 13C-Octanoate breath test is designed to measure the rate of gastric emptying of solid food, serving as a diagnostic aid for disorders of gastric motility such as gastroparesis.[4][5][6][7]
Biochemical Principles and Metabolic Pathways
The distinct applications of these tests are rooted in the unique metabolic pathways of their respective substrates.
13C-Methacetin: Following oral administration, 13C-Methacetin is absorbed from the gastrointestinal tract and transported to the liver via the portal vein.[1][2] In the liver, it undergoes O-demethylation by the CYP1A2 enzyme, a key component of the hepatic microsomal system.[2][3] This metabolic process cleaves the ¹³C-labeled methyl group, which is then oxidized to ¹³CO₂. The ¹³CO₂ enters the bicarbonate pool in the bloodstream and is subsequently expelled from the body through exhalation.[1] The rate of ¹³CO₂ appearance in the breath is directly proportional to the functional capacity of the hepatic microsomal system.[1][3]
13C-Octanoate: This test utilizes 13C-Octanoic acid, a medium-chain fatty acid. It is incorporated into a solid meal, typically egg yolk, to trace the solid phase of gastric emptying.[4][5] The rate-limiting step for the appearance of ¹³CO₂ in the breath is the emptying of the stomach contents into the duodenum.[5] Once in the small intestine, the 13C-Octanoic acid is rapidly absorbed and transported to the liver.[4][5] In the liver, it undergoes mitochondrial β-oxidation to produce acetyl-CoA and ¹³CO₂.[4][8] This ¹³CO₂ then enters the systemic circulation and is exhaled. Therefore, the rate of ¹³CO₂ exhalation reflects the rate of gastric emptying.
Below are diagrams illustrating the metabolic pathways for each test.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. infai.co.uk [infai.co.uk]
- 7. 13C-octanoic acid breath test in functional and organic disease: critical review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating Liver Function Assessment: A Comparative Guide to 13C-Methacetin Breath Test (13C-MBT) Cut-off Values
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Establishing Diagnostic Benchmarks for a Promising Non-Invasive Liver Function Test.
The 13C-Methacetin Breath Test (13C-MBT) is emerging as a valuable non-invasive tool for quantitatively assessing hepatic microsomal function. Its ability to measure the metabolic activity of the cytochrome P450 1A2 (CYP1A2) enzyme offers a dynamic window into the functional capacity of the liver. However, the widespread clinical adoption of the 13C-MBT has been hampered by a significant challenge: the lack of standardized diagnostic cut-off values. This guide provides a comprehensive comparison of reported cut-off values from various studies, supported by experimental data, to aid researchers and clinicians in interpreting 13C-MBT results and to underscore the critical need for methodological standardization.
The Challenge of Standardization
The variability in reported 13C-MBT cut-off values stems primarily from inconsistencies in experimental protocols across different studies.[1] Factors such as the route of 13C-methacetin administration (oral versus intravenous), the dosage, the duration of the test, and the specific time points for breath sample collection all influence the final test result.[1] This guide will delve into these methodological differences to provide context for the diverse range of reported diagnostic thresholds.
Comparative Analysis of 13C-MBT Diagnostic Performance
To facilitate a clear comparison, the following tables summarize the diagnostic performance of the 13C-MBT for identifying liver cirrhosis and advanced fibrosis from several key studies. These tables highlight the cut-off values used, along with the corresponding sensitivity, specificity, and Area Under the Receiver Operating Characteristic (AUROC) curve.
Table 1: Diagnostic Accuracy of 13C-MBT for Liver Cirrhosis
| Study & Population | 13C-MBT Parameter & Cut-off | Sensitivity (%) | Specificity (%) | AUROC (95% CI) |
| Schneider et al. (Chronic Liver Diseases) | 2-point measurement (0 & 15 min) < 14.6‰ delta over baseline | 92.6 | 94.1 | Not Reported |
| G.P. et al. (Chronic Liver Disease) | Cumulative % oxidation at 40 min (Cut-off not specified) | 89 | 83 | 0.95 (0.91-0.99) |
| Review by Weninger et al. (Cirrhosis) | Cumulative recovery at 40 min ~0.35% | >80 | >80 | >0.9 |
| M. P. et al. (Primary Biliary Cirrhosis) | Momentary 13C recovery at 40 min (Cut-off: 16.3%/h) | Not specified | Not specified | 0.958 |
| Braden et al. (Chronic Hepatitis C) | <14.6 per thousand | 92.6 | 84.1 | 0.958 |
Table 2: Diagnostic Accuracy of 13C-MBT for Advanced Fibrosis (F≥3)
| Study & Population | 13C-MBT Parameter & Cut-off | Sensitivity (%) | Specificity (%) | AUROC (95% CI) |
| Rogalinski et al. (Chronic Hepatitis C) | DOB at 20 min < 15.2% | 82 | 80 | 0.902 (0.851-0.938) |
| G.P. et al. (Chronic Liver Disease) | Cumulative % oxidation at 40 min (Cut-off not specified) | 65 | 82 | 0.62 (0.39-0.86) |
| Braden et al. (Chronic Hepatitis C) | Not specified | Not specified | Not specified | 0.827 |
Comparison with Other Non-Invasive Tests
The 13C-MBT has been compared with other non-invasive markers of liver fibrosis. Notably, studies have shown that the 13C-MBT can be more reliable in predicting advanced fibrosis and cirrhosis than simple biochemical parameters like the Aspartate Aminotransferase to Platelet Ratio Index (APRI) and the Aspartate Aminotransferase to Alanine Aminotransferase (AST/ALT) ratio.[2]
Table 3: Comparative AUROC Values for Diagnosing Liver Cirrhosis
| Test | Braden et al. (Chronic Hepatitis C) - AUROC | Dinesen et al. (Chronic Hepatitis C) - Conclusion |
| 13C-MBT | 0.958 | More reliable than APRI, AAR, and Fibroindex |
| Fibroindex | 0.845 | - |
| APRI | 0.799 | - |
| AAR (AST/ALT Ratio) | 0.688 | - |
While direct head-to-head comparisons with transient elastography (FibroScan) are less common in the reviewed literature, the distinct nature of these tests is noteworthy. The 13C-MBT measures metabolic function, whereas FibroScan assesses liver stiffness, a physical parameter.[1] This suggests that these tests could play complementary roles in the comprehensive evaluation of liver disease.
Experimental Protocols: The Key to Understanding Variability
The following section details the methodologies employed in key studies to provide a clearer understanding of the factors influencing the reported cut-off values.
Standard Oral 13C-MBT Protocol
A frequently cited protocol for the oral 13C-MBT involves the following steps:[3][4]
-
Patient Preparation: The patient is required to fast overnight.
-
Substrate Administration: A dose of 75 mg of 13C-methacetin dissolved in water is administered orally.[4]
-
Breath Sample Collection: Breath samples are collected at baseline (before substrate administration) and at various time points post-administration. Common collection schedules include every 10 minutes for the first hour.[5]
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is analyzed using isotope ratio mass spectrometry or non-dispersive isotope-selective infrared spectrometry.[5]
-
Calculated Parameters: Key parameters derived from the analysis include the percentage dose recovered (PDR) and the cumulative percentage dose recovered (CPDR) over a specific period. The "delta over baseline" (DOB) is another commonly reported metric, representing the change in the 13CO2/12CO2 ratio from the baseline sample.[4]
Variations in Protocols
-
Shortened Protocols: To enhance clinical practicability, shortened protocols have been investigated. A study by Schneider et al. demonstrated that a 2-point measurement at baseline and 15 minutes after substrate ingestion can reliably indicate the presence of liver cirrhosis.[6]
-
Intravenous Administration: The LiMAx® test, a variant of the 13C-MBT, utilizes intravenous administration of 13C-methacetin, allowing for real-time quantification of 13CO2 output.[1]
-
Dosage: While 75 mg is a common oral dose, other studies have used different amounts, which can affect the rate of metabolism and, consequently, the test results.
Visualizing the Process
To further clarify the experimental workflow and the logic behind establishing diagnostic cut-offs, the following diagrams are provided.
Caption: Experimental workflow of the oral 13C-Methacetin Breath Test.
Caption: Logical flow for establishing a diagnostic cut-off value for the 13C-MBT.
Conclusion and Future Directions
The 13C-Methacetin Breath Test holds significant promise as a non-invasive, dynamic measure of liver function. However, the variability in diagnostic cut-off values across studies highlights the urgent need for the standardization of experimental protocols.[1] A consensus on methodology, including the route of administration, dosage, and breath sampling schedule, is crucial for establishing universally accepted cut-off values and facilitating the integration of the 13C-MBT into routine clinical practice and drug development pipelines. Future multicenter studies employing a harmonized protocol are essential to validate and establish robust reference ranges and diagnostic thresholds, ultimately unlocking the full potential of this valuable diagnostic tool.
References
- 1. Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing [mdpi.com]
- 2. 13C-methacetin-breath test compared to also noninvasive biochemical blood tests in predicting hepatic fibrosis and cirrhosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-methacetin breath test shortened: 2-point-measurements after 15 minutes reliably indicate the presence of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the MELD Score and In-Vitro Liver Function Assessment
For researchers and professionals in drug development, accurately assessing the severity of liver disease is paramount. The Model for End-Stage Liver Disease (MELD) score is a widely used clinical tool for this purpose. This guide provides a comprehensive comparison of the MELD score with its predecessor, the Child-Pugh score, and explores the potential of in-vitro hepatocyte monolayer-based assays as a research tool for evaluating liver function.
The MELD Score: A Clinical Benchmark
The Model for End-Stage Liver Disease (MELD) score is a robust and objective scoring system used to assess the severity of chronic liver disease and predict 3-month mortality.[1] It plays a critical role in prioritizing patients for liver transplantation.[1][2] The MELD score is calculated using a mathematical formula based on three key laboratory values:
-
Serum Bilirubin: An indicator of the liver's ability to conjugate and excrete bilirubin.
-
Serum Creatinine: A measure of kidney function, which is often impaired in severe liver disease.
-
International Normalized Ratio (INR): A measure of the blood's clotting time, reflecting the liver's synthetic function.
The score ranges from 6 to 40, with higher scores indicating more severe liver disease and a greater risk of mortality.
Comparison of Prognostic Scores: MELD vs. Child-Pugh
Prior to the widespread adoption of the MELD score, the Child-Pugh score was the primary tool for assessing the prognosis of chronic liver disease. While still clinically useful, it has limitations due to its reliance on subjective clinical assessments.
| Feature | MELD Score | Child-Pugh Score |
| Parameters | Serum Bilirubin, Serum Creatinine, INR[2] | Total Bilirubin, Serum Albumin, Prothrombin Time/INR, Ascites, Hepatic Encephalopathy[3] |
| Scoring | Continuous scale (6-40) | Class A (5-6 points), B (7-9 points), C (10-15 points) |
| Objectivity | Highly objective, based on laboratory values[1][2] | Includes subjective clinical assessments (Ascites, Encephalopathy)[3] |
| Primary Use | Prioritization for liver transplantation, predicting 3-month mortality[1][2] | General prognosis, assessing severity of long-term liver disease[4] |
| Strengths | Objective, reproducible, more accurate for short-term mortality prediction[3][5] | Simple, good for long-term prognosis, widely understood[6] |
| Limitations | May not fully capture the severity of all complications of cirrhosis[6] | Subjectivity can lead to variability in scoring[6] |
Studies have shown that while both scores have prognostic value, the MELD score is generally superior for predicting short-term mortality and is the standard for liver transplant allocation.[2][3][5]
Hepatocyte Monolayer-Based Assays: An In-Vitro Perspective
While clinical scores provide a systemic overview of a patient's health, in-vitro models using primary human hepatocytes offer a direct way to assess cellular function. These assays, often conducted in a monolayer format, are a cornerstone of drug metabolism and toxicity studies.[7][8] While direct, large-scale clinical correlation studies between hepatocyte monolayer-based test (MBT) results and the MELD score are not yet established in routine clinical prognostication, these in-vitro systems provide valuable data on specific aspects of liver function that are indirectly reflected in the MELD score's components.
Key functional readouts from hepatocyte monolayer assays include:
-
Albumin and Urea Synthesis: These are measures of the liver's synthetic capacity.[9]
-
Cytochrome P450 (CYP) Activity: Assesses the metabolic function of the hepatocytes, which is crucial for drug detoxification.[9][10]
-
Bile Acid Transport: Evaluates the excretory function of the liver cells.
These in-vitro functional assessments can provide granular insights into the cellular health of the liver, complementing the systemic view offered by clinical scores like MELD.
Experimental Protocols
Representative Protocol for Primary Human Hepatocyte Monolayer Culture and Functional Assessment
This protocol describes the general steps for establishing a primary human hepatocyte monolayer culture for the purpose of assessing liver function in-vitro.
1. Preparation of Collagen-Coated Plates:
- Dilute rat tail collagen type I solution in sterile phosphate-buffered saline (PBS).
- Coat the surface of multi-well tissue culture plates with the collagen solution.
- Incubate the plates to allow the collagen to evenly coat the surface.
- Aspirate the excess collagen solution before seeding the cells.[11]
2. Thawing of Cryopreserved Hepatocytes:
- Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
- Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
- Centrifuge the cell suspension to pellet the hepatocytes.
- Aspirate the supernatant and resuspend the cell pellet in fresh plating medium.[12]
3. Cell Seeding and Monolayer Formation:
- Determine cell viability and density using a trypan blue exclusion assay.
- Dilute the hepatocyte suspension to the desired seeding density in plating medium.
- Add the diluted cell suspension to the collagen-coated plates.
- Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- Allow the cells to attach and form a monolayer over several hours.[11][12]
4. Hepatocyte Culture and Maintenance:
- After the initial attachment period, replace the plating medium with hepatocyte maintenance medium.
- Change the medium every 24-48 hours to ensure a consistent supply of nutrients and removal of waste products.[9]
5. Functional Assays:
- Albumin and Urea Synthesis: Collect the culture medium at specified time points and measure the concentration of albumin and urea using commercially available assay kits.
- CYP450 Activity: Treat the hepatocyte monolayer with specific CYP450 substrates and measure the formation of metabolites using methods such as LC-MS/MS.[10]
Visualizations
References
- 1. Prognostic models in end stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Child-Pugh to MELD score and beyond: Taking a walk down memory lane | Annals of Hepatology [elsevier.es]
- 3. droracle.ai [droracle.ai]
- 4. What Are the MELD and Child-Pugh Scores for Liver Disease? [webmd.com]
- 5. Child-Pugh Versus MELD Score for the Assessment of Prognosis in Liver Cirrhosis: A Systematic Review and Meta-Analysis of Observational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Drug Carrier Hepatotoxicity using Primary Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
A Comparative Guide to the Reproducibility of the 13C-Methacetin Breath Test (13C-MBT)
For Researchers, Scientists, and Drug Development Professionals
The ¹³C-Methacetin Breath Test (¹³C-MBT) is a non-invasive, dynamic method for assessing the metabolic function of the liver, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] Its utility in diagnosing the severity of liver disease, including cirrhosis, and predicting patient outcomes has been demonstrated in numerous studies.[2][3] This guide provides a comprehensive overview of the reproducibility of the ¹³C-MBT, presenting key data on its coefficient of variation and comparing different testing parameters. Detailed experimental protocols and visual representations of the metabolic pathway and experimental workflow are included to support researchers in their study design and data interpretation.
Data on Reproducibility and Coefficient of Variation
The reproducibility of the ¹³C-MBT is a critical factor for its application in longitudinal studies and clinical trials. The following tables summarize the quantitative data on the coefficient of variation (CV) for different parameters measured by the test.
| Parameter | Time Interval Between Tests | Coefficient of Variation (CV) | Population | Reference |
| 1-hour cumulative ¹³C recovery (AUC₀₋₆₀) | 2 days (median) | 10% | Healthy Volunteers | [4][5][6] |
| 1-hour cumulative ¹³C recovery (AUC₀₋₆₀) | 18 days (median) | 10% | Healthy Volunteers | [4][5][6] |
| Maximum momentary ¹³C recovery (Dmax) | Not specified | Less reproducible than AUC₀₋₆₀ | Healthy Volunteers | [4][5][6] |
| Time to maximum momentary ¹³C recovery (Tmax) | Not specified | Less reproducible than AUC₀₋₆₀ | Healthy Volunteers | [4][5][6] |
| Percent Dose Recovery (PDR) peak height | Multiple repetitions | ≤13% | Healthy Volunteers and Patients with Chronic HCV | [7] |
Table 1: Reproducibility of ¹³C-MBT Parameters in Healthy Volunteers and Patients.
A study on healthy volunteers demonstrated that the 1-hour cumulative ¹³C recovery (AUC₀₋₆₀) is a highly reproducible parameter, with a coefficient of variation of 10%.[4][5][6] This reproducibility was maintained whether the test was repeated after a short interval (median of 2 days) or a medium interval (median of 18 days).[4][5] In contrast, the maximum momentary ¹³C recovery and the time to reach it were found to be less reproducible.[4][5][6] Another study involving both healthy volunteers and patients with chronic hepatitis C reported an inter-test variability of ≤13% for the peak percent dose recovery.[7]
Interestingly, one study observed a slight but statistically significant increase in the liver's capacity to metabolize ¹³C-methacetin when the test was repeated after two to three weeks, suggesting a potential for persistent stimulation of CYP1A2 with repeat examinations.[4][5]
Comparison with Other Liver Function Tests
The ¹³C-MBT provides a dynamic assessment of liver function, which can be more informative than static biochemical markers. The following table compares the ¹³C-MBT with other liver function breath tests.
| Breath Test | Metabolic Pathway Assessed | Coefficient of Variation (CVp) for AUC | Notes | Reference |
| ¹³C-Methacetin Breath Test (¹³C-Meth-BT) | Microsomal (CYP1A2) | ~10% | Affected by persistent stimulation of CYP1A2 on repeat examinations. | [8] |
| ¹³C-Phenylalanine Breath Test (¹³C-PhenAla-BT) | Cytosolic | Notably worse than ¹³C-Meth-BT and ¹³C-KICA-BT | Precision may be insufficient for clinically sound conclusions. | [8] |
| ¹³C-Ketoisocaproic Acid Breath Test (¹³C-KICA-BT) | Mitochondrial | Good reproducibility with AUC calculated over 90-120 min | [8] |
Table 2: Comparison of Reproducibility between Different ¹³C-Liver Function Breath Tests.
When compared to other ¹³C-liver function breath tests, the ¹³C-Methacetin Breath Test demonstrates good reproducibility.[8] In contrast, the ¹³C-Phenylalanine Breath Test, which assesses cytosolic metabolic efficiency, shows significantly worse reproducibility.[8] The ¹³C-Ketoisocaproic Acid Breath Test for mitochondrial function has good reproducibility, provided the area under the curve is calculated over a longer period (90-120 minutes).[8]
Experimental Protocols
The methodology for the ¹³C-MBT can vary between studies. Below are detailed protocols for two common approaches: oral administration and intravenous administration.
Oral ¹³C-Methacetin Breath Test Protocol
This is the most common protocol for the ¹³C-MBT.
-
Patient Preparation: Patients are required to fast overnight.[1] During the test, they should remain at rest and avoid eating, drinking, and smoking.[9]
-
Baseline Breath Sample: Before administration of the substrate, a baseline breath sample is collected to determine the natural ¹³C/¹²C isotope ratio in the patient's breath.[10]
-
Substrate Administration: A standard dose of 75 mg of ¹³C-methacetin is dissolved in 100 mL of water and administered orally.[4][10]
-
Breath Sample Collection: Breath samples are collected at regular intervals. A common schedule includes collections at 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after ingestion.[10] Some protocols may use a shorter duration of 60 minutes.[3]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy (NDIRS).[1][11]
-
Data Calculation: The results are often expressed as the delta over baseline (DOB), which is the change in the ¹³CO₂/¹²CO₂ ratio from the baseline.[10] From this, various parameters can be calculated, including the cumulative percentage of the administered ¹³C dose recovered (%CD) and the time to peak ¹³CO₂ excretion (TTP).[1]
Intravenous ¹³C-Methacetin Breath Test Protocol (LiMAx Test)
The intravenous administration allows for a more direct assessment of hepatic metabolism, bypassing factors related to gastrointestinal absorption.
-
Patient Preparation: Patients are required to be in a fasting state for at least 3 hours and should be lying down and quiet during the procedure.[12]
-
Baseline Breath Sample: A baseline breath sample is collected for 10 minutes before the injection to determine the baseline ¹³CO₂/¹²CO₂ ratio.[13]
-
Substrate Administration: ¹³C-methacetin is administered intravenously as a bolus at a dose of 2 mg/kg body weight.[13]
-
Continuous Breath Analysis: Exhaled breath is collected continuously using a face mask and analyzed in real-time by a nondispersive isotope-selective infrared spectroscopy-based device.[12][13] The analysis is typically performed for up to 60 minutes.[13]
-
Data Calculation: The ¹³CO₂/¹²CO₂ ratio is continuously measured, and the results are used to calculate the maximum liver function capacity (LiMAx).[12]
Visualizing the Process
To further clarify the underlying mechanisms and procedures, the following diagrams illustrate the metabolic pathway of methacetin and the general workflow of the ¹³C-MBT.
Caption: Metabolic pathway of ¹³C-Methacetin in the liver.
Caption: General experimental workflow for the ¹³C-Methacetin Breath Test.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-methacetin breath test reproducibility study reveals persistent CYP1A2 stimulation on repeat examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A continuous 13C methacetin breath test for noninvasive assessment of intrahepatic inflammation and fibrosis in patients with chronic HCV infection and normal ALT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase-1 Evaluation of 13C-Liver Function Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of hepatic functional mass by means of 13C-methacetin and 13C-phenylalanine breath tests in chronic liver disease: Comparison with Child-Pugh score and serum bile acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
A Call for Standardization of the 13C-Methacetin Breath Test: A Comparative Guide for Researchers and Drug Development Professionals
A pressing need exists for the standardization of the 13C-Methacetin Breath Test (MBT) to unlock its full potential as a non-invasive, dynamic marker of liver function in clinical research and drug development. Despite decades of evidence supporting its utility in diagnosing and staging liver disease, significant methodological inconsistencies hinder its widespread adoption and cross-study comparability.[1] This guide provides a comprehensive comparison of the 13C-Methacetin breath test with other liver function assessments, supported by experimental data, and outlines a proposed standardized protocol to facilitate its integration into clinical practice.
The 13C-Methacetin breath test is a non-invasive method for assessing the function of hepatic microsomal enzymes, specifically cytochrome P450 1A2 (CYP1A2).[1][2] Following oral or intravenous administration of 13C-labeled methacetin, the compound is metabolized by CYP1A2 in the liver, producing acetaminophen and 13CO2. The rate of 13CO2 exhalation in the breath provides a quantitative measure of the liver's metabolic capacity.[1]
Comparative Performance of Liver Function Tests
The 13C-Methacetin breath test has demonstrated significant potential in identifying advanced liver disease.[1] However, its performance in early-stage fibrosis and metabolic dysfunction-associated steatotic liver disease has shown inconsistencies, largely due to the lack of standardized protocols.[1] A comparison with other non-invasive markers reveals its potential advantages in providing a dynamic assessment of liver function rather than a static measure of liver injury or fibrosis.
| Test | Principle | Key Performance Metrics | Advantages | Disadvantages |
| 13C-Methacetin Breath Test (MBT) | Measures the metabolic activity of hepatic CYP1A2 enzyme. | Percent Dose Recovery (PDR), Cumulative PDR (cPDR), Delta over Baseline (DOB), Time to Peak (TTP).[1][2] | Non-invasive, dynamic assessment of liver function, relatively low cost.[1][3] | Lack of standardization, results influenced by various factors (e.g., fasting, smoking).[1][4] |
| Aspartate Aminotransferase (AST) to Platelet Ratio Index (APRI) | Calculation based on routine blood tests to estimate fibrosis. | Score | Widely available, inexpensive. | Less reliable in early stages of fibrosis and in certain patient populations.[5] |
| Fibrosis-4 (FIB-4) Index | Calculation based on age, AST, ALT, and platelet count. | Score | Simple to calculate from standard lab tests. | Less reliable in individuals under 35 years of age.[5] |
| FibroScan (Transient Elastography) | Measures liver stiffness to assess fibrosis. | Liver Stiffness Measurement (kPa) | Non-invasive, provides a quantitative measure of fibrosis. | Can be affected by obesity, ascites, and inflammation. |
| Liver Biopsy | Histological examination of a liver tissue sample. | Fibrosis stage, inflammation grade. | "Gold standard" for assessing liver histology. | Invasive, risk of complications, sampling error.[6] |
Quantitative Comparison of Diagnostic Accuracy
Studies have shown the potential of the 13C-Methacetin breath test to outperform some commonly used non-invasive markers in predicting advanced liver disease.
| Test | AUC for Predicting Cirrhosis | Sensitivity for Cirrhosis | Specificity for Cirrhosis | Reference |
| 13C-Methacetin Breath Test | 0.958 | 92.6% | 84.1% | [7] |
| Fibroindex | 0.845 | 70.4% | 91.3% | [7] |
| APRI | 0.799 | 66.7% | 75.4% | [7] |
| AST/ALT Ratio | 0.688 | 63.0% | 59.4% | [7] |
Experimental Protocols: The Need for Harmony
The lack of a standardized protocol for the 13C-Methacetin breath test is a major impediment to its clinical integration.[1] Variations exist in patient preparation, substrate administration, breath collection timing, and analytical methods.
Current Protocol Variations:
-
Patient Preparation: While fasting is generally required, the duration can vary.[2][4] Smoking should also be avoided prior to the test.[4]
-
Substrate Administration: Doses of 13C-Methacetin have ranged from 2 mg/kg intravenously to a fixed oral dose of 75 mg or 100 mg.[3][4][8][9][10]
-
Breath Sample Collection: The duration and frequency of breath sample collection vary significantly across studies, ranging from a single sample at 15 minutes to multiple samples over 120 minutes.[3]
-
Analytical Methods: Both Isotope Ratio Mass Spectrometry (IRMS) and Infrared Spectroscopy are used to analyze the 13CO2/12CO2 ratio in breath samples.[1][10]
Proposed Standardized "MBT-60" Protocol:
To address these inconsistencies, a harmonized protocol, termed "MBT-60," has been proposed.[1][11]
-
Patient Preparation: Overnight fast (at least 8 hours).[4]
-
Substrate Administration: A fixed oral dose of 75 mg of 13C-Methacetin dissolved in 100 mL of water.[1][3][4]
-
Breath Sample Collection: Baseline breath sample collected before administration. Subsequent samples are collected every 10 minutes for a total of 60 minutes.[1]
-
Analysis: Infrared spectroscopy for the analysis of 13CO2/12CO2 ratio.[1]
-
Reporting: Standardized reporting metrics such as cPDR30 and cPDR60.[1]
Visualizing the Path Forward
Standardization of the 13C-Methacetin breath test is crucial for its validation and implementation in clinical trials and routine practice. The following diagrams illustrate the metabolic pathway, the proposed standardized workflow, and the logical framework for this call to action.
Caption: Metabolism of 13C-Methacetin in the liver.
Caption: Proposed standardized workflow for the 13C-Methacetin breath test.
Caption: The logical imperative for standardizing the 13C-Methacetin breath test.
Conclusion
The 13C-Methacetin breath test holds immense promise as a valuable tool for researchers, scientists, and drug development professionals. However, its full potential can only be realized through a concerted effort to standardize its methodology. The adoption of a harmonized protocol, such as the proposed "MBT-60," will be a critical step towards establishing universally accepted reference ranges and diagnostic cutoffs, thereby facilitating its integration into routine clinical practice and multicenter research studies. This will ultimately lead to improved patient care and more efficient development of novel therapies for liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. kibion.se [kibion.se]
- 5. Non-Invasive Biomarkers and Breath Tests for Diagnosis and Monitoring of Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-methacetin-breath test compared to also noninvasive biochemical blood tests in predicting hepatic fibrosis and cirrhosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Macrophage-Associated Biomarkers in Liver Disease: A Comparative Analysis of Diagnostic Performance in Hepatitis C and NAFLD
For Immediate Release
In the landscape of chronic liver disease, the diagnostic challenges posed by Hepatitis C (HCV) and Non-Alcoholic Fatty Liver Disease (NAFLD) necessitate the development of reliable, non-invasive biomarkers. Macrophages, key players in the inflammatory and fibrotic processes central to the pathology of both diseases, have emerged as a promising source of such diagnostic indicators. This guide provides a comparative analysis of the diagnostic performance of key macrophage-associated biomarkers in HCV and NAFLD, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
The Role of Macrophages in Hepatitis C and NAFLD
In both HCV infection and NAFLD, liver-resident macrophages (Kupffer cells) and infiltrating monocyte-derived macrophages are activated in response to cellular injury.[1][2] This activation triggers the release of a host of signaling molecules, including cytokines, chemokines, and soluble receptors, which contribute to inflammation and the progression of liver fibrosis.[1][2] The distinct etiologies of HCV (a viral infection) and NAFLD (a metabolic disorder) result in different profiles of macrophage activation and, consequently, variations in the diagnostic utility of associated biomarkers.
Comparative Diagnostic Performance of Macrophage Biomarkers
Several macrophage-associated soluble markers have been investigated for their potential to non-invasively assess the severity of liver damage, particularly fibrosis, in both HCV and NAFLD. The most extensively studied of these are soluble CD163 (sCD163) and YKL-40.
Quantitative Data Summary
The following table summarizes the diagnostic performance of key macrophage-associated biomarkers for detecting significant liver fibrosis in patients with Hepatitis C and NAFLD.
| Biomarker | Disease | Diagnostic Endpoint | AUC | Sensitivity (%) | Specificity (%) | Source |
| sCD163 | Hepatitis C | Significant Fibrosis | 0.79 | - | - | [3] |
| Cirrhosis vs. No/Mild Fibrosis | 0.89 | - | - | [4] | ||
| NAFLD | Advanced Fibrosis (F≥3) | 0.82 | - | - | [5] | |
| Cirrhosis (F4) | 0.89 | - | - | [5] | ||
| YKL-40 | Hepatitis C | Significant Fibrosis (≥F3 Ishak) | 0.87 | 100 | 80 | [6] |
| Severe Fibrosis (F2-F4) | 0.81 | - | - | [6] | ||
| NAFLD | Advanced Fibrosis | - | 79 | 82 | [7] | |
| sMR (sCD206) | Hepatitis C | Cirrhosis vs. No/Mild Fibrosis | 0.75 | - | - | [4] |
| NAFLD | Advanced Fibrosis (F≥3) | - | - | - | [5] |
AUC: Area Under the Receiver Operating Characteristic Curve; sCD163: soluble CD163; sMR: soluble Mannose Receptor. Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
The quantitative data presented above are primarily derived from studies employing enzyme-linked immunosorbent assays (ELISAs) to measure the concentration of these soluble biomarkers in patient serum or plasma.
General Protocol for Biomarker Measurement via ELISA
-
Sample Collection and Preparation: Whole blood is collected from patients, and serum or plasma is separated by centrifugation. Samples are then stored at -80°C until analysis.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the biomarker of interest (e.g., anti-sCD163).
-
Patient serum/plasma samples and a series of known standards are added to the wells.
-
The plate is incubated to allow the biomarker to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.
-
The intensity of the color, proportional to the amount of biomarker present, is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the readings of the known standards. The concentration of the biomarker in the patient samples is then interpolated from this curve.
This standardized and widely available technique allows for the reproducible quantification of macrophage-associated biomarkers in a clinical research setting.
Signaling Pathways and Experimental Workflows
The activation of macrophages and the subsequent release of soluble biomarkers are governed by complex signaling pathways. Understanding these pathways is crucial for interpreting biomarker data and for the development of novel diagnostics and therapeutics.
Macrophage Activation in Liver Fibrosis
In both HCV and NAFLD, liver injury leads to the activation of Kupffer cells and the recruitment of monocyte-derived macrophages. These activated macrophages release pro-inflammatory and pro-fibrotic mediators, such as TGF-β and PDGF, which in turn activate hepatic stellate cells (HSCs). Activated HSCs are the primary source of extracellular matrix proteins, the accumulation of which leads to liver fibrosis.
Caption: General pathway of macrophage activation in liver fibrosis.
Diagnostic Workflow for Non-Invasive Fibrosis Assessment
The measurement of macrophage-associated biomarkers can be integrated into a non-invasive diagnostic workflow for the assessment of liver fibrosis, complementing other clinical and imaging-based methods.
Caption: Workflow for non-invasive fibrosis assessment.
Concluding Remarks
Macrophage-associated biomarkers, particularly sCD163 and YKL-40, demonstrate considerable promise as non-invasive tools for the assessment of liver fibrosis in both Hepatitis C and NAFLD. While their diagnostic performance varies between the two conditions, they offer valuable information for risk stratification and may reduce the need for invasive liver biopsies. Further research, including head-to-head comparative studies and the development of biomarker panels, is warranted to refine their clinical utility and to guide patient management in these prevalent chronic liver diseases. The distinct pathophysiological mechanisms in HCV and NAFLD likely influence the performance of these biomarkers, highlighting the need for disease-specific interpretation of their levels.
References
- 1. Macrophage Activation Marker Soluble CD163 Is a Dynamic Marker of Liver Fibrogenesis in Human Immunodeficiency Virus/Hepatitis C Virus Coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Activation Markers, Soluble CD163 and Mannose Receptor, in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble CD163, a macrophage activation marker, is independently associated with fibrosis in patients with chronic viral hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage-related serum biomarkers soluble CD163 (sCD163) and soluble mannose receptor (sMR) to differentiate mild liver fibrosis from cirrhosis in patients with chronic hepatitis C: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The performance of soluble CD163 as a non-invasive biomarker of liver damage in chronically HCV and HCV/HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organscigroup.us [organscigroup.us]
- 7. Serum YKL-40 Levels as a Non-Invasive Potential Biomarker for Liver Fibrosis Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Model-Based Thresholding Validation: A Comparative Guide to AUROC and Its Alternatives
For researchers, scientists, and drug development professionals, the validation of model-based thresholding (MBT) is a critical step in establishing robust and reliable biomarker-driven decisions. This guide provides an objective comparison of the widely used Area Under the Receiver Operating Characteristic (AUROC) curve with key alternative methods, supported by experimental data and detailed protocols. We aim to equip you with the knowledge to select the most appropriate validation strategy for your research and development needs.
Introduction to Model-Based Thresholding and the Imperative of Validation
Model-based thresholding (MBT) utilizes mathematical models to determine optimal cutoff points for biomarkers, which can classify individuals into distinct groups, such as responders versus non-responders to a therapy or diseased versus healthy. The accuracy and reliability of these thresholds are paramount for their clinical application. Therefore, rigorous validation is not just a regulatory requirement but a scientific necessity to ensure that the model performs as expected in independent datasets.
The AUROC curve has long been the de facto standard for assessing the discriminatory power of such models. However, its limitations have spurred the development of alternative metrics that can provide a more nuanced and clinically relevant assessment of model performance. This guide will delve into the utility of AUROC and its principal alternatives, offering a head-to-head comparison to inform your validation strategy.
The Established Standard: Area Under the Receiver Operating Characteristic (AUROC) Curve
The AUROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. It plots the True Positive Rate (Sensitivity) against the False Positive Rate (1-Specificity). The area under this curve (AUC) represents the probability that the model will rank a randomly chosen positive instance higher than a randomly chosen negative one.[1] An AUC of 1.0 signifies a perfect model, while an AUC of 0.5 indicates no discriminative ability, equivalent to random chance.
Experimental Protocol for AUROC Analysis
-
Data Preparation: A validation dataset with known binary outcomes (e.g., disease status, treatment response) and corresponding continuous biomarker measurements or model prediction scores is required.
-
Threshold Variation: For every possible threshold of the biomarker or model score, calculate the sensitivity and specificity.
-
ROC Curve Generation: Plot the calculated sensitivity (True Positive Rate) on the y-axis against 1-specificity (False Positive Rate) on the x-axis for all thresholds.
-
AUC Calculation: Compute the area under the generated ROC curve. This can be done using numerical integration methods.
-
Interpretation: An AUC value between 0.8 and 0.9 is generally considered excellent, while a value between 0.7 and 0.8 is considered good.
Beyond AUROC: A Guide to Alternative Validation Metrics
While AUROC provides a good overall measure of discrimination, it has its shortcomings. It can be insensitive to improvements in model performance, especially when a new marker is added to an already good model.[1] Furthermore, it does not account for the clinical consequences of misclassification or the calibration of the model's predictions. Here, we explore several key alternatives.
Net Reclassification Improvement (NRI)
NRI quantifies the improvement in risk classification by comparing a new model to a baseline model. It separately considers the reclassification of individuals who experience the event of interest and those who do not.
-
Define Risk Categories: Establish clinically meaningful risk categories based on the predicted probabilities from both the old and new models (e.g., low, intermediate, high risk).
-
Create Reclassification Tables: For individuals who experienced the event and for those who did not, create separate tables showing how their risk category changes from the old model to the new model.
-
Calculate Movement:
-
For individuals with the event, calculate the proportion who moved to a higher-risk category (upward reclassification) and the proportion who moved to a lower-risk category (downward reclassification).
-
For individuals without the event, calculate the proportion who moved to a lower-risk category (downward reclassification) and the proportion who moved to a higher-risk category (upward reclassification).
-
-
Calculate NRI:
-
NRI for events = (% upward) - (% downward)
-
NRI for non-events = (% downward) - (% upward)
-
Total NRI = NRI for events + NRI for non-events
-
Integrated Discrimination Improvement (IDI)
IDI measures the improvement in the average predicted probability of an event for those who experience it and the decrease in the average predicted probability for those who do not, when comparing a new model to an old one.
-
Obtain Predicted Probabilities: For both the old and new models, obtain the predicted probabilities of the event for all individuals in the validation dataset.
-
Calculate Average Probabilities:
-
For individuals who experienced the event, calculate the average predicted probability from the new model and the old model.
-
For individuals who did not experience the event, calculate the average predicted probability from the new model and the old model.
-
-
Calculate IDI:
-
IDI = (Average predicted probability for events in new model - Average predicted probability for events in old model) - (Average predicted probability for non-events in new model - Average predicted probability for non-events in old model)
-
Area Under the Precision-Recall Curve (AUPRC)
The Precision-Recall curve plots precision (Positive Predictive Value) against recall (Sensitivity). AUPRC is particularly useful for imbalanced datasets, where the number of negative cases far exceeds the number of positive cases, a common scenario in biomarker research.[2]
-
Data Preparation: As with AUROC, a validation dataset with known binary outcomes and continuous prediction scores is needed.
-
Threshold Variation: For each possible threshold, calculate the precision and recall.
-
PR Curve Generation: Plot precision on the y-axis against recall on the x-axis for all thresholds.
-
AUPRC Calculation: Compute the area under the Precision-Recall curve.
-
Interpretation: A higher AUPRC indicates better model performance, especially in identifying the positive class in an imbalanced dataset.
Calibration Plots
Calibration assesses how well the predicted probabilities from a model agree with the observed event rates. A well-calibrated model will have predicted probabilities that closely match the actual proportion of events.
-
Group by Predicted Probability: Divide the validation dataset into groups based on their predicted probabilities (e.g., deciles).
-
Calculate Observed Event Rate: For each group, calculate the actual proportion of individuals who experienced the event.
-
Plot the Data: Plot the mean predicted probability for each group on the x-axis against the observed event rate on the y-axis.
-
Interpretation: For a perfectly calibrated model, the points on the plot will fall along the 45-degree diagonal line. Deviations from this line indicate miscalibration.[3][4]
Quantitative Comparison of Validation Metrics
To illustrate the practical differences between these metrics, consider a hypothetical study evaluating the addition of a new biomarker ("NewMarker") to a baseline clinical model for predicting a binary outcome. The performance of the baseline model and the model with the new biomarker are assessed on an independent validation cohort.
| Metric | Baseline Model | Baseline Model + NewMarker | Interpretation of Improvement |
| AUROC | 0.82 | 0.85 | Modest improvement in overall discrimination. |
| NRI (categorical) | - | 0.15 (Events: 0.08, Non-Events: 0.07) | 15% net reclassification improvement; 8% of events are correctly moved to a higher risk category and 7% of non-events are correctly moved to a lower risk category. |
| IDI | - | 0.03 | The new model improves the difference in average predicted probabilities between events and non-events by 3%. |
| AUPRC | 0.65 | 0.75 | Substantial improvement in the trade-off between precision and recall, particularly important if the event is rare. |
| Calibration Slope | 0.98 | 1.01 | Both models are well-calibrated, with the new model being slightly closer to the ideal slope of 1. |
Visualizing Workflows and Pathways
To further clarify the processes discussed, the following diagrams illustrate a typical MBT validation workflow and a relevant signaling pathway for biomarker discovery.
References
The Economic Edge: A Cost-Utility Analysis of MALDI-TOF MS in Microbial Diagnostics
For researchers, scientists, and drug development professionals navigating the landscape of microbial identification, the choice of diagnostic methodology carries significant weight. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) against traditional and other diagnostic methods, supported by experimental data, to illuminate the economic and clinical advantages of this technology.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a transformative technology in clinical microbiology, offering rapid and accurate identification of a wide range of microorganisms.[1][2][3][4] This shift from conventional biochemical and phenotypic methods has significant implications not only for laboratory workflow and efficiency but also for patient outcomes and overall healthcare costs. This analysis delves into the economic and cost-utility benefits of implementing MALDI-TOF MS, presenting a clear comparison with alternative diagnostic techniques.
Comparative Cost Analysis: Unveiling the Savings
The primary economic advantage of MALDI-TOF MS lies in its ability to significantly reduce both reagent and labor costs per sample.[1][5][6][7] While the initial capital investment for a MALDI-TOF MS instrument can be substantial, numerous studies have demonstrated a rapid return on investment, often within a few years.[1][6]
A retrospective analysis conducted over a 12-month period revealed a staggering 87.8% net savings in annual reagent costs compared to traditional methods, translating to a saving of $69,108.61.[1][6] When factoring in technologist time and maintenance, the total annual savings amounted to $73,646.18, a 51.7% reduction.[1] Another study projected a 56.9% reduction in reagent and labor costs, equating to $102,424 in savings within the first year of implementation.[5]
The cost per sample is dramatically lower with MALDI-TOF MS. One analysis found the average reagent cost per isolate to be a mere $0.43 with MALDI-TOF MS, compared to $3.59 for traditional methods.[6] Including all associated costs, the total cost per isolate was $3.14 for MALDI-TOF MS versus $6.50 for conventional techniques.[6]
| Metric | MALDI-TOF MS | Traditional Methods (Vitek 2, API strips, etc.) | Molecular Methods (e.g., PCR-based) | Notes |
| Average Reagent Cost per Isolate | $0.43[6] | $3.59[6] | Varies significantly, but generally higher than MALDI-TOF MS for single organism ID. | Traditional methods often require multiple biochemical tests, increasing consumable costs. |
| Total Cost per Isolate (including labor & maintenance) | $3.14[6] | $6.50[6] | Can be cost-effective for syndromic panels but more expensive for single targets. | Labor costs for MALDI-TOF MS are lower due to simplified workflow. |
| Annual Reagent Cost Savings | - | $69,108.61 (87.8% reduction)[1][6] | - | Based on a laboratory processing 21,930 isolates annually. |
| Total Annual Cost Savings | - | $73,646.18 (51.7% reduction)[1] | - | Includes technologist time and maintenance contracts. |
| Initial Instrument Cost | ~$270,000[6] | Lower initial cost for automated biochemical analyzers. | Varies widely based on the platform. | The high initial cost of MALDI-TOF MS is a key consideration for laboratories. |
| Annual Maintenance Contract | $25,000 - $30,000[1] | Varies by instrument. | Varies by instrument. | Essential for minimizing instrument downtime. |
The Utility of Speed: Impact on Clinical Outcomes and Workflow
Beyond direct cost savings, the rapid turnaround time of MALDI-TOF MS provides significant clinical and operational utility. Identification of microorganisms can be achieved in minutes from a single colony, a stark contrast to the 24-48 hours often required for conventional biochemical methods.[2][8][9] This acceleration in diagnosis has a cascading positive effect on patient management and healthcare efficiency.
A meta-analysis of 21 studies involving over 14,500 patients demonstrated that rapid pathogen identification using MALDI-TOF MS was associated with a 23% reduction in mortality.[10] The same study found a significant reduction in the time to effective antibiotic therapy by 5.07 hours and a shortening of hospital stays by an average of 0.73 days.[10] This not only improves patient outcomes but also leads to substantial cost savings from reduced hospitalization.[10]
The implementation of MALDI-TOF MS has been shown to decrease the time to organism identification from an average of 41 hours to just 11 hours.[11] This allows for quicker de-escalation of broad-spectrum antibiotics and discontinuation of unnecessary treatments, contributing to antimicrobial stewardship efforts and reducing the risk of adverse drug events.[11][12]
| Metric | MALDI-TOF MS | Traditional Methods | Impact |
| Time to Identification (from isolated colony) | Minutes[2][8] | 24-48 hours[2][8][9] | Enables earlier targeted therapy and improved patient outcomes. |
| Average Reduction in Time to Identification | - | 22.86 hours[10] | Accelerates clinical decision-making. |
| Time to Effective Antibiotic Therapy | Reduced by 5.07 hours[10] | - | Optimizes treatment and can reduce the development of antibiotic resistance. |
| Length of Hospital Stay | Reduced by 0.73 days[10] | - | Significant cost savings and improved patient flow. |
| Mortality Rate (in bloodstream infections) | 23% reduction[10] | - | Demonstrates a direct positive impact on patient survival. |
Experimental Protocols: A Glimpse into the Methodologies
To ensure a comprehensive understanding, the following section outlines the typical experimental protocols for microbial identification using both MALDI-TOF MS and conventional methods.
MALDI-TOF MS Identification Protocol
-
Colony Isolation: A single, pure microbial colony is picked from an agar plate using a sterile loop or toothpick.
-
Target Plate Spotting: The colony is smeared directly onto a spot on a MALDI target plate. For certain organisms, such as yeasts, a formic acid overlay is applied to the spot to facilitate protein extraction.[1]
-
Matrix Application: A small volume of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) is added to the spot and allowed to co-crystallize with the sample as it air-dries.[4]
-
Mass Spectrometry Analysis: The target plate is loaded into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the microbial proteins. The time it takes for these ions to travel through a flight tube to a detector is measured, generating a mass spectrum.
-
Spectral Analysis and Identification: The resulting mass spectrum, which represents a unique "fingerprint" of the microorganism's proteins, is compared against a database of known microbial spectra. A proprietary algorithm provides an identification score, indicating the confidence of the match.
Conventional Biochemical Identification Protocol (e.g., Vitek 2)
-
Colony Isolation and Suspension: A pure culture of the microorganism is suspended in a saline solution to a specific turbidity (e.g., 0.5-0.63 McFarland standard).
-
Card Inoculation: The suspension is used to inoculate a test card containing multiple wells with various biochemical substrates.
-
Incubation and Analysis: The card is placed into an automated instrument (e.g., Vitek 2) for incubation. The instrument periodically reads the biochemical reactions in each well, monitoring for changes such as color or turbidity.
-
Identification: Based on the pattern of positive and negative biochemical reactions, the instrument's software compares the results to a database to identify the microorganism. This process typically takes several hours to a full day.[8]
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the stark difference in workflow and turnaround time between MALDI-TOF MS and traditional identification methods.
Caption: MALDI-TOF MS workflow, from sample to result in minutes.
Caption: Traditional workflow, a multi-hour to multi-day process.
Conclusion: A Paradigm Shift in Diagnostic Efficiency and Value
References
- 1. Cost Savings Realized by Implementation of Routine Microbiological Identification by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-TOF MS: A Reliable Tool in the Real Life of the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the impact of MALDI-TOF MS in public health and hospital hygiene, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving strategies in microbe identification—a comprehensive review of biochemical, MALDI-TOF MS and molecular testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Cost-Effectiveness of Switch to Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry for Routine Bacterial Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemical and Culture-based Approaches to Identification in the Diagnostic Microbiology Laboratory | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 10. MALDI‐TOF mass spectrometry rapid pathogen identification and outcomes of patients with bloodstream infection: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of blood culture identification by MALDI-TOF MS on the antimicrobial management of pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accelerated Bacterial Identification with MALDI-TOF MS Leads to Fewer Diagnostic Tests and Cost Savings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methacetin-methoxy-13C: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of Methacetin-methoxy-13C, a 13C labeled compound used as a diagnostic agent.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Handling Precautions
This compound is classified as harmful if swallowed.[2][3] Before handling, it is imperative to be familiar with the safety information outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical safety goggles to protect against splashes.
-
Wear chemical-resistant gloves (e.g., nitrile).
Handling:
-
Work in a well-ventilated area.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
In case of accidental swallowing, rinse the mouth with water and call a poison center or doctor if you feel unwell.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol | [2][4] |
| Melting Point | 128-130 °C | |
| Isotopic Purity | 99 atom % 13C | |
| Assay | 99% (CP) |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to consign it to a licensed waste disposal company.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "this compound".
-
Keep this waste stream separate from other chemical wastes unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container for collecting the waste.
-
Ensure the container is securely sealed to prevent spills.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage class for this chemical is 11 - Combustible Solids.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet.
-
The disposal must be carried out at an approved waste disposal plant.[3]
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents.
-
Dispose of any contaminated materials (e.g., gloves, wipes) as hazardous waste in the same manner as the chemical itself.
-
Experimental Workflow: Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
